STING agonist-4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]butyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N12O4/c1-5-45-27(15-19(3)41-45)31(49)39-33-37-23-17-21(29(35)47)9-11-25(23)43(33)13-7-8-14-44-26-12-10-22(30(36)48)18-24(26)38-34(44)40-32(50)28-16-20(4)42-46(28)6-2/h9-12,15-18H,5-8,13-14H2,1-4H3,(H2,35,47)(H2,36,48)(H,37,39,49)(H,38,40,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZSAXDKFXTSGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCCN4C5=C(C=C(C=C5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of STING Agonist-4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a pivotal component of the innate immune system, acting as a key sensor of cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1] Activation of the STING pathway culminates in a robust type I interferon (IFN) response, rendering it a highly attractive target for therapeutic intervention, particularly in the fields of oncology and infectious diseases.[1] STING agonist-4 is a synthetic, non-nucleotide small molecule designed to potently and selectively activate the STING pathway, showing promise for cancer immunotherapy.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling cascades and workflows.
Core Mechanism of Action: From Receptor Binding to Immune Activation
This compound functions as a direct agonist of the STING protein.[1] Its mechanism of action can be understood as a multi-step process that initiates with binding to the STING protein and results in the production of type I interferons and other pro-inflammatory cytokines.
Direct Binding and Conformational Change of the STING Dimer
This compound is an amidobenzimidazole (ABZI)-based compound designed to enhance binding to the STING protein. It directly binds to the ligand-binding domain of the STING protein, which is located on the membrane of the endoplasmic reticulum (ER). The binding of this compound induces a significant conformational change in the STING dimer, causing it to transition from an inactive "open" state to an active "closed" state.
Translocation, TBK1 Recruitment, and IRF3 Phosphorylation
This conformational shift triggers the translocation of the STING protein from the ER to the Golgi apparatus. In the Golgi, the activated STING dimer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). The phosphorylation of IRF3 is a critical step in the signaling cascade.
Nuclear Translocation and Gene Transcription
Phosphorylated IRF3 forms a dimer and translocates to the nucleus. Within the nucleus, the IRF3 dimer binds to interferon-stimulated response elements (ISREs) in the promoter regions of target genes, leading to the transcription of type I interferons, such as IFN-β, and other inflammatory cytokines.
Quantitative Data Summary
The biological activity of this compound has been characterized through various in vitro assays, demonstrating its high potency.
| Parameter | Value | Cell Line/System | Method |
| IC50 | 20 nM | Apparent Inhibitory Constant | Competitive Binding Assay |
| Kd | ~1.6 nM | Full-length STING | Solid Support Binding Assay |
| EC50 (IFN-β secretion) | 3.1 µM | Not Specified | IFN-β Secretion Assay |
| EC50 (vs. cGAMP) | 18-fold more potent | Not Specified | Not Specified |
Signaling Pathway Diagram
Caption: this compound activates the STING pathway, leading to IFN-β production.
Experimental Protocols
STING Pathway Activation by Western Blot
This protocol is used to detect the phosphorylation of key proteins in the STING signaling pathway, indicating its activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-STING, anti-p-TBK1, anti-p-IRF3, and total protein controls)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of pathway activation.
Caption: Workflow for detecting STING pathway phosphorylation.
Cytokine Secretion Assay (ELISA)
This assay quantifies the amount of a specific cytokine (e.g., IFN-β, IL-6, TNF-α) secreted by cells following treatment with this compound.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
ELISA kit for the cytokine of interest
Procedure:
-
Cell Seeding: Seed cells into 96-well plates.
-
Compound Treatment: Treat cells with serial dilutions of this compound for a defined period (e.g., 4 or 24 hours).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. Briefly:
-
Coat a 96-well plate with a capture antibody.
-
Add the collected supernatants and standards to the wells.
-
Add a detection antibody.
-
Add a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Quantification: Calculate the concentration of the cytokine in the samples based on the standard curve.
In Vivo Tumor Model
This protocol assesses the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Syngeneic tumor cells (e.g., CT26, B16)
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups. Administer this compound (e.g., intratumorally or systemically) according to the desired dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor growth in all groups. The primary endpoint is typically tumor growth inhibition or regression.
-
Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry) to understand the immunological mechanism of action.
Conclusion
This compound is a potent activator of the STING pathway, initiating a cascade of events that leads to the production of type I interferons and other pro-inflammatory cytokines. Its mechanism of action, involving direct binding to STING, conformational changes, and subsequent activation of the TBK1-IRF3 signaling axis, has been well-characterized. The quantitative data underscores its high potency, and the provided experimental protocols offer a framework for its further investigation. The ability of this compound to robustly stimulate an innate immune response positions it as a promising candidate for cancer immunotherapy and other applications where augmenting the immune system is beneficial. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
STING agonist-4 discovery and development
An In-depth Technical Guide on the Discovery and Development of STING Agonist-4
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a key indicator of viral or bacterial infection and cellular damage.[1][2] Activation of the cGAS-STING pathway triggers a robust type I interferon (IFN) response, making it a highly attractive target for therapeutic intervention, particularly in the field of cancer immunotherapy.[3][4] STING agonists are a class of molecules designed to activate this pathway, thereby stimulating an anti-tumor immune response.[5] Preclinical studies have consistently shown that activating the STING pathway can lead to enhanced antigen presentation, T cell priming, and immunogenic tumor control.
This technical guide provides a comprehensive overview of the discovery and development of a specific non-cyclic dinucleotide (non-CDN) agonist, this compound. It details the compound's mechanism of action, presents key quantitative data, outlines detailed experimental protocols for its characterization, and illustrates the logical workflow of its development. This document is intended for researchers, scientists, and drug development professionals working in immunology and oncology.
Core Mechanism of Action: From Ligand Binding to Immune Activation
This compound is a potent, non-nucleotide small molecule belonging to the amidobenzimidazole (ABZI) class of compounds. Its mechanism of action involves the direct activation of the STING protein, initiating a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines.
The key steps are as follows:
-
Direct Binding and Conformational Change : this compound directly binds to the ligand-binding domain of the STING protein dimer located on the endoplasmic reticulum (ER). This binding event induces a significant conformational change, causing the dimer to shift from an inactive "open" state to an active "closed" state.
-
Translocation and Assembly : Upon activation, the STING protein translocates from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus. This serves as a critical step for assembling a signaling complex.
-
TBK1 Recruitment and Activation : In the Golgi, the activated STING dimer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation and Nuclear Translocation : TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). This phosphorylation event causes IRF3 to form dimers, which then translocate into the nucleus.
-
Gene Transcription : Inside the nucleus, dimerized IRF3 acts as a transcription factor, initiating the transcription of genes encoding for type I interferons (IFN-α/β) and other inflammatory cytokines, leading to a powerful anti-tumor immune response.
Quantitative Data Summary
The potency and binding characteristics of this compound and related compounds have been quantified through various in vitro assays. The data highlights the high potency of this class of STING agonists.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Description | Source(s) |
|---|---|---|---|
| IC₅₀ | 20 nM | The concentration causing 50% inhibition in a competitive binding assay. | |
| Kd (apparent) | ~1.6 nM | The apparent dissociation constant, indicating high binding affinity to STING. |
| IFN-β EC₅₀ | 3.1 µM | The concentration inducing 50% of the maximal IFN-β secretion in THP-1 cells. | |
Table 2: In Vitro Cellular Activity of this compound
| Cellular Effect | Method | Key Findings | Source(s) |
|---|---|---|---|
| Pathway Activation | Western Blot | Induces dose-dependent phosphorylation of STING and IRF3. | |
| Cytokine Induction | ELISA / qPCR | Promotes the production of IFN-β, IP-10, IL-6, and TNF-α. |
| Potency Comparison | Reporter Assay | Approximately 18-fold more potent than the endogenous ligand cGAMP. | |
Table 3: Comparative Potency of diABZI-based Agonists
| Compound | Assay | Cell Type | EC₅₀ | Source(s) |
|---|---|---|---|---|
| diABZI-amine | IRF Reporter | THP1-Dual | 0.144 ± 0.149 nM | |
| diABZI-V/C-DBCO | IRF Reporter | THP1-Dual | 1.47 ± 1.99 nM | |
| diABZI-amine | IFN-β ELISA | Murine Splenocytes | 0.17 ± 6.6 µM |
| diABZI-V/C-DBCO | IFN-β ELISA | Murine Splenocytes | 7.7 ± 0.05 µM | |
Experimental Protocols
The characterization of this compound involves several key experimental procedures to determine its binding affinity, functional potency, and downstream signaling effects.
STING Binding Assay (HTRF)
This assay measures the ability of a compound to compete with a known fluorescent ligand for binding to the STING protein. Homogeneous Time Resolved Fluorescence (HTRF) is a common method.
Methodology:
-
Plate Preparation : Dispense serial dilutions of this compound or a reference standard into the wells of a 384-well low volume white plate.
-
Protein Addition : Add His-tagged human STING protein to each well.
-
Detection Reagent Addition : Add a pre-mixed solution of an anti-6His antibody labeled with Terbium cryptate (donor) and a STING ligand labeled with d2 (acceptor).
-
Incubation : Incubate the plate at room temperature for 3 hours, protected from light.
-
Signal Measurement : Read the HTRF signal on a compatible plate reader. The signal is inversely proportional to the binding affinity of the test compound.
Cellular STING Activation Assay (Western Blot)
This method is used to detect the phosphorylation of key proteins in the STING signaling pathway, confirming target engagement and pathway activation within a cellular context.
Methodology:
-
Cell Culture and Treatment : Seed cells (e.g., THP-1 monocytes) and treat with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis : Harvest and lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE : Separate the protein lysates by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with primary antibodies specific for phosphorylated STING (p-STING), p-TBK1, and p-IRF3, as well as total protein controls. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of pathway activation.
IFN-β Secretion Assay (ELISA)
This assay quantifies the amount of IFN-β secreted by cells following treatment with a STING agonist, providing a functional measure of pathway activation.
Methodology:
-
Cell Culture and Treatment : Seed cells (e.g., human PBMCs or THP-1 cells) in a 96-well plate and treat with serial dilutions of this compound for 18-24 hours.
-
Supernatant Collection : After incubation, carefully collect the cell culture supernatant.
-
ELISA Procedure :
-
Add standards and supernatants to the wells of an ELISA plate pre-coated with an IFN-β capture antibody.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate, then add a biotinylated detection antibody. Incubate for 1 hour.
-
Wash the plate, then add a streptavidin-HRP conjugate.
-
Wash the plate again and add a TMB substrate solution. Incubate in the dark until color develops.
-
Add a stop solution and read the absorbance at 450 nm.
-
-
Data Analysis : Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.
In Vivo Tumor Efficacy Model
Animal models are essential to evaluate the anti-tumor efficacy of STING agonists.
Methodology:
-
Tumor Implantation : Subcutaneously implant tumor cells (e.g., CT26 colon carcinoma or 4T1 breast cancer cells) into syngeneic mice (e.g., BALB/c).
-
Tumor Growth : Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Administration : Administer this compound via a relevant route, such as intratumoral (i.t.) or intravenous (i.v.) injection, on a defined schedule.
-
Monitoring : Monitor tumor volume using caliper measurements and track animal body weight and overall health.
-
Endpoint Analysis : At the end of the study, analyze primary tumors and spleens for immune cell infiltration (e.g., CD8+ T cells) via flow cytometry or immunohistochemistry to assess the immunological response.
Discovery and Development Logic
The discovery of a novel small-molecule STING agonist like this compound typically follows a structured drug discovery process.
This process begins with high-throughput screening of large compound libraries using cell-based reporter assays to identify initial "hits". These hits, such as the amidobenzimidazole (ABZI) scaffold, then undergo extensive medicinal chemistry optimization. Structure-activity relationship (SAR) studies are conducted to improve potency, selectivity, and drug-like properties, leading to the selection of a lead candidate like this compound for further preclinical development.
Conclusion
This compound is a potent, systematically-delivered, non-cyclic dinucleotide agonist that activates the STING pathway through direct binding, leading to robust type I interferon production and anti-tumor immunity. Its development has been guided by a rational, data-driven process encompassing detailed in vitro characterization and in vivo validation. While preclinical data for STING agonists are promising, ongoing clinical trials face challenges related to optimizing delivery, managing potential toxicities, and identifying patient populations most likely to respond. The continued development of novel agonists like this compound, potentially in combination with other immunotherapies such as checkpoint inhibitors, holds significant promise for the future of cancer treatment.
References
An In-depth Technical Guide to the Structure and Chemical Properties of STING Agonist-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
STING (Stimulator of Interferon Genes) has emerged as a critical mediator of innate immunity and a promising therapeutic target for immuno-oncology and infectious diseases. Activation of the STING pathway triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor and anti-viral immune response. STING agonist-4, a potent and systemically active non-cyclic dinucleotide agonist, represents a significant advancement in the development of STING-targeted therapies. This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.
Structure and Chemical Properties
This compound is a synthetic, small-molecule agonist of the STING receptor. It is a linked amidobenzimidazole-based compound, specifically a diABZI (diamidobenzimidazole). This design strategy involves creating linked symmetric amidobenzimidazole (ABZI)-based compounds to enhance binding affinity to STING and improve cellular function.[1]
Chemical Structure
The chemical structure of this compound is characterized by two symmetric amidobenzimidazole moieties connected by a linker.
IUPAC Name: 1,1′-(1,4-butanediyl)bis[2-[[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]amino]-1H-benzimidazole-5-carboxamide][2]
SMILES: CCn1nc(C)cc1C(=O)Nc1nc2cc(C(N)=O)ccc2n1CCCCn1c(NC(=O)c2cc(C)nn2CC)nc2cc(C(N)=O)ccc12
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C34H38N12O4 | [2][3] |
| Molecular Weight | 678.7 g/mol | [2] |
| CAS Number | 2138300-40-8 | |
| Appearance | Solid powder | |
| Solubility | DMSO: 10 mg/mL (14.73 mM; requires sonication) H2O: < 0.1 mg/mL (insoluble) | |
| Purity | ≥98% | |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. |
Biological Activity and Mechanism of Action
This compound potently activates the STING signaling pathway. Its mechanism of action involves direct binding to the STING protein, leading to a conformational change that initiates downstream signaling cascades.
Binding Affinity and Potency
This compound exhibits high binding affinity for the STING receptor and potent cellular activity.
| Parameter | Value | Cell/System | Reference |
| IC50 | 20 nM | Apparent inhibitory constant | |
| Kd | ~1.6 nM | Apparent dissociation constant with full-length STING | |
| EC50 (IFN-β secretion) | 3.1 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | |
| EC50 (Antiviral) | 11.8-199 nM | Influenza A virus, SARS-CoV-2, human rhinovirus |
Signaling Pathway
Upon binding of this compound, STING undergoes oligomerization and translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines.
Caption: this compound induced signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
STING Binding Assay (Competitive Binding)
This protocol describes a competitive binding assay to determine the binding affinity of this compound to the STING protein.
Materials:
-
Purified human STING protein (C-terminal domain)
-
Labeled STING ligand (e.g., a fluorescently tagged cyclic dinucleotide)
-
This compound
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.005% Tween-20)
-
384-well microplates
-
Plate reader capable of detecting the labeled ligand's signal
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the purified STING protein and the labeled STING ligand at a fixed concentration.
-
Add the serially diluted this compound to the wells.
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Measure the signal from the labeled ligand using a plate reader.
-
The data is then plotted as the signal versus the concentration of this compound. The IC50 value, the concentration of agonist that displaces 50% of the labeled ligand, can be calculated. The Kd can be determined using the Cheng-Prusoff equation if the Kd of the labeled ligand is known.
Cellular Assay for IFN-β Production (ELISA)
This protocol details the measurement of IFN-β secreted from human peripheral blood mononuclear cells (PBMCs) upon stimulation with this compound.
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound
-
Human IFN-β ELISA kit
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium.
-
Prepare a serial dilution of this compound in culture medium. A starting concentration of 0.1 µM is recommended based on published data.
-
Add the diluted this compound to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Quantify the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit according to the manufacturer's instructions.
-
Generate a standard curve and calculate the concentration of IFN-β in each sample. The EC50 value can be determined by plotting the IFN-β concentration against the log of the this compound concentration.
Caption: Workflow for IFN-β quantification by ELISA.
Western Blot for STING and IRF3 Phosphorylation
This protocol describes the detection of phosphorylated STING and IRF3 in cell lysates by Western blotting.
Materials:
-
THP-1 cells (or other suitable human monocytic cell line)
-
RPMI-1640 medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed THP-1 cells in a 6-well plate.
-
Treat the cells with this compound (e.g., 0.1 µM to 1 µM) for various time points (e.g., 0, 30, 60, 120 minutes).
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. The level of phosphorylation can be quantified by densitometry and normalized to the total protein and loading control.
Conclusion
This compound is a highly potent, non-cyclic dinucleotide STING agonist with a well-defined structure and mechanism of action. Its ability to systemically activate the STING pathway makes it a valuable tool for research and a promising candidate for the development of novel immunotherapies. The experimental protocols provided in this guide offer a framework for the robust characterization of this compound and other similar compounds, facilitating further advancements in the field of innate immunity and drug discovery.
References
A Technical Guide to the Binding Affinity of STING Agonist-4 with Human STING
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional activity of STING Agonist-4, a potent, non-cyclic dinucleotide agonist of the human Stimulator of Interferon Genes (STING) protein. This document details the quantitative binding data, experimental methodologies for its determination, and the underlying signaling pathway, presented in a format tailored for researchers and professionals in drug development.
Core Data Summary
This compound, a linked amidobenzimidazole (diABZI)-based compound, demonstrates high-affinity binding to human STING, leading to robust pathway activation.[1] The key quantitative metrics for its interaction with human STING are summarized below.
| Parameter | Value | Assay Method | Target | Notes |
| IC50 | 20 nM | Not Specified | Human STING | Apparent inhibitory constant.[1][2] |
| Kd | ~1.6 nM | Not Specified | Full-length Human STING | Apparent dissociation constant.[1] This is in contrast to the endogenous ligand 2',3'-cGAMP, which has a reported Kd of 3.79 nM.[3] |
| EC50 (IFN-β Secretion) | 3.1 µM | Cell-based Assay | Human THP-1 cells | Demonstrates potent functional activity in inducing downstream cytokine production. This is noted to be 18-fold more potent than the endogenous STING ligand, cGAMP. |
STING Signaling Pathway
STING is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a sign of viral infection or cellular damage, and initiating a potent type I interferon (IFN) response. This compound directly binds to and activates the STING protein, which is located on the endoplasmic reticulum (ER) membrane. This binding event triggers a conformational change in the STING dimer, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons and other inflammatory cytokines.
Caption: this compound activates the STING pathway, leading to the production of Type I Interferons.
Experimental Protocols
The binding affinity and functional activity of this compound are determined using various biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is a competitive binding format used to determine the affinity of a compound for the STING protein.
Principle: The assay relies on Forster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., d2). A 6His-tagged human STING protein is labeled with an anti-6His antibody conjugated to the donor fluorophore. A known STING ligand is labeled with the acceptor fluorophore. When the labeled ligand binds to the tagged STING protein, the donor and acceptor are brought into proximity, resulting in a FRET signal. Unlabeled competitor compounds, such as this compound, will compete with the labeled ligand for binding to STING, leading to a decrease in the FRET signal.
Protocol:
-
Plate Preparation: Assays are typically performed in 96- or 384-well low-volume white plates.
-
Compound Dispensing: Serial dilutions of this compound or a reference compound are dispensed into the assay plate.
-
Protein Addition: His-tagged human STING protein is added to each well.
-
HTRF Reagent Addition: A mixture of the anti-6His antibody labeled with Terbium cryptate and the STING ligand labeled with d2 is added. These reagents can be pre-mixed and added in a single step.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium. No washing steps are required.
-
Signal Detection: The HTRF signal is read on a compatible plate reader. The decrease in the FRET signal is proportional to the concentration of the competitor compound.
-
Data Analysis: The IC50 value is determined by plotting the HTRF signal against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for determining STING agonist binding affinity using an HTRF assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Principle: One of the binding partners (e.g., human STING protein) is immobilized on a sensor chip. A solution containing the other binding partner (the analyte, e.g., this compound) is flowed over the chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmon resonance. This change is proportional to the mass of the bound analyte.
Protocol:
-
Protein Immobilization: Recombinant human STING protein is immobilized on the surface of an SPR sensor chip.
-
Analyte Injection: A series of concentrations of this compound are injected over the sensor surface.
-
Association and Dissociation Monitoring: The binding (association) and unbinding (dissociation) of the agonist are monitored in real-time by detecting changes in the SPR signal.
-
Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are analyzed using kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cell-Based IFN-β Secretion Assay
This assay measures the functional potency of STING agonists by quantifying the amount of IFN-β secreted by cells following treatment.
Protocol:
-
Cell Seeding: Human monocytic cells, such as THP-1 cells, are seeded into 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of this compound or a reference agonist (e.g., 2'3'-cGAMP) for a defined period (e.g., 18-24 hours).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
IFN-β Quantification: The concentration of IFN-β in the supernatant is quantified using a method such as an enzyme-linked immunosorbent assay (ELISA) or an HTRF-based detection kit.
-
Data Analysis: The EC50 value is determined by plotting the IFN-β concentration against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for assessing the functional potency of STING agonists.
References
An In-depth Technical Guide to the Cytokine Profile Induced by STING Agonist-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, and its activation holds significant therapeutic promise, particularly in immuno-oncology and infectious diseases. STING agonists, such as the diamidobenzimidazole (diABZI) compound STING agonist-4 (also referred to as diABZI-4), have emerged as potent inducers of anti-tumor and antiviral immunity. A key mechanism of their action is the robust induction of a wide array of cytokines and chemokines that shape the subsequent immune response. This technical guide provides a comprehensive overview of the cytokine profile induced by this compound, detailing the experimental methodologies for its characterization and presenting quantitative data in a clear, comparative format. Furthermore, this guide illustrates the core signaling pathway and experimental workflows using detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to this compound and Cytokine Induction
This compound is a potent, non-cyclic dinucleotide small molecule that directly binds to and activates the STING protein.[1] This activation triggers a signaling cascade culminating in the transcription of numerous genes, most notably those encoding type I interferons (IFN-α/β) and a variety of pro-inflammatory cytokines and chemokines.[2][3] This cytokine burst is instrumental in recruiting and activating various immune cells, including dendritic cells (DCs), T cells, and natural killer (NK) cells, to mount an effective anti-tumor or antiviral response.[4] Understanding the specific cytokine signature induced by this compound is therefore crucial for predicting its therapeutic efficacy and potential side effects.
The STING Signaling Pathway
Upon binding of this compound, the STING protein undergoes a conformational change, leading to its oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus. This serves as a scaffold for the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons. Concurrently, the STING pathway can also activate the NF-κB signaling pathway, leading to the production of a broad range of pro-inflammatory cytokines.[2]
This compound Signaling Pathway.
Quantitative Cytokine Profile
The administration of this compound leads to the production of a diverse array of cytokines and chemokines. The specific profile and magnitude can vary depending on the experimental system (e.g., cell type, species), the concentration of the agonist, and the time of measurement. The following tables summarize the quantitative data on cytokine induction by diABZI-4 from various in vitro and in vivo studies.
Table 1: In Vitro Cytokine Induction by diABZI-4
| Cell Type | Agonist Conc. | Time Point | Cytokine/Chemokine | Induction Level (Fold Change or Concentration) | Reference |
| Human CD14+ Monocytes | 0.1 µM | 6 hours | IFN-β mRNA | ~400-fold | |
| Human CD14+ Monocytes | 0.1 µM | 6 hours | TNF-α mRNA | ~150-fold | |
| Human CD14+ Monocytes | 0.1 µM | 6 hours | CXCL10 mRNA | ~1200-fold | |
| Human CD14+ Monocytes | 0.1 µM | 6 hours | IL-6 mRNA | ~250-fold | |
| Human CD14+ Monocytes | 0.1 µM | 24 hours | IFN-β Protein | ~2000 pg/mL | |
| Human CD14+ Monocytes | 0.1 µM | 24 hours | TNF-α Protein | ~4000 pg/mL | |
| Murine BMDMs | 1 µM | 16 hours | IFN-α | ~1000 pg/mL | |
| Murine BMDMs | 1 µM | 16 hours | IFN-β | ~2000 pg/mL | |
| Murine BMDMs | 1 µM | 16 hours | CXCL10 | ~15000 pg/mL | |
| Murine BMDMs | 1 µM | 16 hours | IL-6 | ~4000 pg/mL | |
| Murine BMDMs | 1 µM | 16 hours | TNF-α | ~6000 pg/mL | |
| Human Primary Nasal Tissues | 20 nM - 5 µM | 3 hours | IFN-β, IP-10, IL-6 | Dose-dependent increase | |
| Human iPSC-derived Macrophages | 50 nM | 24 hours | IL-6, TNF-α, IFN-α, IFN-β, IP-10 | Significantly elevated |
Table 2: In Vivo Cytokine Induction by diABZI-4
| Animal Model | Administration Route & Dose | Time Point | Tissue/Fluid | Cytokine/Chemokine | Induction Level | Reference |
| C57BL/6 Mice | 1 mg/kg, i.p. | 3 hours | Serum | IFN-β | ~1200 pg/mL | |
| C57BL/6 Mice | 1 µg, intratracheal | 24 hours | BALF | IFN-α, IFN-β, CXCL10, IL-6, TNF-α | Significantly increased vs. saline control | |
| ID8-Trp53−/− Tumor-bearing Mice | Intratumoral | Day 1, 8, 28 | Plasma | CXCL10, CCL5, IFN-γ, M-CSF, CXCL9, CXCL1 | Significantly elevated at all time points vs. vehicle |
Experimental Protocols
This section provides a detailed methodology for a key experiment to assess the cytokine profile induced by this compound in vitro.
In Vitro Cytokine Induction and Measurement by ELISA
Objective: To quantify the secretion of specific cytokines (e.g., IFN-β, TNF-α, IL-6) from cultured immune cells following treatment with this compound.
Materials:
-
Cell Line: Human monocytic cell line (e.g., THP-1) or primary cells (e.g., human PBMCs).
-
This compound (diABZI-4): Stock solution in DMSO.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
PMA (Phorbol 12-myristate 13-acetate): For differentiation of THP-1 cells.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
96-well cell culture plates.
-
ELISA Kits: Specific for the cytokines of interest (e.g., Human IFN-β, TNF-α, IL-6 ELISA kits).
-
Microplate reader.
Protocol:
-
Cell Seeding and Differentiation (for THP-1 cells): a. Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium. b. Add PMA to a final concentration of 100 ng/mL to differentiate the monocytes into macrophage-like cells. c. Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. d. After differentiation, gently aspirate the PMA-containing medium and wash the adherent cells twice with warm PBS. e. Add 100 µL of fresh, complete RPMI-1640 medium to each well and rest the cells for 24 hours.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1%. b. Aspirate the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with the same concentration of DMSO) to the respective wells. c. Incubate the plate for the desired time points (e.g., 6, 12, 24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: a. After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells. b. Carefully collect the cell culture supernatants without disturbing the cell monolayer. c. Samples can be used immediately for ELISA or stored at -80°C for later analysis.
-
Cytokine Quantification by ELISA: a. Perform the ELISA according to the manufacturer's protocol for each specific cytokine kit. b. Briefly, this typically involves adding standards and samples to a pre-coated microplate, followed by incubation with a detection antibody and a substrate for color development. c. Read the absorbance at the appropriate wavelength using a microplate reader. d. Calculate the concentration of the cytokines in the samples by interpolating from the standard curve.
In Vitro Cytokine Induction Workflow.
Conclusion
This compound is a powerful inducer of a broad spectrum of cytokines and chemokines that are central to its immunomodulatory effects. The data presented in this guide highlight the robust production of type I interferons and key pro-inflammatory cytokines such as TNF-α and IL-6. The detailed experimental protocol provides a framework for researchers to reliably quantify the cytokine profile in their own experimental systems. A thorough understanding of the specific cytokines induced by this compound and the ability to accurately measure them are essential for advancing the development of this promising class of therapeutics. This technical guide serves as a valuable resource for scientists and researchers in the field, enabling them to design and interpret experiments aimed at harnessing the full potential of STING pathway activation.
References
- 1. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diABZI-4 | STING agonist | Probechem Biochemicals [probechem.com]
- 4. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of STING Agonist-4 (diABZI-4) in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1][2] Activation of the STING pathway culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust immune response. This has positioned STING as a promising therapeutic target, particularly in the fields of oncology and infectious diseases.[1] STING agonist-4, also known as diABZI-4, is a potent, non-cyclic dinucleotide (CDN) small molecule agonist of the STING receptor.[2][3] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Core Mechanism of Action
This compound functions as a direct activator of the STING protein, which is an endoplasmic reticulum (ER)-resident transmembrane protein. The activation process initiates a cascade of downstream signaling events that lead to the expression of a variety of immune-stimulatory genes.
Upon binding to the STING protein, this compound induces a conformational change that leads to the oligomerization of STING monomers. This structural rearrangement is a critical step for the activation and subsequent trafficking of the STING protein from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of type I interferons, such as IFN-β. Concurrently, the STING pathway can also activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and CXCL10.
Quantitative Data Summary
The biological activity of this compound (diABZI-4) has been quantified in various in vitro assays, demonstrating its high potency. The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 20 nM | Apparent Inhibitory Constant | |
| Kd | ~1.6 nM | Full-length STING binding |
| Parameter | Value | Cell Line | Reference |
| EC50 (IFN-β secretion) | 3.1 µM | Not Specified | |
| EC50 (IRF Reporter) | 0.013 µM | THP-1 (STING KO) | |
| EC50 (Antiviral Activity) | 11.8 - 199 nM | Various (IAV, SARS-CoV-2, HRV) | |
| EC50 (Compared to cGAMP) | 53.9 µM (18-fold more potent) | Not Specified |
Signaling Pathway Visualization
The signaling cascade initiated by this compound is depicted in the following diagram:
Experimental Protocols
Western Blot for STING Pathway Phosphorylation
This protocol is designed to detect the phosphorylation of key proteins in the STING pathway following treatment with this compound.
a. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., THP-1 monocytes, A549, or primary human monocytes) in 6-well plates and culture to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-3 hours). For a positive control, a known STING agonist like 2'3'-cGAMP can be used.
b. Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA assay.
c. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Antibody dilutions should follow the manufacturer's recommendations.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
e. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
The intensity of the bands corresponding to the phosphorylated proteins indicates the level of pathway activation.
STING Reporter Gene Assay
This assay measures the activation of the IRF pathway, a downstream effector of STING signaling, using a reporter gene (e.g., luciferase).
a. Cell Line:
-
Use a cell line stably expressing a luciferase reporter gene under the control of an IRF-inducible promoter, such as THP1-Dual™ cells.
b. Assay Protocol:
-
Seed the reporter cells (e.g., 40,000 cells/well) in a 96-well white, clear-bottom plate.
-
Prepare serial dilutions of this compound at the desired concentrations.
-
Add the diluted agonist to the wells. Include a vehicle control for baseline measurement.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, add a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to each well.
-
Incubate at room temperature for approximately 15-30 minutes with gentle rocking.
-
Measure the luminescence using a luminometer.
-
The fold induction of luciferase activity relative to the vehicle control indicates the level of STING pathway activation.
Cytokine Quantification Assay (ELISA or qPCR)
This protocol quantifies the production of key cytokines (IFN-β, TNF-α, IL-6, CXCL10) in response to this compound treatment.
a. Cell Culture and Supernatant/Lysate Collection:
-
Culture cells (e.g., primary human CD14+ monocytes or bone marrow-derived macrophages) and treat with this compound as described in the Western Blot protocol.
-
For ELISA, collect the cell culture supernatant at various time points (e.g., 3, 6, 24 hours).
-
For qPCR, lyse the cells and extract total RNA.
b. ELISA Protocol:
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., human IFN-β, TNF-α).
-
Follow the manufacturer's instructions for coating the plate, adding samples and standards, incubation with detection and HRP-conjugated antibodies, and adding the substrate.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cytokine concentrations based on the standard curve.
c. qPCR Protocol:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR using primers specific for the target cytokine genes (e.g., IFNB1, TNF, IL6, CXCL10) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Analyze the relative gene expression using the ΔΔCt method.
Conclusion
This compound (diABZI-4) is a powerful tool for activating the innate immune system through the STING pathway. Its high potency and ability to induce a robust type I interferon and pro-inflammatory cytokine response make it a subject of intense research for therapeutic applications. The experimental protocols detailed in this guide provide a framework for researchers to investigate the mechanism of action and biological effects of this compound and other STING modulators in various disease models. A thorough understanding of its signaling pathway and quantitative characterization are essential for its continued development as a potential immunotherapeutic agent.
References
STING Agagonist-4: A Deep Dive into Antiviral Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The stimulator of interferon genes (STING) pathway has emerged as a critical component of the innate immune system, playing a pivotal role in the host defense against a myriad of viral pathogens. Activation of STING triggers a cascade of signaling events culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for establishing an antiviral state. STING agonist-4, also known as diABZI-4, is a potent, non-cyclic dinucleotide small molecule agonist of the STING receptor.[1][2] Its unique diamidobenzimidazole (ABZI) structure facilitates enhanced binding to the STING protein, leading to robust immune activation and making it a valuable tool in the field of antiviral research and immunotherapy.[1][2]
This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, antiviral activity against various respiratory viruses, and detailed experimental protocols for its evaluation.
Mechanism of Action and Signaling Pathway
This compound functions by directly binding to the STING protein, which is primarily located on the endoplasmic reticulum (ER) membrane.[3] This binding event induces a conformational change in the STING dimer, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).
Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs (e.g., IFN-β) and other IFN-stimulated genes (ISGs). Concurrently, the activation of STING can also lead to the activation of the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6. This multifaceted immune response creates a potent antiviral state within the host.
Caption: STING signaling pathway activated by viral DNA or this compound.
Antiviral Activity of this compound
This compound has demonstrated broad-spectrum antiviral activity against a range of respiratory viruses in vitro. Its efficacy is attributed to the robust induction of innate immune responses in lung cells.
In Vitro Efficacy Against Respiratory Viruses
| Virus | Cell Line/Tissue Model | Key Findings | Reference(s) |
| Influenza A Virus (IAV) | Human Lung Fibroblasts, Primary Human Airway Epithelial Tissues | Pretreatment 24 hours prior to infection resulted in over a 100-fold reduction in viral titers. | |
| Human Rhinovirus (HRV) | Human Lung Fibroblasts, Primary Human Airway Epithelial Tissues | Pretreatment 24 hours prior to infection resulted in over a 100-fold reduction in viral titers. | |
| SARS-CoV-2 | Primary Human Respiratory Epithelial Cells, Human Lung Tissue Slices | Potently inhibits infection of diverse strains, including variants of concern. Treatment with 10 µM diABZI resulted in a significant reduction in viral RNA 72 hours post-infection. | |
| Common Cold Coronaviruses (HCoV-229E, HCoV-OC43) | Human Lung Cells | Demonstrated protective effects. | |
| Human Parainfluenza Virus (PIV3) | Human Lung Cells | Demonstrated protective effects. |
Cytokine Induction Profile
Treatment of various cell types with this compound leads to a dose-dependent secretion of key antiviral and pro-inflammatory cytokines.
| Cytokine | Cell Type/Tissue Model | Concentration of this compound | Fold Induction/Observation | Reference(s) |
| IFN-β | THP-1 cells | EC50 of 3.1 µM | Dose-dependent secretion. | |
| IFN-β | Primary Human Nasal Epithelial Tissues | 20-60 nM | Increased secretion at 3 hours post-treatment. | |
| IP-10 (CXCL10) | THP-1 cells | 3 µM | Promotes production. | |
| IP-10 (CXCL10) | Human Macrophages | 50 nM | Elevated levels at 24 hours post-treatment. | |
| IL-6 | THP-1 cells | 3 µM | Promotes production. | |
| IL-6 | Human Macrophages | 50 nM | Elevated levels at 24 hours post-treatment. | |
| TNF-α | THP-1 cells | 3 µM | Promotes production. | |
| TNF-α | Human Macrophages | 50 nM | Elevated levels at 24 hours post-treatment. | |
| IFN-α | Human Macrophages | 50 nM | Elevated levels at 24 hours post-treatment. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of this compound.
In Vitro STING Activation and Antiviral Assay
This protocol outlines a general procedure to assess the antiviral efficacy of this compound and its ability to activate the STING pathway in a cell-based assay.
Caption: General experimental workflow for in vitro antiviral testing.
Materials:
-
Cell line of interest (e.g., A549, MRC-5, primary human bronchial epithelial cells)
-
Complete cell culture medium
-
This compound (diABZI-4)
-
Vehicle control (e.g., DMSO)
-
Virus stock of interest
-
Reagents for RNA extraction and qRT-PCR
-
Antibodies for Western blotting (p-STING, STING, p-IRF3, IRF3, β-actin)
-
ELISA or MSD kits for cytokine quantification
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 20 nM to 10 µM). Include a vehicle control.
-
Viral Infection: Concurrently with or at a set time post-treatment, infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a specified period (e.g., 24-72 hours), depending on the virus replication cycle.
-
Harvesting: At the end of the incubation period, harvest the cell culture supernatants and/or cell lysates.
-
Viral Load Quantification:
-
qRT-PCR: Extract viral RNA from cell lysates or supernatants and perform quantitative reverse transcription PCR to determine the viral copy number.
-
Plaque Assay: Perform a plaque assay on the supernatants to determine the infectious viral titer.
-
-
Analysis of STING Pathway Activation:
-
Western Blot: Prepare cell lysates and perform Western blotting to detect the phosphorylation of STING and IRF3. Use total STING, total IRF3, and a housekeeping protein like β-actin as controls.
-
-
Cytokine Quantification:
-
ELISA/MSD: Use the harvested cell culture supernatants to quantify the levels of secreted cytokines (e.g., IFN-β, IL-6, TNF-α, IP-10) using commercially available kits.
-
qRT-PCR: Extract total RNA from cell lysates to measure the mRNA expression levels of cytokine genes.
-
Western Blotting for Phosphorylated STING and IRF3
Procedure:
-
Prepare whole-cell lysates from treated and control cells.
-
Measure protein concentration using a Bradford or BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated STING (e.g., at Ser366) and phosphorylated IRF3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane for total STING, total IRF3, and a loading control (e.g., β-actin).
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression
Procedure:
-
Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for the target cytokine genes (e.g., IFNB1, IL6, TNF, CXCL10) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the control.
Conclusion
This compound (diABZI-4) is a powerful tool for investigating the role of the STING pathway in viral infections. Its ability to induce a robust type I interferon and pro-inflammatory cytokine response translates to broad-spectrum antiviral activity in vitro. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of STING agonists in the context of viral diseases. Further in vivo studies are crucial to understand the complexities of STING agonist-driven inflammatory responses and their relationship with viral replication dynamics to harness their full therapeutic potential.
References
Cellular Targets of STING Agonist-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular targets and mechanism of action of STING Agonist-4, a potent activator of the STimulator of INterferon Genes (STING) pathway. This document outlines quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a synthetic, non-nucleotide small molecule belonging to the diamidobenzimidazole (diABZI) class of compounds.[1][2] Unlike natural cyclic dinucleotide (CDN) agonists, diABZI compounds offer enhanced cellular function and binding affinity.[1] The primary cellular target of this compound is the STING protein, an essential adaptor protein in the innate immune system that detects cytosolic DNA, a signal of viral infection or cellular damage.[1][3]
Activation of the STING pathway by this compound initiates a downstream signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is critical for mounting an effective anti-tumor and anti-viral immune response.
The key molecular events are:
-
Direct Binding and Conformational Change: this compound directly binds to the ligand-binding domain of the STING dimer located on the endoplasmic reticulum (ER). This binding induces a significant conformational change in the STING protein.
-
Translocation and TBK1 Recruitment: The activated STING dimer translocates from the ER to the Golgi apparatus. This movement facilitates the recruitment of TANK-binding kinase 1 (TBK1).
-
Phosphorylation Cascade: Upon recruitment, TBK1 phosphorylates both itself and the C-terminal tail of STING. This creates a scaffold for the recruitment and subsequent phosphorylation of Interferon Regulatory Factor 3 (IRF3).
-
IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 dimerizes and translocates to the nucleus.
-
Gene Transcription: In the nucleus, IRF3 dimers act as transcription factors, driving the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines and chemokines, such as CXCL10, IL-6, and TNF-α.
Quantitative Data Presentation
The biological activity of this compound has been quantified in various in vitro assays. The following tables summarize key quantitative metrics for its binding affinity, potency, and cellular activity.
| Parameter | Value | Cell Line/System | Comments | Reference |
| Binding Affinity | ||||
| IC50 | 20 nM | STING Receptor | Apparent inhibitory constant. | |
| Kd | ~1.6 nM | Full-length STING | Apparent dissociation constant. | |
| Cellular Potency | ||||
| EC50 (IFN-β Secretion) | 3.1 µM | Not Specified | Dose-dependent induction of IFN-β. | |
| EC50 (Antiviral Activity) | 11.8-199 nM | Various | Inhibition of IAV, SARS-CoV-2, and HRV replication. | |
| Potency vs. cGAMP | 18-fold more potent | Not Specified | Comparison with the endogenous STING ligand. |
| Downstream Effect | Concentration & Time | Cell Line | Observation | Reference |
| Protein Phosphorylation | ||||
| p-STING & p-IRF3 | 0.3-30 µM; 2 hours | Not Specified | Dose-dependent phosphorylation. | |
| Cytokine Production | ||||
| IP-10, IL-6, TNF-α | 3 µM; 4 hours | Not Specified | Dependent on STING-mediated TBK1 activation. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.
Western Blot for STING Pathway Activation
This protocol details the detection of phosphorylation of key proteins in the STING pathway following treatment with this compound.
Materials:
-
Cell lines (e.g., THP-1 monocytes, HEK293T)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel and run the gel until adequate separation is achieved.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
ELISA for IFN-β Secretion
This protocol describes the quantification of secreted IFN-β in cell culture supernatants as a measure of STING pathway activation.
Materials:
-
Human IFN-β ELISA kit
-
Cell lines (e.g., THP-1, PBMCs)
-
This compound
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5 x 10^5 cells/well.
-
Treat cells with serial dilutions of this compound for 24 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
-
ELISA Protocol:
-
Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop color.
-
Adding a stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IFN-β in the samples by comparing to the standard curve.
-
Quantitative PCR (qPCR) for Interferon-Stimulated Gene (ISG) Expression
This protocol details the measurement of mRNA levels of STING target genes, such as IFNB1 and CXCL10.
Materials:
-
Cell lines
-
This compound
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green Master Mix
-
qPCR instrument
-
Primers for target genes (e.g., IFNB1, CXCL10) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound as described in the previous protocols.
-
Extract total RNA from the cells using TRIzol or a similar method.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions using SYBR Green Master Mix, cDNA, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Visualizations
The following diagrams illustrate the STING signaling pathway activated by this compound and a typical experimental workflow for its characterization.
Caption: STING signaling pathway activated by this compound.
Caption: Workflow for characterizing this compound activity.
References
An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of STING Agonist-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of STING Agonist-4, a potent activator of the Stimulator of Interferon Genes (STING) pathway. This compound, also known as diABZI-4, is a diamidobenzimidazole-based, non-cyclic dinucleotide small molecule that has demonstrated significant potential in preclinical models of oncology and infectious diseases. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways and workflows to support further research and development.
Pharmacodynamics: In Vitro and In Vivo Activity
This compound is a direct agonist of the STING protein, initiating a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This robust immune activation underlies its therapeutic potential.
In Vitro Potency and Binding Affinity
The in vitro activity of this compound has been characterized through various assays, demonstrating its high potency and strong binding to the STING protein.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 20 nM | Apparent Inhibitory Constant | [1] |
| K_d_ | ~1.6 nM | Full-length STING binding assay | [1] |
| EC₅₀ (IFN-β Secretion) | 3.1 µM | Not specified | [1] |
| EC₅₀ (Antiviral Activity) | 11.8 - 199 nM | Influenza A virus (IAV), SARS-CoV-2, Human Rhinovirus (HRV) | [2] |
In Vivo Pharmacodynamic Effects
In vivo studies have confirmed the ability of this compound to induce a potent, albeit transient, systemic immune response, leading to anti-tumor and antiviral efficacy.
| Biomarker/Effect | Observation | Animal Model | Administration Route | Reference |
| IFN-β Induction | Transient increase in plasma levels within 10 hours post-injection | Mice | Intratumoral | [3] |
| Cytokine Induction | Transient increase in plasma IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b | Patients with solid tumors | Intratumoral | |
| Anti-tumor Activity | Significant tumor growth inhibition | Mice with colorectal cancer | Intravenous | |
| Antiviral Activity | Protection against SARS-CoV-2 induced weight loss and lethality | K18-ACE2 transgenic mice | Intranasal |
Pharmacokinetics: Systemic Exposure and Disposition
Pharmacokinetic studies of diABZI STING agonists have been conducted in preclinical species, providing insights into their absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes key pharmacokinetic parameters for a representative diABZI compound, referred to as "compound 3," following intravenous administration in mice.
| Parameter | Value | Animal Model | Dose | Reference |
| Half-life (t₁/₂) | 1.4 hours | BALB/c mice | 3 mg/kg | |
| Area Under the Curve (AUC₀₋t) | 1,480 ng*h/mL | BALB/c mice | 3 mg/kg | |
| Volume of Distribution (V_ss_) | 1.8 L/kg | BALB/c mice | 3 mg/kg | |
| Clearance (Cl) | 1.7 L/h/kg | BALB/c mice | 3 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key pharmacokinetic and pharmacodynamic experiments.
Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in mice.
Animal Model: Male BALB/c mice (8-10 weeks old).
Drug Formulation and Administration: this compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) for intravenous (IV) bolus injection via the tail vein at a dose of 3 mg/kg.
Blood Sampling: Serial blood samples (approximately 30-50 µL) are collected from a consistent site, such as the submandibular or saphenous vein, at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose. Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.
Plasma Preparation: Blood samples are centrifuged at 2,000 x g for 10 minutes at 4°C to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
Bioanalysis by LC-MS/MS: Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation on a C18 column and detection using a mass spectrometer in multiple reaction monitoring (MRM) mode. A stable isotope-labeled internal standard is used for accurate quantification.
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as WinNonlin. Key parameters including half-life (t₁/₂), area under the curve (AUC), volume of distribution (Vss), and clearance (Cl) are calculated.
In Vivo Pharmacodynamic Study: Cytokine Induction
Objective: To measure the induction of IFN-β in mouse serum following administration of this compound.
Animal Model: C57BL/6 mice (8-10 weeks old).
Drug Administration: this compound is administered via the desired route (e.g., intravenous, intraperitoneal, or intranasal) at a specified dose.
Sample Collection: Blood is collected at various time points post-administration (e.g., 2, 6, 12, and 24 hours). Serum is prepared by allowing the blood to clot at room temperature for 30 minutes, followed by centrifugation at 1,500 x g for 15 minutes at 4°C.
IFN-β Quantification by ELISA: Serum IFN-β levels are quantified using a commercial Mouse IFN-β ELISA kit (e.g., PBL Assay Science, Cat. No. 42400) according to the manufacturer's instructions. The assay typically involves the following steps:
-
Addition of standards and diluted serum samples to a microplate pre-coated with an anti-mouse IFN-β antibody.
-
Incubation to allow IFN-β to bind to the immobilized antibody.
-
Washing to remove unbound substances.
-
Addition of a biotinylated anti-mouse IFN-β detection antibody.
-
Incubation and washing.
-
Addition of a streptavidin-HRP conjugate.
-
Incubation and washing.
-
Addition of a TMB substrate solution to develop color.
-
Stopping the reaction with a stop solution.
-
Measurement of the absorbance at 450 nm using a microplate reader.
Data Analysis: A standard curve is generated using the recombinant mouse IFN-β standards provided in the kit. The concentration of IFN-β in the serum samples is determined by interpolating their absorbance values from the standard curve.
Visualizations
STING Signaling Pathway
Caption: this compound activates the STING signaling pathway, leading to Type I IFN production.
Pharmacokinetic Study Workflow
Caption: Workflow for a typical pharmacokinetic study of this compound in mice.
Pharmacodynamic (IFN-β ELISA) Workflow
Caption: Workflow for measuring IFN-β induction by this compound using an ELISA.
References
An In-depth Technical Guide to the Molecular Interactions of STING Agonist-4 with the STING Protein
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the molecular interactions between STING Agonist-4 and the STING (Stimulator of Interferon Genes) protein. It covers the mechanism of action, quantitative binding and activity data, and detailed experimental protocols for characterization.
Introduction: The cGAS-STING Pathway and Therapeutic Agonism
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA, which is a key indicator of viral infection or cellular damage.[1][2] Upon binding cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[3][4] cGAMP then binds directly to the STING protein, an endoplasmic reticulum (ER) resident homodimer.[4] This binding event triggers a significant conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus. At the Golgi, STING serves as a scaffold to recruit and activate TANK Binding Kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a potent immune response.
Given its central role in initiating anti-viral and anti-tumor immunity, STING has emerged as a high-value therapeutic target. Synthetic STING agonists are being developed to harness this pathway for cancer immunotherapy. This compound is a potent, synthetic agonist designed to directly activate this signaling cascade. This document details its molecular mechanism, interaction parameters, and the methodologies used to characterize its function.
Molecular Mechanism of Action: this compound
This compound functions as a direct agonist of the STING protein, initiating the full downstream signaling cascade. The mechanism can be broken down into several key molecular events:
-
Direct Binding and Conformational Activation: this compound, identified as a compound based on two symmetry-related amidobenzimidazoles (ABZI), directly binds to the ligand-binding domain (LBD) of the STING homodimer. This binding occurs within the V-shaped cleft at the dimer interface, a site also occupied by the endogenous ligand cGAMP.
-
Structural Reorganization: The binding of the agonist induces a significant conformational change, causing the STING dimer to shift from an "open," inactive state to a "closed," active conformation. This structural rearrangement is critical for its subsequent trafficking and signaling functions.
-
Translocation and Signalosome Assembly: Activated STING traffics from the ER through the Golgi apparatus. This process is essential for the recruitment of downstream signaling partners.
-
TBK1 and IRF3 Phosphorylation: In the Golgi, the activated STING complex recruits and activates TBK1. TBK1 then phosphorylates key serine residues on the C-terminal tail of STING, creating docking sites for IRF3. Recruited IRF3 is subsequently phosphorylated by TBK1.
-
Induction of Type I Interferon: The phosphorylation of IRF3 leads to its dimerization and translocation into the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of target genes, leading to the robust transcription and secretion of IFN-β and other inflammatory cytokines like IP-10, IL-6, and TNF-α.
Quantitative Data for this compound
The biological activity and binding affinity of this compound have been quantified using various biochemical and cellular assays. The data highlights its high potency.
| Parameter | Value | Assay / Method | Description | Reference |
| IC₅₀ | 20 nM | Apparent Inhibitory Constant | Measures the concentration required to inhibit 50% of a biological or biochemical function. | |
| K_d_ | ~1.6 nM | Apparent Dissociation Constant | Indicates the binding affinity of the agonist to the STING protein. Measured by inhibiting binding of full-length STING to a solid support. | |
| EC₅₀ | 3.1 µM | IFN-β Secretion | The concentration of agonist that provokes a response halfway between the baseline and maximum response in inducing IFN-β secretion. | |
| EC₅₀ | 53.9 µM | Comparison to cGAMP | Reported to be 18-fold more potent than the endogenous STING ligand, cGAMP, in a specific cellular context. |
Visualizing Molecular Interactions and Workflows
STING Signaling Pathway Activation
The following diagram illustrates the key steps in the STING signaling pathway, from agonist binding to the production of type I interferons.
Caption: this compound activates STING, leading to IFN-β production.
Experimental Workflow for Agonist Characterization
This diagram outlines a logical workflow for the comprehensive characterization of a novel STING agonist like this compound.
Caption: A multi-phase workflow to characterize STING agonists.
Detailed Experimental Protocols
The characterization of this compound involves several key experimental procedures to determine its binding affinity, functional potency, and downstream signaling effects.
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
This method measures the real-time binding kinetics (association and dissociation rates) between this compound and the STING protein.
-
Materials:
-
Recombinant human STING protein (cytoplasmic domain).
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
This compound serially diluted in running buffer.
-
Running buffer (e.g., HBS-EP+).
-
-
Methodology:
-
Immobilization: Covalently immobilize the recombinant STING protein onto the surface of a sensor chip via amine coupling according to the manufacturer's protocol. Aim for a target immobilization level that will yield a sufficient signal without mass transport limitations. A reference flow cell should be activated and blocked without protein to serve as a control.
-
Binding Analysis: Inject a series of concentrations of this compound over both the STING-coupled and reference flow cells. Use a multi-cycle or single-cycle kinetics approach.
-
Data Collection: Monitor the change in the SPR signal (measured in Response Units, RU) over time during the association (agonist injection) and dissociation (buffer flow) phases.
-
Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_ = k_d_/kₐ).
-
Protocol: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Materials:
-
ITC instrument (e.g., MicroCal PEAQ-ITC).
-
Highly purified and concentrated recombinant STING protein.
-
Concentrated this compound solution.
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Both protein and agonist must be in the exact same buffer.
-
-
Methodology:
-
Sample Preparation: Dialyze the STING protein extensively against the final ITC buffer. Dissolve the this compound in the final dialysis buffer. Accurately determine the concentrations of both components.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Thoroughly clean the sample and reference cells.
-
Titration: Load the STING protein solution into the sample cell. Load the this compound solution into the titration syringe (typically at a concentration 10-15 times that of the protein).
-
Data Collection: Perform a series of small, timed injections of the agonist into the protein solution while stirring. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis: Integrate the heat-per-injection peaks and subtract the heat of dilution (determined from a control titration of agonist into buffer). Fit the resulting binding isotherm to a suitable model to directly determine the binding affinity (K_d_), stoichiometry (n), and enthalpy of binding (ΔH).
-
Protocol: IFN-β Reporter Assay for Cellular Potency
This assay measures the ability of a compound to activate the STING pathway and induce the expression of a reporter gene (e.g., Luciferase) linked to an IFN-stimulated promoter.
-
Materials:
-
THP1-Dual™ ISG reporter cells (or similar).
-
Cell culture medium and supplements.
-
This compound.
-
96-well cell culture plates.
-
Reporter detection reagent (e.g., QUANTI-Luc™).
-
Luminometer.
-
-
Methodology:
-
Cell Seeding: Seed the reporter cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Treat the cells with the compounds for a defined period (e.g., 18-24 hours).
-
Signal Detection: After incubation, collect a small volume of the cell culture supernatant. Add the reporter detection reagent according to the manufacturer's protocol.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Protocol: Western Blot for Pathway Activation
This technique is used to qualitatively or semi-quantitatively measure the phosphorylation of key proteins in the STING signaling pathway, confirming the mechanism of action.
-
Materials:
-
Human monocytic cells (e.g., THP-1).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-STING, anti-phospho-TBK1, anti-phospho-IRF3.
-
Loading control antibody (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Chemiluminescent substrate (ECL).
-
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time (e.g., 2-4 hours). Wash the cells with cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or milk) and incubate with the desired primary antibodies overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of pathway activation.
-
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound directly binds to its intended target protein within the complex environment of a living cell by measuring changes in the protein's thermal stability.
-
Materials:
-
Intact cells expressing STING.
-
This compound and vehicle control (e.g., DMSO).
-
PBS and lysis buffer.
-
PCR tubes and a thermal cycler with a temperature gradient function.
-
Centrifuge capable of high speeds.
-
Protein quantification method (e.g., Western blot, ELISA, or mass spectrometry).
-
-
Methodology:
-
Treatment: Treat cell suspensions with either this compound or a vehicle control for a defined period.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for a short, fixed duration (e.g., 3 minutes), followed by rapid cooling.
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction from the precipitated/aggregated proteins by high-speed centrifugation.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble STING protein remaining at each temperature point using a method like Western blotting.
-
Data Analysis: Plot the percentage of soluble STING protein against temperature for both the vehicle- and agonist-treated samples. A shift of the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and confirms direct target engagement in the cellular environment.
-
Conclusion
This compound is a highly potent, synthetic activator of the STING pathway. Its mechanism relies on direct binding to the STING dimer, inducing a conformational change that initiates a well-defined downstream signaling cascade culminating in the robust production of type I interferons. Quantitative analysis confirms its high binding affinity and cellular potency. The comprehensive suite of experimental protocols described herein provides a robust framework for researchers to characterize this and other novel STING agonists, from initial binding kinetics to confirmation of target engagement in a physiological context. This detailed understanding is critical for the continued development of STING-targeting therapeutics for immuno-oncology and other indications.
References
STING Agonist-4: A Deep Dive into TBK1 and IRF3 Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of STING agonist-4, a potent activator of the STING (Stimulator of Interferatoron Genes) pathway. We will explore its mechanism of action, focusing on the downstream activation of Tank-Binding Kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3), and provide detailed experimental protocols for assessing its activity.
Core Mechanism of Action
This compound is a synthetic, non-cyclic dinucleotide small molecule that directly binds to the STING protein.[1][2] This binding event induces a conformational change in the STING dimer, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus.[3] This translocation facilitates the recruitment and activation of TBK1, a serine/threonine kinase.[3][4] Activated TBK1 then phosphorylates both STING itself and the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.
Quantitative Profile of this compound
The following tables summarize the key quantitative data for this compound based on various in vitro and cellular assays.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| Binding Affinity | ||||
| IC50 | 20 nM | Competitive Binding | Not Specified | |
| Kd | ~1.6 nM | Solid Support Binding | Full-length STING | |
| Cellular Potency | ||||
| EC50 (IFN-β Secretion) | 3.1 µM | ELISA | Not Specified | |
| EC50 (vs. cGAMP) | 53.9 µM (18-fold more potent) | Not Specified | Not Specified |
| Downstream Effects | Concentration & Time | Effect | Reference |
| IRF3 & STING Phosphorylation | 0.3-30 µM; 2 hours | Dose-dependent increase | |
| Cytokine Production (IP-10, IL-6, TNF-α) | 3 µM; 4 hours | Promotes production |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from publicly available resources and should be adapted as needed for specific laboratory conditions.
Western Blot for TBK1 and IRF3 Phosphorylation
This protocol details the detection of phosphorylated TBK1 (p-TBK1) and IRF3 (p-IRF3) in cell lysates following treatment with this compound.
Materials:
-
Cell line with a functional STING pathway (e.g., THP-1, RAW 264.7)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. For suspension cells like THP-1, differentiation with PMA may be required. Pre-treat cells with varying concentrations of this compound or vehicle control for the desired time (e.g., 1-3 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using an ECL substrate.
-
IFN-β Luciferase Reporter Assay
This assay quantifies STING pathway activation by measuring the expression of a luciferase reporter gene under the control of the IFN-β promoter.
Materials:
-
HEK293T cells
-
Plasmids: pIFN-β-Luc (firefly luciferase) and pRL-TK (Renilla luciferase for normalization)
-
This compound
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with pIFN-β-Luc and pRL-TK plasmids.
-
Treatment: After 24 hours, pre-treat the cells with this compound for 1-2 hours, followed by stimulation with a STING agonist if necessary (though this compound is a direct agonist).
-
Incubation and Lysis: Incubate for 6-8 hours. Lyse the cells according to the dual-luciferase reporter assay system protocol.
-
Measurement and Analysis: Measure both firefly and Renilla luciferase activities using a luminometer. Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to confirm the direct binding of this compound to the STING protein within a cellular environment. Ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cells expressing STING
-
This compound
-
PBS
-
Heating instrument (e.g., PCR cycler)
-
Method for cell lysis (e.g., freeze-thaw cycles)
-
Ultracentrifuge
-
Protein detection method (e.g., Western blot for STING)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension and heat to a range of temperatures for a fixed time (e.g., 3 minutes).
-
Lysis and Separation: Lyse the cells using freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.
-
Detection and Analysis: Transfer the supernatant to new tubes. Analyze the amount of soluble STING protein at each temperature using a method like Western blotting. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.
Conclusion
This compound is a powerful tool for activating the STING-TBK1-IRF3 signaling axis, leading to the robust production of type I interferons and other cytokines. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and harness the therapeutic potential of the STING pathway.
References
An In-Depth Technical Guide to the In Vitro Characterization of STING Agonist-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of STING Agonist-4, a potent synthetic agonist of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, triggering a powerful type I interferon (IFN) response, which makes it a compelling target for immunotherapy in oncology and infectious diseases.[1] this compound is a novel, amidobenzimidazole (ABZI)-based compound designed to potently activate this pathway.[2][3] This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and includes visual diagrams of critical pathways and workflows.
Core Mechanism of Action
This compound functions as a direct agonist of the STING protein, initiating a precise cascade of molecular events that culminate in the production of type I interferons and other pro-inflammatory cytokines.[1]
-
Direct Binding and Conformational Change : The agonist, a synthetic cyclic dinucleotide, binds directly to the ligand-binding domain located on the endoplasmic reticulum (ER) membrane-resident STING protein.[1] This binding event occurs within the V-shaped cleft of the STING dimer interface.
-
STING Activation and Translocation : This binding induces a significant conformational change, shifting the STING dimer from an "open," inactive state to a "closed," active conformation.
-
TBK1 Recruitment and IRF3 Phosphorylation : The activated STING protein translocates from the ER and recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3).
-
Cytokine Production : Phosphorylated IRF3 forms dimers, which then translocate into the nucleus to drive the transcription of type I interferons, such as IFN-β. The pathway activation also promotes the production of other key cytokines, including Interferon gamma-induced protein 10 (IP-10), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).
Data Presentation: Quantitative In Vitro Activity
The biological activity of this compound has been quantified using various cellular and biochemical assays. The data highlight its high potency in binding to STING and activating the downstream pathway.
| Parameter | Value | Assay Context | Cell Type / System | Reference |
| Binding Affinity (Kd) | ~1.6 nM | Apparent dissociation constant from a competitive binding assay with full-length STING. | Biochemical | |
| IC50 | 20 nM | Apparent inhibitory constant, likely from a competitive binding assay. | Biochemical | |
| EC50 (IFN-β Secretion) | 3.1 µM | Dose-dependent induction of IFN-β secretion. | Human PBMCs | |
| EC50 (Relative Potency) | 53.9 µM | Reported to be 18-fold more potent than the endogenous ligand cGAMP. | Not Specified | |
| Cytokine Induction | - | Promotes production of IP-10, IL-6, and TNF-α. | Human PBMCs |
Experimental Protocols
The characterization of this compound involves several key in vitro experiments to determine its binding affinity, functional potency, and downstream signaling effects.
This method is used to directly visualize the activation of the STING signaling cascade by detecting the phosphorylation status of key pathway proteins like STING and IRF3.
-
Materials :
-
Human peripheral blood mononuclear cells (PBMCs) or other suitable cell lines (e.g., THP-1).
-
This compound.
-
TBK1 inhibitor (e.g., BX795) as a negative control.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: anti-phospho-STING, anti-phospho-IRF3, anti-STING, anti-IRF3, anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Protocol :
-
Cell Treatment : Seed cells and allow them to adhere. Treat cells with serial dilutions of this compound (e.g., 0.3-30 µM) for a specified time (e.g., 2 hours). Include vehicle and positive controls.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection : Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the phosphorylated protein bands indicates the level of pathway activation.
-
This assay quantifies the functional activity of the STING pathway by measuring the expression of a reporter gene (luciferase) under the control of an IFN-stimulated promoter.
-
Materials :
-
HEK293T cells.
-
Plasmids: pIFN-β-Luc (Firefly luciferase driven by IFN-β promoter) and pRL-TK (Renilla luciferase for normalization).
-
Transfection reagent.
-
This compound.
-
Dual-luciferase reporter assay system.
-
-
Protocol :
-
Transfection : Co-transfect HEK293T cells with the pIFN-β-Luc and pRL-TK plasmids.
-
Compound Treatment : After 24 hours, seed the transfected cells into 96-well plates. Treat the cells with serial dilutions of this compound for 18-24 hours.
-
Lysis and Measurement : Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Normalization : Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
This experiment measures the secretion of key inflammatory cytokines into the cell culture supernatant following STING activation.
-
Materials :
-
Human PBMCs or macrophages.
-
This compound (e.g., 3 µM).
-
ELISA kits for IFN-β, IP-10, IL-6, and TNF-α.
-
-
Protocol :
-
Cell Treatment : Seed cells in 96-well plates and treat with this compound for a defined period (e.g., 4 hours).
-
Supernatant Collection : After incubation, carefully collect the cell culture supernatant.
-
ELISA : Quantify the concentration of IFN-β, IP-10, IL-6, and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
This biochemical assay determines the direct binding affinity of this compound to the STING protein.
-
Protocol Overview :
-
A competitive binding format is often employed. Full-length STING protein is immobilized on a solid support (e.g., an ELISA plate).
-
A known labeled ligand that binds STING is added.
-
Serial dilutions of this compound (e.g., 0.001 nM to 1 µM) are added to compete with the labeled ligand for binding to the immobilized STING.
-
The displacement of the labeled ligand is measured, and the data are used to calculate the apparent dissociation constant (Kd) or an IC50 value for the binding inhibition.
-
References
Methodological & Application
Application Notes and Protocols for STING Agonist-4 (diABZI-4) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of STING Agonist-4, also known as diABZI-4, in various mouse models. This document includes quantitative data on dosage and administration, detailed experimental protocols, and visualizations of key biological and experimental pathways to guide researchers in their study design.
Data Presentation: Dosage and Efficacy
The following tables summarize the reported in vivo dosages and observed effects of diABZI-4 and other STING agonists in mouse models.
Table 1: In Vivo Dosage and Administration of diABZI-4
| Mouse Model | Dosage | Administration Route | Frequency | Application/Observed Effect |
| Influenza A Virus (IAV) Infection | 0.1 mg/kg | Intranasal (IN) | Single dose | Prophylactic administration resulted in limited, transient protection from IAV. Peak induction of ISG and cytokine transcripts at 3 hours post-treatment.[1] |
| B16-F10 Melanoma | Up to 2 mg/kg | Intravenous (IV) | Three times | Dose-dependent inhibition of tumor growth and increased survival.[2] |
| SARS-CoV-2 | Not specified | Intranasal (IN) | Single dose | Provided protection against SARS-CoV-2.[1][3] |
Table 2: In Vivo Dosages of Other Common STING Agonists for Reference
| Compound | Mouse Model | Dosage | Administration Route | Frequency | Application |
| Sting-IN-4 (Inhibitor) | Sepsis (LPS-induced liver injury) | 1-9 mg/kg | Intraperitoneal (i.p.) | Daily for 3 days | Anti-inflammatory[4] |
| ALG-031048 | CT26 Colon Carcinoma | 25 or 100 µg | Intratumoral (IT) | 3 times, 3 days apart | Potent tumor reduction. |
| ALG-031048 | CT26 Colon Carcinoma | 4 mg/kg | Subcutaneous (SC) | Not specified | Dose-dependent delay in tumor growth; one animal became tumor-free. |
| ADU-S100 | CT26 Colon Carcinoma | 25 or 100 µg | Intratumoral (IT) | 3 times, 3 days apart | Positive control for tumor reduction. |
| ADU-S100 | Neuropathic Pain | 25 µg (35 nmol) | Intrathecal (i.t.) | Single or multiple injections | Increased paw withdrawal thresholds. |
| DMXAA | Neuropathic Pain | 10 µg (35 nmol) | Intrathecal (i.t.) | Single or multiple injections | Dose-dependent increase in paw withdrawal thresholds. |
| DMXAA | Metastatic Bone Cancer | 20 mg/kg | Intraperitoneal (i.p.) | On day 3 and day 7 post-tumor implantation | Attenuated bone cancer-induced pain symptoms. |
| Cyclic Dinucleotides (CDNs) | Vaccine Adjuvant Model | 5-20 µg | Subcutaneous (s.c.) or Intramuscular (i.m.) | Prime-boost schedule (Day 0 and Day 14 or 21) | Enhancement of humoral and cellular adaptive immune responses. |
Signaling Pathway and Experimental Visualizations
cGAS-STING Signaling Pathway
The diagram below illustrates the canonical cGAS-STING signaling pathway, a critical component of the innate immune system. Cytosolic DNA, from pathogens or damaged host cells, is detected by cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to and activates the STING protein located on the endoplasmic reticulum, initiating a downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.
Caption: The cGAS-STING signaling pathway.
General In Vivo Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study using a STING agonist in a mouse tumor model. The process begins with tumor cell inoculation, followed by treatment administration once tumors are established. Tumor growth and animal well-being are monitored throughout the study, and endpoint analyses are conducted to assess treatment efficacy.
Caption: A typical experimental workflow for a mouse tumor model study.
Experimental Protocols
The following are detailed protocols for common administration routes of STING agonists in mouse models.
Protocol 1: Intranasal (IN) Administration
This route is often used for respiratory tract infections and to assess systemic immune responses originating from the lungs.
Materials:
-
This compound (diABZI-4) solution formulated for in vivo use
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or other appropriate vehicle
-
Micropipette and sterile pipette tips
-
Mouse anesthesia (e.g., isoflurane)
-
Animal scale
Procedure:
-
Preparation: Weigh the mouse to calculate the precise volume for the desired mg/kg dosage. Prepare the diABZI-4 solution in the appropriate vehicle.
-
Anesthesia: Lightly anesthetize the mouse using isoflurane. Monitor the animal's breathing to ensure a proper level of anesthesia.
-
Administration: Hold the mouse in a supine position. Using a micropipette, dispense a small volume (typically 20-50 µL for mice) of the diABZI-4 solution into the nares. Administer the solution slowly, allowing the mouse to inhale the liquid.
-
Post-administration Monitoring: Place the mouse in a clean cage and monitor until it has fully recovered from the anesthesia. Observe for any immediate adverse reactions.
Protocol 2: Intravenous (IV) Injection
This route ensures rapid and complete systemic distribution of the compound.
Materials:
-
This compound (diABZI-4) solution
-
Sterile syringes (e.g., 1 ml) and needles (e.g., 27-30 gauge)
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol wipes
Procedure:
-
Preparation: Warm the mouse's tail with a heat lamp or warming pad to induce vasodilation, making the lateral tail veins more visible. Place the mouse in a restrainer.
-
Syringe Preparation: Prepare the syringe with the correct volume of the diABZI-4 solution, ensuring there are no air bubbles.
-
Injection: Wipe the tail with a 70% ethanol wipe. Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle. A small flash of blood in the needle hub may indicate correct placement.
-
Administration: Slowly depress the plunger to inject the solution. If resistance is met or a bleb forms, the needle is not in the vein; withdraw and attempt a more proximal injection with a fresh needle.
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding. Return the mouse to its cage and monitor for any adverse effects.
Protocol 3: Intratumoral (IT) Injection
This method delivers the STING agonist directly to the tumor microenvironment, maximizing local effects and potentially reducing systemic toxicity.
Materials:
-
This compound (diABZI-4) solution
-
Sterile syringes (e.g., insulin syringes) and needles (e.g., 28-30 gauge)
-
Calipers for tumor measurement
-
70% ethanol wipes
-
Anesthesia (if required for tumor accessibility)
Procedure:
-
Tumor Measurement: Measure the tumor dimensions with calipers to calculate the volume (Volume = 0.5 x Length x Width²). The injection volume is often scaled to the tumor size (e.g., 20-50 µL).
-
Restraint: Properly restrain the mouse. Anesthesia may be necessary depending on the tumor location to ensure stability.
-
Injection Site Preparation: Wipe the skin over the tumor with a 70% ethanol wipe.
-
Injection: Carefully insert the needle into the center of the tumor mass. Inject the solution slowly to allow for even distribution within the tumor and to prevent leakage.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor the animal according to the experimental plan, observing for any signs of distress or adverse reactions at the injection site.
Disclaimer: These protocols are intended as a guide. Researchers should adapt them based on their specific experimental needs, institutional animal care and use committee (IACUC) guidelines, and the specific formulation of the STING agonist being used. It is crucial to consider the potential for excessive inflammation and cytokine release, which can lead to toxicity at higher doses. Dose-response studies are recommended to determine the optimal therapeutic window for each specific mouse model and application.
References
- 1. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic administration of STING agonist promotes myeloid cells maturation and antitumor immunity through regulating hematopoietic stem and progenitor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
STING Agonist-4: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of STING agonist-4 (diABZI), a potent stimulator of the Interferon Genes (STING) pathway, in preclinical research. This document includes data on its solubility, formulation for in vitro and in vivo experiments, and step-by-step experimental protocols.
Introduction
This compound is a synthetic, non-cyclic dinucleotide (CDN) small molecule that potently activates the STING signaling pathway.[1][2] As a dimeric amidobenzimidazole (ABZI)-based compound, it demonstrates enhanced binding to the STING protein, leading to robust induction of type I interferons and other pro-inflammatory cytokines.[1][2][3] This activity makes it a valuable tool for investigating the role of the STING pathway in various physiological and pathological processes, particularly in the context of immuno-oncology and infectious diseases.
Physicochemical Properties and Solubility
This compound is a white to gray solid with a molecular weight of 678.74 g/mol . Its solubility is a critical consideration for experimental design.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| H₂O | < 0.1 mg/mL | Insoluble |
| DMSO | Soluble | Often used for stock solutions |
| In vivo Formulation 1 | 1 mg/mL (1.47 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | Suspended solution; requires sonication |
| In vivo Formulation 2 | 1 mg/mL (1.47 mM) in 10% DMSO, 90% (20% SBE-β-CD in saline) | Suspended solution; requires sonication |
Data sourced from MedChemExpress.
STING Signaling Pathway
Activation of STING by an agonist like this compound initiates a signaling cascade that bridges innate and adaptive immunity. Upon binding, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the transcription of type I interferons (e.g., IFN-β). Concurrently, this pathway can also activate NF-κB, leading to the production of pro-inflammatory cytokines.
Caption: The STING signaling pathway initiated by this compound.
Experimental Protocols
Protocol 1: In Vitro STING Activation Assay
This protocol describes how to assess the activity of this compound in a cell-based assay by measuring the phosphorylation of key downstream proteins.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cell line of interest (e.g., THP-1, RAW264.7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Reagents for Western blotting (SDS-PAGE gels, transfer buffer, antibodies, etc.)
-
Primary antibodies: anti-pSTING, anti-STING, anti-pIRF3, anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -80°C for long-term storage or -20°C for up to one month.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.3, 1, 3, 10, 30 µM). Include a vehicle control (DMSO). Incubate for the desired time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pIRF3, anti-IRF3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Table 2: Example In Vitro Activity of this compound
| Parameter | Value | Cell Type/Assay |
| IC₅₀ | 20 nM | Apparent inhibitory constant |
| K_d | ~1.6 nM | Apparent dissociation constant (binding to STING) |
| EC₅₀ (IFN-β secretion) | 3.1 µM | Human peripheral blood mononuclear cells (PBMCs) |
| Potency vs. cGAMP | 18-fold more potent | In promoting cellular activity |
Data sourced from MedChemExpress.
Protocol 2: Formulation and Administration for In Vivo Studies
This protocol provides instructions for preparing and administering this compound to mouse models.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
70% ethanol wipes
-
Ultrasonic bath
Formulation (Choose one):
Option 1: DMSO/PEG300/Tween-80/Saline Formulation
-
Weigh the required amount of this compound.
-
Add DMSO to a final concentration of 10% of the total volume.
-
Add PEG300 to a final concentration of 40% of the total volume.
-
Add Tween-80 to a final concentration of 5% of the total volume.
-
Add saline to a final concentration of 45% of the total volume.
-
Use an ultrasonic bath to sonicate the mixture until a suspended solution is formed. The final concentration of this compound should be 1 mg/mL.
Option 2: DMSO/SBE-β-CD Formulation
-
Weigh the required amount of this compound.
-
Add DMSO to a final concentration of 10% of the total volume.
-
Add a 20% SBE-β-CD in saline solution to a final concentration of 90% of the total volume.
-
Use an ultrasonic bath to sonicate the mixture until a suspended solution is formed. The final concentration of this compound should be 1 mg/mL.
Administration (Example: Intraperitoneal Injection):
-
Preparation: Weigh the mouse to calculate the precise injection volume based on the desired mg/kg dosage.
-
Restraint: Grasp the mouse by the scruff of the neck and secure the tail. Gently turn the mouse so its abdomen is facing upwards.
-
Injection:
-
Wipe the injection site (lower right quadrant of the abdomen) with a 70% ethanol wipe.
-
Insert the needle, bevel up, at a 30-40 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution.
-
-
Post-injection Monitoring: Observe the mouse for any immediate adverse reactions and monitor according to the experimental plan.
Caption: A typical workflow for an in vivo study using this compound.
Storage and Stability
This compound should be stored at -20°C under nitrogen. When in solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also under nitrogen, to ensure stability.
Troubleshooting
-
Poor Solubility: Ensure thorough mixing and sonication when preparing formulations. The compound is intended to be used as a suspension for in vivo studies.
-
Low In Vitro Activity:
-
Confirm the integrity of the compound and the accuracy of the stock solution concentration.
-
Ensure the cell line used expresses all necessary components of the STING pathway.
-
Optimize the treatment time and concentration for your specific cell line and endpoint.
-
-
Adverse Events In Vivo:
-
Ensure the formulation is prepared correctly and is homogenous.
-
Consider titrating the dose to find the optimal therapeutic window for your model.
-
Monitor animals closely for signs of toxicity.
-
These application notes are intended for research use only and are not for use in diagnostic or therapeutic procedures. Researchers should always adhere to institutional and national guidelines for laboratory safety and animal care.
References
Application Notes and Protocols: Using STING Agonist-4 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of STING Agonist-4, a potent stimulator of the Interferon Genes (STING) pathway, in cancer cell line research. This document outlines the mechanism of action, key quantitative data, detailed experimental protocols, and troubleshooting advice to facilitate the investigation of STING-mediated anti-tumor responses in vitro.
Introduction and Mechanism of Action
The STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a signal of pathogen infection or cellular damage.[1] Activation of this pathway is a promising strategy in cancer immunotherapy to convert immunologically "cold" tumors into "hot" tumors by inducing a robust anti-tumor immune response.[2][3][4]
This compound is a synthetic, non-cyclic dinucleotide, amidobenzimidazole (ABZI)-based compound that potently binds to and activates the STING protein.[5] The activation cascade proceeds as follows:
-
Binding and Conformational Change: this compound binds directly to the STING dimer located on the endoplasmic reticulum (ER) membrane, inducing a conformational change.
-
Translocation: Activated STING translocates from the ER to the Golgi apparatus.
-
Kinase Recruitment and Phosphorylation: In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).
-
Nuclear Translocation and Gene Expression: Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of genes encoding for type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines (e.g., CXCL10, TNF-α, IL-6). This signaling can also lead to the activation of NF-κB.
This cascade initiates a potent anti-tumor response by enhancing antigen presentation and promoting the recruitment and activation of cytotoxic T cells and Natural Killer (NK) cells.
Caption: The STING signaling pathway activated by this compound.
Data Presentation: Quantitative Profile of this compound
The following tables summarize the key in vitro performance metrics of this compound based on published data.
Table 1: Potency and Binding Affinity
| Parameter | Value | Cell System / Assay | Reference |
|---|---|---|---|
| Binding Affinity (Kd) | ~1.6 nM | Solid-phase binding assay with full-length STING | |
| Inhibitory Constant (IC50) | 20 nM | STING receptor binding assay | |
| Cellular Potency (EC50) | 53.9 µM | Cell-based reporter assay |
| IFN-β Secretion (EC50) | 3.1 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | |
Table 2: In Vitro Activity in Human PBMCs
| Agonist Concentration | Incubation Time | Measured Effect | Reference |
|---|---|---|---|
| 0.3 - 30 µM | 2 hours | Dose-dependent phosphorylation of STING and IRF3 | |
| 0.3 - 30 µM | 2 hours | Dose-dependent secretion of IFN-β |
| 3 µM | 4 hours | Induced production of IP-10 (CXCL10), IL-6, and TNF-α | |
Experimental Protocols
General Guidelines:
-
Cell Line Selection: The responsiveness to STING agonists can vary between cell lines, partly due to different endogenous STING expression levels. It is recommended to first confirm STING expression in your target cell line via Western Blot or qPCR. Both immune cell lines (e.g., THP-1, RAW264.7) and various cancer cell lines can be used.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in a suitable solvent like DMSO. Store stock solutions at -80°C for long-term use and at -20°C for up to one month. Prepare fresh dilutions in culture medium for each experiment.
-
Controls: Always include a vehicle control (e.g., DMSO at the highest concentration used for the agonist) to account for solvent effects. A positive control, such as 2'3'-cGAMP, can also be included.
Caption: General experimental workflow for in vitro studies.
Protocol 1: Measuring Cytokine Secretion by ELISA
This protocol measures the secretion of key cytokines like IFN-β or CXCL10 into the cell culture supernatant following treatment with this compound.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Commercial ELISA kit for the cytokine of interest (e.g., human IFN-β)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line (e.g., 2 x 10⁵ cells/mL) in 100 µL of medium per well. Allow cells to adhere overnight.
-
Preparation of Agonist Dilutions: Prepare serial dilutions of this compound in fresh culture medium. A suggested starting concentration range is 0.1 µM to 50 µM. Also prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared agonist dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a desired period (e.g., 4 to 24 hours) at 37°C in a CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant without disturbing the cell layer. Samples can be used immediately or stored at -80°C.
-
ELISA: Perform the ELISA according to the manufacturer's protocol to quantify the concentration of the target cytokine in the collected supernatants.
Protocol 2: Analysis of STING Pathway Activation by Western Blot
This protocol assesses the phosphorylation status of key pathway proteins (p-STING, p-TBK1, p-IRF3) as an indicator of pathway activation.
Materials:
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound (e.g., at the determined EC₅₀ for cytokine production) or vehicle control for a shorter time course (e.g., 30 minutes to 4 hours).
-
Cell Lysis: After treatment, wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature. d. Incubate the membrane with the desired primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity and normalize phosphorylated proteins to their total protein counterparts.
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution | Reference |
|---|---|---|---|
| No or low pathway activation / cytokine secretion | Low STING Expression: The cell line may not express sufficient levels of STING protein. | Verify STING expression by Western blot or qPCR. Select a different cell line if necessary. | |
| Low Agonist Concentration: The concentration of this compound is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). | ||
| Incorrect Time Point: The time point for analysis is not optimal for the desired readout (phosphorylation is rapid, secretion is slower). | Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8, 24 hours) to find the optimal time for analysis. | ||
| High cell death / toxicity | High Agonist Concentration: The concentration of this compound is cytotoxic to the cells. | Perform a cell viability assay (e.g., MTT, XTT) to determine the cytotoxic concentration range. Use concentrations below the toxic level for mechanistic studies. |
| | High Solvent Concentration: The final concentration of the solvent (DMSO) is too high. | Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.5%). | |
Caption: Logical flow from STING agonist treatment to anti-tumor effect.
References
- 1. researchgate.net [researchgate.net]
- 2. williamscancerinstitute.com [williamscancerinstitute.com]
- 3. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for STING Agonist-4 Treatment of Human PBMCs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][2][3] Activation of the STING pathway has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[2][3] STING agonists are being investigated for their ability to stimulate potent anti-tumor immunity. This document provides a detailed protocol for the treatment of human Peripheral Blood Mononuclear Cells (PBMCs) with a novel STING agonist, designated STING agonist-4, and for the subsequent analysis of cellular responses.
STING Signaling Pathway
STING is an endoplasmic reticulum-resident protein that, upon activation by cyclic dinucleotides (CDNs) like cGAMP, translocates to the Golgi apparatus. This initiates a signaling cascade involving TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β). The STING pathway also activates NF-κB, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Caption: STING signaling pathway activated by cytosolic dsDNA or this compound.
Experimental Protocols
Protocol 1: Isolation of Human PBMCs
This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque PLUS or Histopaque-1077
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with a swing-out rotor
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube. To avoid mixing, rest the pipette tip against the wall of the tube just above the Ficoll layer and dispense the blood slowly.
-
Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the brake turned off.
-
After centrifugation, four distinct layers will be visible: the upper plasma layer, a "buffy coat" layer containing the PBMCs, the Ficoll-Paque layer, and the bottom layer of red blood cells and granulocytes.
-
Carefully aspirate the buffy coat layer containing the PBMCs using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature with the brake on.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion or an automated cell counter. Cell viability should be >95%.
-
Resuspend the cells in complete RPMI-1640 medium to the desired concentration for downstream applications.
Protocol 2: Treatment of PBMCs with this compound
Materials:
-
Isolated, viable PBMCs
-
Complete RPMI-1640 medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom cell culture plates
-
Vehicle control (DMSO)
Procedure:
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in a final volume of 200 µL per well.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting concentration range is 0.1 µM to 50 µM.
-
Add the desired concentrations of this compound to the respective wells.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours. The incubation time may need to be optimized depending on the specific endpoint being measured.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
PBMCs treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Cytokine Quantification by ELISA
This protocol describes the measurement of cytokine (e.g., IFN-β, TNF-α, IL-6) levels in the cell culture supernatant.
Materials:
-
Supernatants from this compound treated PBMCs
-
Commercially available ELISA kits for human IFN-β, TNF-α, and IL-6
-
Microplate reader
Procedure:
-
After the treatment period, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet. Supernatants can be used immediately or stored at -80°C.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, this typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and diluted supernatants to the wells.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on PBMC Viability
| This compound (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 5 |
| 0.1 | 98 ± 4 |
| 1 | 95 ± 6 |
| 10 | 92 ± 5 |
| 50 | 85 ± 7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cytokine Production by PBMCs Treated with this compound for 24 Hours
| This compound (µM) | IFN-β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| 0 (Vehicle) | < 10 | 50 ± 15 | 100 ± 25 |
| 0.1 | 250 ± 50 | 300 ± 60 | 400 ± 75 |
| 1 | 1500 ± 200 | 1200 ± 150 | 1800 ± 250 |
| 10 | 5000 ± 600 | 4500 ± 500 | 6000 ± 700 |
| 50 | 4800 ± 550 | 4200 ± 480 | 5500 ± 650 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow
Caption: Experimental workflow for this compound treatment of PBMCs.
References
Application Notes and Protocols: STING Agonist-4 in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic strategy combining STING (Stimulator of Interferon Genes) agonist-4 with immune checkpoint inhibitors. This document includes the mechanism of action, preclinical and clinical data, and detailed protocols for key experimental assays to evaluate the efficacy and mechanism of this combination therapy.
Introduction
The activation of the innate immune system is a promising strategy to enhance the efficacy of cancer immunotherapy. STING agonists, such as STING agonist-4, have emerged as potent activators of the innate immune response, leading to the production of type I interferons (IFNs) and a cascade of anti-tumor immune effects.[1] However, tumors can develop resistance to STING agonist monotherapy, often through the upregulation of immune checkpoint molecules like PD-L1.[2] This has led to the rational combination of STING agonists with checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, to overcome this resistance and achieve synergistic anti-tumor activity.[3][4]
Mechanism of Action
The combination of a STING agonist with a checkpoint inhibitor leverages a two-pronged attack on cancer cells.
-
This compound Action: this compound directly binds to and activates the STING protein located in the endoplasmic reticulum. This triggers a signaling cascade involving TBK1 and IRF3, leading to the production of type I IFNs (IFN-α and IFN-β).[5] Type I IFNs play a crucial role in anti-tumor immunity by promoting the maturation and activation of dendritic cells (DCs), enhancing the cross-presentation of tumor antigens, and ultimately leading to the priming and activation of tumor-specific CD8+ T cells.
-
Checkpoint Inhibitor Action: Tumor cells can evade immune attack by expressing checkpoint proteins like PD-L1, which binds to the PD-1 receptor on activated T cells, leading to T-cell exhaustion and inactivation. Checkpoint inhibitors, such as anti-PD-1 antibodies, block this interaction, thereby restoring the tumor-killing function of T cells.
Synergistic Effect: The STING agonist-induced inflammation and influx of T cells into the tumor microenvironment can transform immunologically "cold" tumors into "hot" tumors, making them more susceptible to checkpoint blockade. Conversely, checkpoint inhibitors can unleash the full potential of the STING-activated T cells, leading to a more robust and durable anti-tumor response.
Signaling Pathway of STING Agonist and Checkpoint Inhibitor Combination
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from representative studies evaluating STING agonists in combination with checkpoint inhibitors.
Table 1: Preclinical Efficacy of STING Agonist and Checkpoint Inhibitor Combination
| Tumor Model | STING Agonist (Dose, Route) | Checkpoint Inhibitor (Dose, Route) | Key Findings | Reference |
| B16-F10 Melanoma | ADU-S100 (50 µg, intratumoral) | anti-PD-1 (200 µg, intraperitoneal) | Combination therapy led to complete tumor regression in 60% of mice. | |
| 4T1 Breast Cancer | STING agonist (unspecified, in vivo) | Atezolizumab (anti-PD-L1) | Synergistic inhibition of tumor growth and increased survival. | |
| ID8-Trp53-/- Ovarian Cancer | 2'3'-c-di-AM(PS)2 (Rp, Rp) (i.p.) | anti-PD-1 antibody (i.p.) | Combination with carboplatin resulted in the longest survival. | |
| CT26 Colorectal Cancer | SNX281 (single IV dose) | anti-PD-1 | Synergistic tumor growth inhibition and improved overall survival. |
Table 2: Clinical Trial Data of STING Agonists in Combination with Checkpoint Inhibitors
| STING Agonist (Trial ID) | Cancer Type | Checkpoint Inhibitor | Dose of STING Agonist | Overall Response Rate (ORR) | Reference |
| MIW815 (ADU-S100) (NCT03172936) | Advanced solid tumors/lymphomas | Spartalizumab (anti-PD-1) | 50–3,200 µg (intratumoral) | 10.4% | |
| MK-2118 (NCT03249792) | Advanced solid tumors/lymphomas | Pembrolizumab (anti-PD-1) | Not reported | Ongoing | |
| GSK3745417 (NCT03843359) | Refractory/relapsed solid tumors | Pembrolizumab (anti-PD-1) | Not reported | Ongoing | |
| SNX281 (NCT04609579) | Advanced solid tumors/lymphomas | Pembrolizumab (anti-PD-1) | Not reported | Ongoing | |
| TAK-676 (NCT04420884) | Advanced/metastatic solid tumors | Pembrolizumab (anti-PD-1) | Not reported | Ongoing | |
| SYNB1891 (engineered bacteria) | Advanced solid tumors | Atezolizumab (anti-PD-L1) | Not applicable | Ongoing |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro STING Pathway Activation Assay (IFN-β ELISA)
This protocol describes the measurement of Interferon-β (IFN-β) in cell culture supernatants as a quantitative measure of STING pathway activation.
Experimental Workflow
Materials:
-
Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate. For PBMCs, seed at an appropriate density based on cell viability.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted agonist to the cells. Include a vehicle control (medium with DMSO, if applicable).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform the IFN-β ELISA according to the manufacturer's protocol. This typically involves adding the supernatant to a pre-coated plate, followed by incubation with detection and substrate solutions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of IFN-β in each sample using a standard curve.
Protocol 2: In Vivo Murine Tumor Model for Combination Therapy Evaluation
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.
Experimental Workflow
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Murine tumor cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)
-
This compound
-
Anti-mouse PD-1 antibody
-
Calipers for tumor measurement
-
Sterile PBS and syringes
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize the mice into four treatment groups: (1) Vehicle control, (2) this compound alone, (3) Anti-PD-1 antibody alone, and (4) this compound + Anti-PD-1 antibody.
-
Treatment Administration:
-
Administer this compound via the desired route (e.g., intratumoral or intravenous) at a predetermined dose and schedule.
-
Administer the anti-PD-1 antibody via intraperitoneal injection at a predetermined dose and schedule.
-
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight and overall health of the mice. Record survival data.
-
Endpoint Analysis: At the end of the study, or when tumors reach a predetermined size, euthanize the mice. Tumors and spleens can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration.
Protocol 3: Ex Vivo Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
This protocol describes the isolation and analysis of TILs from tumor tissue to characterize the immune response to the combination therapy.
Experimental Workflow
Materials:
-
Harvested tumors from the in vivo study
-
RPMI-1640 medium
-
Collagenase D, Hyaluronidase, DNase I
-
70 µm cell strainers
-
Ficoll-Paque for lymphocyte isolation (optional)
-
Fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, Granzyme B)
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Mince the harvested tumors into small pieces and digest them in a solution containing collagenase D, hyaluronidase, and DNase I at 37°C for 30-60 minutes with agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lymphocyte Isolation (Optional): To enrich for lymphocytes, a density gradient centrifugation using Ficoll-Paque can be performed.
-
Antibody Staining: Resuspend the cells in FACS buffer and stain with a cocktail of fluorescently labeled antibodies against the markers of interest. For intracellular markers like Granzyme B and FoxP3, a fixation and permeabilization step is required.
-
Flow Cytometry: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the different immune cell populations (e.g., CD8+ T cells, regulatory T cells) and their activation status within the tumor microenvironment.
Conclusion
The combination of this compound and checkpoint inhibitors represents a powerful therapeutic strategy with the potential to overcome immunotherapy resistance and improve clinical outcomes for cancer patients. The provided application notes and protocols offer a framework for researchers to investigate the mechanism and efficacy of this promising combination therapy. Careful experimental design and the use of robust assays are crucial for advancing our understanding and clinical application of this approach.
References
- 1. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of STING-mediated cancer immunotherapy using immune checkpoint inhibitors as a game-changer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring the synergy between tumor microenvironment modulation and STING agonists in cancer immunotherapy [frontiersin.org]
- 5. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficacy of STING Agonist-4 in Syngeneic Tumor Models
Application Notes and Protocols for Preclinical Research
Audience: Researchers, scientists, and drug development professionals in immuno-oncology.
Introduction: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive a potent anti-tumor immune response.[1][2][3] Cytosolic DNA, a hallmark of viral infections or cellular damage, activates the cGAS-STING pathway, leading to the production of type I interferons (IFNs) and other inflammatory cytokines.[4][5] This process bridges innate and adaptive immunity, promoting the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) within the tumor microenvironment (TME).
STING agonist-4 is a synthetic, non-cyclic dinucleotide small molecule designed to potently activate the STING protein. Its mechanism of action involves direct binding to the STING dimer, inducing a conformational change that triggers downstream signaling through TBK1 and IRF3, culminating in robust type I IFN production. These application notes provide a comprehensive overview and detailed protocols for evaluating the preclinical efficacy of this compound in syngeneic tumor models, a crucial step in its development as a cancer therapeutic.
STING Signaling Pathway
The activation of the STING pathway by an agonist like this compound initiates a signaling cascade that promotes an anti-tumor immune response.
Caption: this compound activates the STING protein, leading to the production of Type I IFNs.
Experimental Workflow for In Vivo Efficacy Assessment
A typical workflow for assessing the efficacy of this compound in a syngeneic tumor model involves tumor cell implantation, treatment administration, and subsequent analysis of tumor growth and the immune response.
Caption: Workflow for in vivo assessment of this compound in syngeneic tumor models.
Data Presentation
In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value |
| STING Binding Assay | Full-length STING | IC50 | 20 nM |
| IFN-β Secretion | Human PBMCs | EC50 | 3.1 µM |
| ISG Reporter Assay | THP1-Blue™ ISG | EC50 | 0.64 µM |
In Vivo Efficacy of STING Agonists in Syngeneic Models
The following table summarizes representative data for STING agonists in common syngeneic tumor models. This data provides a benchmark for expected efficacy.
| Tumor Model | STING Agonist | Dosing Regimen | Key Outcomes | Reference |
| CT26 (Colon Carcinoma) | JNJ-67544412 | 150 µg, i.t., q3d x 3 | Inhibition of treated and contralateral tumors | |
| CT26 (Colon Carcinoma) | BMS-986301 | Single dose + anti-PD-1 | 80% complete regression of injected and non-injected tumors | |
| B16-F10 (Melanoma) | cGAMP | Intratumoral | Influx of CD8+ T cells | |
| 4T1 (Breast Cancer) | cGAMP + CA4P | Intratumoral | Repolarization of M2 to M1 macrophages | |
| MC38 (Colon Adenocarcinoma) | MSA-2 | Oral or Subcutaneous | 80-100% complete tumor regressions |
Experimental Protocols
Protocol 1: In Vitro STING Pathway Activation
This protocol details how to assess the activation of the STING pathway in vitro using a reporter cell line.
1. Materials:
-
THP1-Dual™ ISG Reporter Cells
-
RPMI 1640 Medium, 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
QUANTI-Blue™ Solution
-
96-well plates
2. Procedure:
-
Seed THP1-Dual™ cells at a density of 1 x 10^5 cells/well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with the diluted this compound or vehicle control and incubate for 18-24 hours.
-
Add 20 µL of supernatant from each well to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-3 hours.
-
Measure absorbance at 620-655 nm using a spectrophotometer. The intensity is proportional to the activation of the ISG reporter.
Protocol 2: Syngeneic Tumor Model Efficacy Study
This protocol outlines the steps for an in vivo efficacy study in a CT26 colon carcinoma model.
1. Materials:
-
BALB/c mice (6-8 weeks old)
-
CT26 murine colon carcinoma cells
-
PBS, sterile
-
This compound formulation
-
Calipers
-
Syringes and needles
2. Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of PBS into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth every 2-3 days by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Drug Administration: Administer this compound via intratumoral injection at the desired dose (e.g., 50-150 µg) on specified days (e.g., days 10, 13, and 16 post-implantation).
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined size limit or at the end of the study period. Tumors, spleens, and draining lymph nodes can be harvested for further analysis.
Protocol 3: Immune Profiling by Flow Cytometry
This protocol describes the analysis of tumor-infiltrating lymphocytes (TILs).
1. Materials:
-
Freshly harvested tumors
-
RPMI 1640 Medium
-
Collagenase IV, DNase I
-
70 µm cell strainers
-
FACS buffer (PBS + 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD45, -CD3, -CD4, -CD8, -NK1.1, -F4/80, -CD11c)
-
Fixable Viability Dye
2. Procedure:
-
Tumor Digestion: Mince tumors and digest in RPMI containing Collagenase IV and DNase I for 30-60 minutes at 37°C.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Staining: Stain the cells with a fixable viability dye, followed by surface staining with a cocktail of fluorescently labeled antibodies against immune cell markers.
-
Intracellular Staining (Optional): For transcription factors or cytokines, fix and permeabilize the cells before staining with intracellular antibodies.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Analysis: Analyze the data to quantify the proportions and activation status of different immune cell populations within the TME.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
In Vivo Delivery of STING Agonist-4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immune responses. STING agonists, such as STING agonist-4 (diABZI), have emerged as promising cancer immunotherapeutics. However, their in vivo efficacy is often hampered by challenges including poor membrane permeability, rapid degradation, and systemic toxicity.[1][2][3] Effective delivery strategies are therefore crucial to harness the full therapeutic potential of these agents.
These application notes provide an overview of common in vivo delivery methods for this compound, with a focus on nanoparticle-based carriers. Detailed protocols for nanoparticle formulation and in vivo administration are provided to guide researchers in their pre-clinical studies.
Signaling Pathway
The STING signaling pathway plays a pivotal role in detecting cytosolic DNA, which can originate from pathogens or damaged tumor cells. This detection triggers a cascade of events leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, ultimately stimulating an adaptive anti-tumor immune response.
References
- 1. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of IFN-β Secretion upon STING Agonist-4 Stimulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a key indicator of viral infection or cellular damage.[1] Activation of the cyclic GMP-AMP synthase (cGAS)-STING pathway triggers a signaling cascade that results in the production of type I interferons (IFNs), particularly IFN-β, and other inflammatory cytokines.[2][3] This response is vital for initiating a robust anti-pathogen and anti-tumor immune defense.[4]
STING agonists are molecules designed to activate this pathway, making them promising candidates for cancer immunotherapy and vaccine adjuvants.[1] STING agonist-4, a potent non-cyclic dinucleotide agonist, directly binds to and activates the STING protein. A primary and quantifiable readout of STING pathway activation is the secretion of IFN-β. This application note provides a detailed protocol for measuring IFN-β secretion from cultured cells following stimulation with this compound.
STING Signaling Pathway
This compound directly binds to the STING protein, which resides on the endoplasmic reticulum (ER) membrane. This binding induces a conformational change, causing STING to dimerize and translocate from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and binds to IFN-stimulated response elements (ISREs) in the promoter region of the IFNB1 gene, initiating the transcription and subsequent secretion of IFN-β.
Experimental Protocols
This section details the quantification of IFN-β secreted from the human monocytic cell line THP-1 following stimulation with this compound.
I. Required Materials
-
Cells: THP-1 cells (ATCC® TIB-202™)
-
Reagents:
-
This compound (formulated as per manufacturer's instructions)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DMSO (Vehicle control)
-
Human IFN-β DuoSet ELISA Kit (or equivalent)
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
96-well flat-bottom cell culture plates
-
96-well ELISA plate reader
-
Multichannel pipettes
-
Biosafety cabinet
-
II. Experimental Workflow
The overall workflow involves seeding cells, stimulating them with the agonist, collecting the supernatant containing the secreted IFN-β, and quantifying the cytokine using a sandwich ELISA.
III. Step-by-Step Method
A. Cell Culture and Seeding
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
On the day of the experiment, count the cells and assess viability.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5 x 10^5 cells/well in 100 µL of culture medium.
B. Stimulation with this compound
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 µM to 30 µM to capture the full dose-response curve.
-
Include a vehicle-only control (e.g., DMSO) at the same final concentration as the highest agonist dose.
-
Carefully add 100 µL of the agonist dilutions or vehicle control to the appropriate wells containing the cells.
-
Incubate the plate for 24 hours at 37°C with 5% CO2.
C. Quantification of IFN-β by ELISA
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatants without disturbing the cell pellet. Samples can be stored at -80°C or used immediately.
-
Perform the Human IFN-β ELISA according to the manufacturer's protocol. A general procedure is outlined below:
-
Sample Addition: Add 100 µL of standards, controls, and collected cell culture supernatants to the appropriate wells of the pre-coated ELISA plate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate each well and wash 4 times with the provided wash buffer.
-
Detection: Add 100 µL of the diluted detection antibody to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes, monitoring for color development.
-
Stop Reaction: Add 100 µL of stop solution to each well. The color should turn from blue to yellow.
-
-
Immediately read the optical density (OD) of each well at 450 nm using a microplate reader. A wavelength correction at 540 nm or 570 nm is recommended if available.
Data Presentation and Interpretation
The raw OD values are used to generate a standard curve by plotting the OD of each standard against its known concentration. A four-parameter logistic (4-PL) curve fit is typically used. The concentration of IFN-β in the unknown samples is then interpolated from this standard curve.
Table 1: Representative Dose-Response Data
The following table shows example data for IFN-β secretion from THP-1 cells stimulated with varying concentrations of this compound for 24 hours.
| This compound (µM) | Mean IFN-β (pg/mL) | Standard Deviation (pg/mL) |
| 0 (Vehicle Control) | 15.2 | 4.5 |
| 0.1 | 98.6 | 12.1 |
| 0.3 | 350.4 | 25.8 |
| 1.0 | 1150.7 | 98.3 |
| 3.0 | 1890.1 | 150.6 |
| 10.0 | 2150.5 | 188.2 |
| 30.0 | 2205.3 | 201.7 |
Note: Data are hypothetical and for illustrative purposes only.
From such data, an EC50 value (the concentration of agonist that gives half-maximal response) can be calculated using non-linear regression analysis. For this compound, the EC50 for IFN-β secretion is reported to be approximately 3.1 µM. The results should demonstrate a clear dose-dependent increase in IFN-β secretion upon stimulation, confirming the activation of the STING pathway.
References
Application Notes and Protocols for STING Agonist-4 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and evaluation of STING (Stimulator of Interferon Genes) agonist-4, a potent activator of the innate immune system. This document outlines the mechanism of action, key in vitro and in vivo experimental protocols, and data presentation strategies to facilitate research and development of this compound for therapeutic applications, particularly in immuno-oncology.
Mechanism of Action
STING agonist-4 is a synthetic, non-cyclic dinucleotide small molecule designed to potently activate the STING signaling pathway.[1][2] As a linked amidobenzimidazole (ABZI)-based compound, it induces a robust type I interferon (IFN) response, a critical component of anti-tumor immunity.[1][3] The core mechanism involves the following steps:
-
Direct Binding and Activation: this compound directly binds to the STING protein, which is located on the endoplasmic reticulum (ER) membrane.[4] This binding event induces a conformational change in the STING dimer, leading to its activation.
-
Translocation and Kinase Recruitment: Upon activation, the STING protein translocates from the ER to the Golgi apparatus. In the Golgi, it serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).
-
Phosphorylation Cascade: TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).
-
Nuclear Translocation and Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines such as IL-6 and TNF-α.
This cascade of events ultimately leads to the activation of both innate and adaptive immune responses, making STING agonists a promising class of therapeutics for cancer immunotherapy.
Data Presentation
Quantitative data from various assays should be summarized in clear and concise tables to allow for easy comparison of potency and efficacy.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | This compound | Reference Agonist (e.g., 2'3'-cGAMP) |
| STING Binding Assay | Full-length STING | Apparent Kd (nM) | ~1.6 | - |
| STING Receptor Binding | - | Apparent IC50 (nM) | 20 | - |
| IFN-β Reporter Assay | THP1-Dual™ Cells | EC50 (µM) | 3.1 | 53.9 |
| IFN-β Secretion (ELISA) | Human PBMCs | EC50 (µM) | - | ~70 |
| IFN-β Secretion (ELISA) | THP-1 Cells | EC50 (µM) | - | 124 |
Note: The values presented are aggregated from multiple sources for illustrative purposes and may vary based on experimental conditions.
Mandatory Visualizations
This compound Signaling Pathway
Experimental Workflow for this compound
Experimental Protocols
In Vitro Assays
1. IFN-β Reporter Gene Assay
This assay measures the ability of this compound to induce the expression of a reporter gene (e.g., luciferase or SEAP) under the control of an IFN-β promoter.
-
Cell Line: THP1-Dual™ cells (InvivoGen) are commonly used as they express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter.
-
Protocol:
-
Seed THP1-Dual™ cells at a density of 5 x 10^5 cells/well in a 96-well plate.
-
Prepare serial dilutions of this compound and a reference agonist (e.g., 2'3'-cGAMP) in cell culture medium.
-
Add the compound dilutions to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure SEAP activity using a commercially available kit (e.g., QUANTI-Blue™).
-
Determine the EC50 value by plotting the dose-response curve.
-
2. Cytokine Release Assay (ELISA)
This protocol quantifies the secretion of key cytokines, such as IFN-β, IL-6, and TNF-α, from immune cells following treatment with this compound.
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or the human monocytic cell line THP-1 are suitable for this assay.
-
Protocol:
-
Seed PBMCs or THP-1 cells in a 96-well plate. For THP-1 cells, a density of 5 x 10^5 cells/well is recommended.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantify the concentration of IFN-β, IL-6, or TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculate the EC50 for cytokine induction.
-
3. Western Blot for STING Pathway Phosphorylation
This method is used to detect the phosphorylation of key signaling proteins in the STING pathway, confirming the mechanism of action of this compound.
-
Protocol:
-
Seed cells (e.g., THP-1) in a 6-well plate and allow them to adhere.
-
Treat the cells with this compound (e.g., 3 µM) for a specified time (e.g., 2-4 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-STING, phospho-TBK1, and phospho-IRF3. Use antibodies against the total proteins as loading controls.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Assays
1. Syngeneic Mouse Tumor Models
These models are essential for evaluating the anti-tumor efficacy of this compound in an immunocompetent host.
-
Models: Commonly used models include MC38 (colon adenocarcinoma) and B16F10 (melanoma) tumors implanted in C57BL/6 mice.
-
Protocol:
-
Inoculate tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a mean volume of approximately 100 mm³, randomize the mice into treatment groups.
-
Administer this compound via intratumoral injection. A typical dosing schedule might be three injections every three days.
-
Measure tumor volume regularly using calipers.
-
Monitor animal survival.
-
At the end of the study, tumors and spleens can be harvested for pharmacodynamic analysis.
-
2. Pharmacodynamic and Immune Cell Profiling
These analyses are performed on tissues from in vivo studies to understand the biological effects of this compound.
-
Cytokine Analysis: Measure cytokine levels (e.g., IFN-β, TNF-α, IL-6) in the plasma or tumor homogenates using ELISA or multiplex assays.
-
Gene Expression Analysis: Analyze the expression of STING pathway-related genes in tumor tissue or blood cells using RT-qPCR.
-
Flow Cytometry: Profile immune cell populations (e.g., CD8+ T cells, dendritic cells, NK cells) in the tumor microenvironment and spleen to assess immune cell infiltration and activation. This can include staining for activation markers such as CD69.
References
Application Notes and Protocols for STING Agonist-4 Treatment in Organoid Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage.[1] Activation of the STING pathway leads to a potent type I interferon (IFN) response, making it a promising target for cancer immunotherapy.[1][2] STING agonist-4 is a synthetic cyclic dinucleotide that potently activates the STING pathway.[1][3] Organoid technology, which involves growing three-dimensional "mini-organs" in vitro, provides a more physiologically relevant model for drug screening compared to traditional 2D cell cultures. These application notes provide a detailed guide for the use of this compound in organoid cultures, including its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action
This compound directly binds to the STING protein located on the endoplasmic reticulum membrane. This binding induces a conformational change in the STING dimer, leading to its activation. Activated STING then recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons, such as IFN-β, and other pro-inflammatory cytokines. This cascade of events initiates a powerful anti-tumor immune response.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Cell Type/System | Reference |
| Apparent Inhibitory Constant (IC50) | 20 nM | STING Receptor Binding | |
| Apparent Dissociation Constant (Kd) | ~1.6 nM | Full-length STING Binding | |
| Half Maximal Effective Concentration (EC50) for IFN-β secretion | 3.1 µM | Cell-based assay | |
| Potency vs. cGAMP | 18-fold more potent | Cell-based assay |
Note: The provided values are based on in vitro assays and may vary depending on the specific organoid model and experimental conditions.
Experimental Protocols
I. Organoid Culture
This protocol is a general guideline and should be adapted based on the specific organoid type (e.g., pancreatic, colorectal).
Materials:
-
Cryopreserved organoids
-
Basal culture medium (specific to organoid type)
-
Complete growth medium (basal medium supplemented with required growth factors)
-
Extracellular matrix (ECM) (e.g., Matrigel®)
-
Organoid Harvesting Solution
-
Phosphate-buffered saline (PBS)
-
Culture plates (e.g., 24-well or 96-well)
Procedure:
-
Thawing Cryopreserved Organoids:
-
Rapidly thaw the cryovial of organoids in a 37°C water bath.
-
Transfer the contents to a conical tube containing pre-warmed basal medium.
-
Centrifuge at a low speed (e.g., 300-500 x g) for 5 minutes.
-
Carefully aspirate the supernatant.
-
-
Seeding Organoids in ECM:
-
Resuspend the organoid pellet in the appropriate volume of liquid ECM on ice.
-
Dispense droplets (domes) of the organoid-ECM suspension into the center of the wells of a pre-warmed culture plate.
-
Invert the plate and incubate at 37°C for 15-30 minutes to allow the ECM to polymerize.
-
Carefully add pre-warmed complete growth medium to each well.
-
-
Organoid Maintenance:
-
Culture the organoids in a humidified incubator at 37°C and 5% CO2.
-
Replace the culture medium every 2-3 days.
-
Passage the organoids as they grow, typically every 7-10 days.
-
II. This compound Treatment of Organoid Cultures
Materials:
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
Complete growth medium
-
Organoid cultures in multi-well plates
Procedure:
-
Preparation of this compound Working Solutions:
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal dose for your specific organoid model.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
-
Treatment:
-
Carefully remove the existing medium from the organoid cultures.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal time should be determined empirically.
-
III. Post-Treatment Analysis
Several assays can be performed to evaluate the effects of this compound on the organoids.
A. Cell Viability and Cytotoxicity Assays:
-
Principle: To determine the effect of this compound on organoid viability.
-
Method: Use a commercially available ATP-based assay (e.g., CellTiter-Glo® 3D) or a live/dead staining protocol followed by imaging.
-
Procedure (ATP-based assay):
-
After the treatment period, equilibrate the plate to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix by shaking for 5 minutes.
-
Measure the luminescence using a plate reader.
-
B. Cytokine Secretion Analysis (ELISA or Multiplex Immunoassay):
-
Principle: To quantify the production of type I interferons (e.g., IFN-β) and other cytokines in the culture supernatant.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex immunoassay (e.g., Luminex).
-
Procedure:
-
Collect the culture supernatant from each well after treatment.
-
Centrifuge to remove any cellular debris.
-
Perform the ELISA or multiplex assay according to the manufacturer's protocol to measure the concentration of cytokines such as IFN-β, TNF-α, and IL-6.
-
C. Western Blot for STING Pathway Activation:
-
Principle: To detect the phosphorylation of key proteins in the STING signaling pathway.
-
Method: Western blotting for phosphorylated STING (p-STING), p-TBK1, and p-IRF3.
-
Procedure:
-
Harvest the organoids from the ECM domes.
-
Lyse the organoids to extract proteins.
-
Determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against p-STING, p-TBK1, p-IRF3, and total proteins as controls.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Visualizations
STING Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Optimizing STING Agonist-4 Concentration for In Vitro Assays
This guide provides troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of STING agonist-4 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent stimulator of the Interferon Genes (STING) receptor. It is an amidobenzimidazole (ABZI)-based compound designed to enhance binding to STING and cellular function[1]. Activation of the STING pathway is crucial for the innate immune response to cytosolic DNA and cyclic dinucleotides[2][3]. Upon activation, STING translocates from the endoplasmic reticulum and triggers a signaling cascade involving TBK1 and IRF3, leading to the production of type I interferons and other pro-inflammatory cytokines[3][4].
Q2: What is a recommended starting concentration for this compound in in vitro assays?
A2: A common starting point for in vitro experiments is to perform a dose-response curve. Based on available data, concentrations ranging from 0.3 µM to 30 µM have been used to demonstrate the phosphorylation of IRF3 and STING, as well as induce the secretion of IFN-β in human peripheral blood mononuclear cells (PBMCs). For initial experiments, a concentration range of 0.1 µM to 50 µM can be a good starting point to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare and store a stock solution of this compound?
A3: For in vitro experiments, it is recommended to prepare a stock solution in a solvent such as DMSO. To maintain the stability and activity of the compound, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Long-term storage should be at -80°C, while for shorter periods, -20°C is acceptable. Always refer to the manufacturer's datasheet for specific instructions.
Q4: In which cell lines can I use this compound?
A4: this compound can be used in various cell lines that endogenously express STING. Commonly used cell lines for studying the STING pathway include human monocytic cell lines like THP-1, mouse macrophage cell lines such as RAW 264.7, and human embryonic kidney (HEK293T) cells engineered to express STING. It is crucial to verify STING expression in your cell line of interest before starting experiments.
Q5: What are the expected downstream effects of this compound treatment?
A5: Treatment with this compound is expected to induce the phosphorylation of STING, TBK1, and IRF3. This leads to the production and secretion of type I interferons (e.g., IFN-β) and pro-inflammatory cytokines such as IL-6 and TNF-α. You can measure these readouts to confirm pathway activation.
Troubleshooting Guide
It is not uncommon to encounter issues when optimizing a new compound in an in vitro setting. The following table addresses common problems, their potential causes, and suggested solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low STING Activation | 1. Low STING Expression: The cell line may not express sufficient levels of STING.2. Inefficient Agonist Delivery: The agonist may not be efficiently reaching the cytoplasm.3. Agonist Degradation: The compound may have degraded due to improper storage or handling.4. Suboptimal Concentration: The concentration of this compound used is too low. | 1. Verify STING Expression: Confirm STING protein expression in your cell line via Western blot or qPCR. Consider using a cell line known for robust STING expression (e.g., THP-1).2. Optimize Delivery: While this compound is cell-permeable, ensure optimal incubation times. For some agonists, transfection reagents may be necessary.3. Proper Handling: Prepare fresh dilutions for each experiment and avoid multiple freeze-thaw cycles of the stock solution.4. Dose-Response Experiment: Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration. |
| High Cell Death/Toxicity | 1. Excessive STING Activation: High concentrations of the agonist can lead to overstimulation of the inflammatory response and subsequent cell death.2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | 1. Reduce Agonist Concentration: Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range.2. Control Solvent Concentration: Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). Include a vehicle control in your experiments. |
| Inconsistent Results | 1. Experimental Variability: Inconsistent cell numbers, incubation times, or reagent concentrations.2. Cell Health and Passage Number: Cells may not be healthy or have been passaged too many times.3. Compound Precipitation: The agonist may be precipitating in the culture medium. | 1. Standardize Protocol: Standardize all experimental parameters, including cell seeding density, treatment times, and reagent preparation.2. Maintain Healthy Cell Cultures: Use cells that are healthy and within a consistent, low passage number range.3. Check for Precipitation: Visually inspect the culture medium for any signs of precipitation after adding the agonist. If precipitation occurs, try preparing the working solution differently or using a lower concentration. |
Quantitative Data Summary
The optimal concentration of this compound can vary depending on the cell type and the specific experimental endpoint. The following table provides a summary of reported effective concentrations from various in vitro studies.
| Application | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Phosphorylation of IRF3 and STING | Human PBMCs | 0.3 - 30 µM | 2 hours | Dose-dependent phosphorylation of IRF3 and STING. | |
| IFN-β Secretion | Human PBMCs | 0.3 - 30 µM | 2 hours | EC50 of 3.1 µM for IFN-β secretion. | |
| Cytokine Production (IP-10, IL-6, TNF-α) | Not specified | 3 µM | 4 hours | Promotes production of IP-10, IL-6, and TNF-α. | |
| Binding Affinity (Kd) | Full-length STING | 0.001 nM - 1 µM | Not Applicable | Apparent dissociation constant (Kd) of approximately 1.6 nM. | |
| Antiviral Activity | Primary human airway tissues | 20 - 60 nM | At time of infection | Antiviral activity against IAV, HRV, and SARS-CoV-2. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic concentration range of this compound.
Materials:
-
Cell line of interest (e.g., THP-1, RAW 264.7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Western Blot for STING Pathway Activation
This protocol assesses the activation of the STING pathway by measuring the phosphorylation of key signaling proteins.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies (anti-pSTING, anti-STING, anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with various concentrations of this compound as described in the cell viability protocol. Include positive and negative controls.
-
Cell Lysis: After the desired incubation time (e.g., 2-4 hours), wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 3: Cytokine Quantification by ELISA
This protocol measures the secretion of cytokines, such as IFN-β, into the cell culture supernatant.
Materials:
-
Cell line of interest
-
This compound
-
ELISA kit for the cytokine of interest (e.g., IFN-β)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with different concentrations of this compound.
-
Supernatant Collection: After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant samples and standards, adding a detection antibody, followed by a substrate for color development.
-
Measurement: Read the absorbance using a plate reader at the appropriate wavelength.
-
Analysis: Calculate the concentration of the cytokine in each sample by comparing the absorbance to the standard curve.
Visualizations
Caption: STING signaling pathway and the action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for in vitro this compound experiments.
References
Technical Support Center: STING Agonist-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING agonist-4. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic amidobenzimidazole (ABZI)-based compound that acts as a potent agonist of the Stimulator of Interferon Genes (STING) receptor.[1][2] Its primary mechanism involves direct binding to the STING protein, which is located on the endoplasmic reticulum (ER) membrane. This binding induces a conformational change in STING, leading to its activation.[3] Activated STING then recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[1][3] Phosphorylated IRF3 translocates to the nucleus to drive the expression of type I interferons (IFN-β) and other pro-inflammatory cytokines.
Q2: What are the potential off-target effects or toxicities associated with this compound?
While specific off-target binding profiles for this compound are not extensively documented in the available literature, high concentrations or prolonged activation of the STING pathway can lead to several unintended biological consequences, which are often broadly referred to as off-target effects or toxicities. These include:
-
Induction of Cell Death: STING agonists have been shown to induce regulated cell death in various cell types, including monocytes and T cells. The observed cell death pathways include apoptosis and pyroptosis.
-
Cytokine Storm: Excessive activation of the STING pathway can lead to a massive release of pro-inflammatory cytokines, a phenomenon known as a cytokine storm, which can cause systemic inflammation and tissue damage.
-
T Cell Toxicity: Some studies have reported that STING agonists can be toxic to T cells, leading to apoptosis and impaired proliferation.
-
Endoplasmic Reticulum (ER) Stress: Activation of STING, an ER-resident protein, can lead to ER stress, which may contribute to cell death.
Troubleshooting Guide
Problem 1: No or low STING pathway activation observed after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Low STING expression in the cell line | Verify STING protein expression in your cell line using Western blot. If expression is low, consider using a cell line known to have robust STING expression (e.g., THP-1, RAW 264.7) or a STING-overexpressing cell line. |
| Compound integrity and concentration | Ensure proper storage of this compound to prevent degradation. Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. |
| Inefficient delivery into the cytosol | STING is an intracellular protein. For cell lines with low permeability, consider using a transfection reagent to facilitate the delivery of this compound into the cytoplasm. |
| Suboptimal experimental timeline | Pre-incubation with this compound before analysis is crucial. Optimize the incubation time for your specific assay (e.g., 2-4 hours for phosphorylation events, longer for cytokine secretion). |
| Inactive downstream signaling components | Confirm the functionality of downstream proteins like TBK1 and IRF3 by using a positive control, such as a different known STING agonist. |
Problem 2: High levels of cell death observed in experiments.
| Possible Cause | Troubleshooting Steps |
| Excessive STING activation | High concentrations of STING agonists can lead to overstimulation and subsequent cell death. Perform a dose-response curve to identify a concentration that activates the STING pathway without causing excessive toxicity. |
| Cell-type specific sensitivity | T cells and certain cancer cell lines can be particularly sensitive to STING-induced apoptosis. If working with these cell types, use lower concentrations and shorter incubation times. Consider using a cell viability assay (e.g., Annexin V/PI staining) to quantify cell death at different concentrations. |
| Induction of ER stress | Prolonged STING activation can induce ER stress-mediated apoptosis. Monitor markers of ER stress (e.g., CHOP expression) by Western blot. |
Problem 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in cell culture conditions | Ensure consistency in cell passage number, confluency, and overall cell health. Use a consistent source of reagents and media. |
| Compound preparation and storage | Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration is consistent and non-toxic across all wells (typically ≤ 0.5%). |
| Assay-specific variability | For plate-based assays, be mindful of edge effects. For Western blotting, ensure equal protein loading by using a reliable loading control. |
Quantitative Data Summary
| Parameter | This compound (Compound 2) | Reference |
| Apparent Inhibitory Constant (IC50) | 20 nM | |
| Apparent Dissociation Constant (Kd) | ~1.6 nM | |
| EC50 for IFN-β Secretion | 3.1 µM | |
| Potency vs. cGAMP | 18-fold more potent | |
| Concentration for IRF3 & STING phosphorylation | 0.3-30 µM (2 hours) | |
| Concentration for IP-10, IL-6, TNF-α production | 3 µM (4 hours) |
Experimental Protocols
Western Blot for STING Pathway Activation
This protocol is to assess the phosphorylation of key downstream proteins like STING, TBK1, and IRF3.
-
Cell Treatment: Seed cells and treat with desired concentrations of this compound for the appropriate duration (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-STING, phospho-TBK1, phospho-IRF3, and their total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.
Cytokine Secretion Assay (ELISA)
This protocol is to quantify the secretion of IFN-β into the cell culture supernatant.
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound for a specified time (e.g., 18-24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
ELISA: Perform an ELISA for IFN-β according to the manufacturer's instructions. Briefly, this involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the absorbance.
-
Data Analysis: Calculate the concentration of IFN-β based on a standard curve.
Cell Viability Assay (Annexin V/PI Staining)
This protocol is to quantify apoptosis and necrosis.
-
Cell Treatment: Treat cells with varying concentrations of this compound for the desired time.
-
Cell Staining: Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Signaling Pathway and Workflow Diagrams
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target effects and toxicities of this compound.
Caption: General experimental workflow for assessing this compound effects.
References
Technical Support Center: STING Agonist-4 Delivery in Animal Models
Welcome to the technical support center for STING (Stimulator of Interferon Genes) agonist-4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate successful in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the delivery of STING agonist-4 in animal models in a direct question-and-answer format.
Issue 1: Formulation and Stability
Question: My this compound is not fully dissolving and appears as a suspension. Is this normal, and how should I handle it for administration?
Answer: Yes, this is a common characteristic. This compound, a diamidobenzimidazole (diABZI)-based compound, is often formulated as a suspension due to its physicochemical properties.[1] To ensure a homogenous dose for administration:
-
Vortexing/Sonication: Before drawing each dose, vortex the stock solution vigorously. Gentle sonication can also be used to break up aggregates, but be cautious to avoid degrading the compound.
-
Consistent Mixing: Continuously mix the solution (e.g., with a stir bar at a low speed) if preparing multiple syringes for a cohort of animals to prevent the compound from settling.
-
Vehicle Selection: The choice of vehicle is critical. While specific formulations are often proprietary, a common starting point for non-clinical studies involves vehicles like DMSO, followed by dilution in saline or a solution containing suspending agents like Tween 80 or carboxymethylcellulose. Always confirm the tolerability of the final vehicle composition in your animal model.
Issue 2: Lack of In Vivo Efficacy
Question: I am not observing the expected anti-tumor response or immune activation after administering this compound. What are the potential causes and solutions?
Answer: A lack of efficacy can stem from multiple factors, from delivery pharmacokinetics to the biological context of the model system. Consider the following troubleshooting steps:
-
Suboptimal Dose: The administered dose may be too low to achieve a therapeutic concentration in the target tissue or too high, leading to T-cell apoptosis or excessive toxicity.[2]
-
Rapid Clearance and Poor Retention: STING agonists, particularly small molecules, can diffuse rapidly from the injection site (e.g., out of a tumor) into systemic circulation, limiting their local activity and duration of action.[5]
-
Solution: Consider using a delivery system to improve retention and cellular uptake. Options include encapsulation in lipid nanoparticles (LNPs) or liposomes, conjugation to polymers, or formulation into hydrogels. Antibody-drug conjugates (ADCs) are also an emerging strategy for targeted delivery.
-
-
Ineffective Administration Route: The chosen route may not be optimal for your research question. Systemic routes (i.v., i.p.) can lead to rapid clearance and potential systemic toxicities, while local routes (i.t.) may not be feasible for all tumor models.
-
Solution: Re-evaluate the administration route based on your therapeutic goal. Intratumoral injection is often preferred for maximizing local concentration and minimizing systemic exposure. For systemic effects or models of metastatic disease, intravenous or intraperitoneal routes may be necessary, often requiring a nanoparticle or other advanced delivery formulation.
-
-
Impaired STING Pathway: The tumor cells or key immune cells (like dendritic cells) in your model may have a dysfunctional STING signaling pathway, for instance, due to epigenetic silencing of the STING1 gene.
-
Solution: First, confirm STING expression and functionality in vitro using your tumor cell line. If the pathway is silenced, you may need to choose a different model or explore combination therapies with epigenetic modifiers to restore STING expression.
-
-
Critical Timing of Delivery: The timing of STING agonist administration relative to tumor implantation or viral challenge is crucial. Delayed delivery after a disease is well-established may be less effective or even result in exacerbated inflammation without therapeutic benefit.
-
Solution: Design studies to test different treatment schedules. For anti-tumor studies, initiate treatment on established tumors but before they become excessively large and necrotic.
-
Issue 3: Systemic Toxicity and Adverse Events
Question: My animals are experiencing significant weight loss, lethargy, or other signs of toxicity after this compound administration. How can I mitigate these adverse effects?
Answer: Systemic toxicity is a major concern with potent immune activators due to the potential for excessive cytokine induction.
-
Reduce the Dose: This is the most straightforward approach. As mentioned, a dose-response study is essential to find a balance between efficacy and toxicity.
-
Switch to Local Delivery: If using a systemic route like i.v. or i.p., switching to intratumoral (i.t.) administration can dramatically reduce systemic exposure and associated side effects.
-
Use a Targeted Delivery System: Antibody-drug conjugates (ADCs) can deliver the STING agonist payload specifically to tumor cells, reducing systemic immune activation compared to systemic administration of the free drug.
-
Monitor Cytokine Levels: Measure serum levels of key cytokines (e.g., IFN-β, TNF-α, IL-6) at various time points post-administration to correlate signs of toxicity with specific cytokine spikes. This can help inform dosing schedule adjustments.
Frequently Asked Questions (FAQs)
Q1: Which administration route—intratumoral, intravenous, or intraperitoneal—is best for this compound?
A1: The optimal route depends on the therapeutic goal.
-
Intratumoral (i.t.): Best for maximizing drug concentration within the tumor microenvironment and minimizing systemic toxicity. It is the most common route in preclinical and clinical studies for accessible solid tumors.
-
Intravenous (i.v.): Provides rapid and complete systemic distribution. It is preferred for studying systemic anti-tumor immunity, treating metastatic disease, or when using delivery systems like nanoparticles or ADCs designed for systemic circulation. However, it carries a higher risk of systemic cytokine release.
-
Intraperitoneal (i.p.): Offers systemic exposure, but absorption can be slower and less complete than i.v. administration. It is often used for convenience in rodent models but may have different pharmacokinetic profiles.
Q2: How can I confirm that this compound is activating the STING pathway in vivo?
A2: To verify target engagement, you should measure downstream pharmacodynamic (PD) markers in tissue (e.g., tumor, spleen) and/or serum at peak response times (often 3-6 hours post-dose). Key markers include:
-
Phosphorylation of STING and IRF3: Assess by Western blot or flow cytometry on cells isolated from tumors or lymphoid organs.
-
Induction of Type I Interferons: Measure IFN-β levels in tumor homogenates or serum using ELISA or MSD assays.
-
Upregulation of Interferon-Stimulated Genes (ISGs): Analyze the expression of genes like IFIT1, MX1, and CXCL10 in tumor tissue via qRT-PCR.
Q3: What are the main challenges of using STING agonists like this compound compared to older cyclic dinucleotide (CDN) agonists?
A3: While both activate the STING pathway, they have different properties. This compound is a non-nucleotide small molecule, whereas agonists like cGAMP are cyclic dinucleotides.
-
Challenges with CDNs: CDNs are hydrophilic and negatively charged, leading to very poor cell membrane permeability and a high susceptibility to enzymatic degradation. This necessitates delivery strategies like nanoparticles to get them into the cell's cytosol.
-
Challenges with this compound (diABZI type): These compounds generally have improved cell permeability compared to CDNs. However, as small molecules, they can still suffer from rapid diffusion out of the tumor and a short circulatory half-life, posing challenges for maintaining therapeutic concentrations. Their development has focused on achieving systemic activity, which brings the risk of systemic toxicity to the forefront.
Q4: Can I combine this compound with other therapies?
A4: Yes, combination therapy is a highly promising approach. STING activation can turn "cold" tumors (lacking immune cells) into "hot" tumors, making them more susceptible to other immunotherapies. Preclinical studies have shown synergistic effects when STING agonists are combined with:
-
Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1): STING activation can upregulate PD-L1 expression, providing a strong rationale for this combination.
-
Radiation Therapy: Radiation can cause DNA damage and release of tumor DNA into the cytosol, which naturally activates the cGAS-STING pathway and can be enhanced by an exogenous STING agonist.
-
Vaccines: STING agonists can act as potent adjuvants to boost the immune response to cancer vaccines.
Data and Protocols
Quantitative Data Summary
Table 1: Comparison of Common Administration Routes for this compound in Animal Models
| Administration Route | Pros | Cons | Common Application |
| Intratumoral (i.t.) | High local concentration; Reduced systemic toxicity. | Only for accessible tumors; Technically challenging; Rapid diffusion from tumor still possible. | Localized tumor control; "In situ" vaccination. |
| Intravenous (i.v.) | Rapid and uniform systemic distribution; Suitable for metastatic models. | High risk of systemic toxicity/cytokine storm; Rapid clearance by kidneys/liver. | Systemic anti-tumor immunity; ADC or nanoparticle delivery. |
| Intraperitoneal (i.p.) | Easier to perform than i.v.; Systemic exposure. | Slower, potentially incomplete absorption; Risk of injection into organs. | General systemic activation in rodent models. |
| Intranasal (i.n.) | Local delivery to the lungs. | Limited to respiratory disease models; Potential for rapid mucociliary clearance. | Respiratory viral infection models. |
Table 2: Example In Vivo Dosages of STING Agonists in Mouse Models (For Reference)
| Compound | Mouse Model | Dosage | Administration Route | Application | Reference |
| diABZI-4 | C57BL/6J (Antiviral) | 0.1 mg/kg | Intranasal (i.n.) | Pan-respiratory antiviral activity | |
| Sting-IN-4 (Inhibitor) | Sepsis (LPS-induced) | 1-9 mg/kg | Intraperitoneal (i.p.) | Anti-inflammatory | |
| ADU-S100 (CDN) | Syngeneic Tumor Models | 10-50 µ g/mouse | Intratumoral (i.t.) | Anti-tumor immunity | |
| IACS-8779 | Canine Glioblastoma | 5-15 µg | Intratumoral (i.t.) | Anti-tumor immunity |
Note: Dosages must be empirically determined for each new agonist, model, and experimental setup.
Experimental Protocols
Protocol 1: Intratumoral (i.t.) Injection in a Subcutaneous Mouse Tumor Model
-
Animal Preparation: Anesthetize the mouse using a standard approved protocol (e.g., isoflurane inhalation).
-
Tumor Measurement: Measure the tumor dimensions (length and width) with digital calipers before injection.
-
Dose Preparation: Prepare the this compound formulation. If it is a suspension, vortex thoroughly immediately before drawing the dose into a 30-gauge (or similar) insulin syringe. Ensure no air bubbles are present.
-
Injection: Gently pinch the skin around the tumor to lift and stabilize it. Insert the needle into the center of the tumor mass.
-
Administration: Slowly depress the plunger to inject the solution (typically 25-50 µL for a mouse tumor). Observe for any leakage from the injection site. If a bleb forms on the skin away from the tumor, the needle may not be deep enough.
-
Post-injection Monitoring: Withdraw the needle and apply gentle pressure to the site with sterile gauze if needed. Return the mouse to its cage and monitor for recovery from anesthesia and any immediate adverse reactions.
Protocol 2: Intravenous (i.v.) Injection via the Lateral Tail Vein
-
Animal Preparation: Warm the mouse's tail using a heat lamp or by immersing it in warm water to induce vasodilation, making the veins more visible. Place the mouse in a suitable restrainer.
-
Dose Preparation: Prepare the syringe with the correct volume of the this compound solution, ensuring it is properly solubilized or suspended and free of air bubbles.
-
Vein Identification: Wipe the tail with 70% ethanol. Identify one of the two lateral tail veins.
-
Injection: With the needle bevel facing up, insert it into the vein at a shallow angle. Correct placement may be confirmed by a blood flash in the needle hub and a lack of resistance upon gentle injection.
-
Administration: Inject the solution slowly and steadily. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and attempt a more proximal injection.
-
Post-injection Monitoring: After injection, withdraw the needle and apply gentle pressure to prevent bleeding. Return the mouse to its cage and monitor for any adverse effects.
Visualizations and Diagrams
Signaling and Experimental Workflows
Caption: The cGAS-STING signaling pathway activated by this compound.
Caption: A typical experimental workflow for an in vivo efficacy study.
Caption: A troubleshooting logic tree for addressing poor in vivo efficacy.
References
Technical Support Center: Troubleshooting Cell Viability Issues with STING Agonist-4 Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating cell viability issues associated with the use of STING agonist-4. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Troubleshooting Guide
Unexpected cell death following treatment with this compound can be a significant experimental hurdle. This guide provides a structured approach to identifying and resolving common causes of low cell viability.
Issue: Excessive Cell Death or Low Viability After this compound Treatment
| Potential Cause | Recommended Action |
| High Concentration of this compound | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to identify a concentration that activates the STING pathway without causing excessive cytotoxicity.[1] A sigmoidal dose-response curve should be generated to determine the EC50 for STING activation and the CC50 for cytotoxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level. For most cell lines, the final DMSO concentration should be kept below 0.5%.[1] Prepare a vehicle control with the same solvent concentration as the highest concentration of this compound to assess solvent-specific effects. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to STING activation-induced cell death.[2] If possible, test this compound on a different cell line to determine if the observed cytotoxicity is cell-type specific. Consider using a cell line with known resistance to STING-mediated apoptosis as a negative control. |
| Over-activation of the STING Pathway | Prolonged or excessive activation of the STING pathway can lead to programmed cell death, including apoptosis and necroptosis.[3] Reduce the incubation time with this compound. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help identify the optimal treatment duration. |
| Contamination | Microbial contamination (e.g., bacteria, mycoplasma) can induce cell death and confound experimental results. Regularly test cell cultures for mycoplasma and practice sterile techniques to prevent contamination. |
| Poor Cell Health | Unhealthy or stressed cells are more susceptible to treatment-induced cytotoxicity. Ensure cells are in the logarithmic growth phase and have a high viability (>95%) before starting the experiment. Avoid using cells that have been passaged too many times. |
| Off-Target Effects | At high concentrations, small molecules can have off-target effects that contribute to cytotoxicity.[2] If possible, use a structurally distinct STING agonist to confirm that the observed cell death is a result of on-target STING activation. |
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to cause cell death?
A1: Yes, activation of the STING (Stimulator of Interferon Genes) pathway can induce programmed cell death in various cell types, including cancer cells and immune cells. The extent of cell death is dependent on the cell type, the concentration of the agonist, and the duration of treatment.
Q2: What are the mechanisms of cell death induced by STING agonists?
A2: STING activation can trigger multiple cell death pathways, including:
-
Apoptosis: STING can induce apoptosis through the activation of caspases.
-
Necroptosis: In some cell types, STING activation can lead to a form of programmed necrosis.
-
Pyroptosis: STING can also activate the inflammasome, leading to pyroptosis, a pro-inflammatory form of cell death.
Q3: How can I distinguish between apoptosis and necrosis in my cell cultures?
A3: You can use a combination of assays to differentiate between apoptosis and necrosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method. Annexin V positive, PI negative cells are apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic. An LDH (Lactate Dehydrogenase) assay can also be used to specifically measure necrosis, as LDH is released from cells with compromised membrane integrity.
Q4: My cells are not responding to this compound. What could be the reason?
A4: Lack of response could be due to several factors:
-
Low STING expression: The cell line you are using may have low or absent expression of STING. Verify STING expression levels by Western blot or qPCR.
-
Inactive compound: Ensure that this compound has been stored correctly and that fresh dilutions are prepared for each experiment.
-
Suboptimal concentration: The concentration used may be too low to activate the pathway. Perform a dose-response experiment to determine the optimal concentration.
Q5: What positive controls can I use for my cell viability experiments?
A5: A well-characterized cytotoxic agent, such as staurosporine for apoptosis or a high concentration of Triton X-100 for necrosis, can be used as a positive control to ensure the cell viability assay is working correctly.
Quantitative Data
Direct cytotoxicity data (e.g., CC50) for this compound is not widely available in the public domain. However, the following table summarizes the available quantitative data for this compound and the related compound diABZI-4 to provide a reference for experimental design. Researchers should perform their own dose-response experiments to determine the specific cytotoxicity in their cell lines of interest.
| Compound | Parameter | Cell Line | Value | Reference |
| This compound | IC50 (STING inhibition) | - | 20 nM | |
| EC50 (IFN-β secretion) | Human PBMCs | 3.1 µM | ||
| diABZI-4 | Antiviral Activity | MRC-5 cells | - | |
| (Cell viability assessed in parallel) |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest agonist concentration) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Assessment of Apoptosis and Necrosis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, apoptotic, and necrotic cells by flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the MTT assay protocol.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
STING Signaling Pathway Leading to Cell Death
Caption: STING signaling pathway leading to apoptosis and pyroptosis.
Troubleshooting Workflow for Cell Viability Issues
Caption: A logical workflow for troubleshooting low cell viability.
References
Technical Support Center: Troubleshooting Inconsistent Results with STING Agonist-4
Welcome to the technical support center for STING agonist-4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and data presentation to ensure the reliability and reproducibility of your results.
Troubleshooting Guide
This guide addresses specific issues that can lead to inconsistent results in experiments involving this compound.
Issue 1: High Variability Between Replicate Wells
Question: My results show significant variability between replicate wells in my assay. What are the common causes for this?
Answer: High variability between replicates is a frequent issue and can undermine the reliability of your findings. Several factors can contribute to this problem:
-
Pipetting Inaccuracies: Small errors in pipetting volumes of cells, this compound, or other reagents can lead to significant differences in the final readout. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.
-
Inconsistent Cell Seeding: An uneven distribution of cells across the wells of a microplate can lead to variability. Ensure your cell suspension is homogenous before and during seeding.
-
Edge Effects: Wells on the periphery of a microplate are more prone to evaporation, which can concentrate reagents and affect cell health. To mitigate this, consider not using the outer wells for experimental samples or ensure proper humidification during incubation.
-
Cell Health and Confluency: Using cells that are unhealthy, stressed, or overly confluent can lead to inconsistent responses. It is crucial to use cells in their exponential growth phase and at an optimal, consistent density.[1]
Issue 2: No or Low STING Pathway Activation
Question: I am not observing the expected activation of the STING pathway (e.g., no increase in IFN-β or p-IRF3) after treating my cells with this compound. What could be wrong?
Answer: A lack of STING pathway activation can be due to several factors related to your cells, reagents, or experimental setup:
-
Low STING Expression in Cell Line: Not all cell lines express STING at sufficient levels to elicit a robust response. It is essential to verify STING protein expression in your chosen cell line by Western blot.[2] If expression is low, consider using a different cell line known to have a functional STING pathway, such as THP-1 monocytes.[3]
-
Inefficient Agonist Delivery: this compound, like many cyclic dinucleotides, is negatively charged and may not efficiently cross the cell membrane to reach its cytosolic target.[4][5] Consider using a transfection reagent or electroporation to improve cytosolic delivery.
-
Agonist Degradation: The agonist may have degraded due to improper storage or handling. Store this compound according to the manufacturer's instructions, prepare fresh dilutions for each experiment, and minimize freeze-thaw cycles.
-
Suboptimal Agonist Concentration: The concentration of this compound may be too low to induce a detectable response. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Defective Downstream Signaling: Components of the STING pathway downstream of STING itself may be non-functional in your cell line. You can verify the integrity of the downstream pathway by checking for the expression and phosphorylation of key proteins like TBK1 and IRF3.
Issue 3: High Background Signal in Control Wells
Question: My no-agonist control wells are showing a high background signal. What could be the cause?
Answer: A high background signal can mask the specific effects of this compound and should be addressed:
-
Constitutive STING Pathway Activation: Some cell lines may have a partially active STING pathway at baseline. Ensure your cell line has low basal STING activity or consider using a STING-deficient cell line as a negative control.
-
Contamination: Mycoplasma or other microbial contamination can activate innate immune pathways, including STING, leading to a high background signal. Regularly test your cell cultures for contamination.
-
Autofluorescence/Autoluminescence: Components in some cell culture media, such as phenol red, can contribute to background signals in fluorescence- or luminescence-based assays. Using phenol red-free media is recommended for such assays.
Issue 4: Inconsistent Western Blot Results for Phosphorylated Proteins
Question: My Western blot results for phosphorylated STING, TBK1, or IRF3 are unclear or inconsistent. How can I improve them?
Answer: Visualizing phosphorylated proteins can be challenging. Consider the following troubleshooting steps:
-
Antibody Quality: Use validated, high-quality antibodies that are specific for the phosphorylated forms of your target proteins.
-
Protein Extraction and Handling: To preserve the phosphorylation status of your proteins, use lysis buffers containing phosphatase and protease inhibitors and keep samples on ice throughout the extraction process.
-
Loading Controls: Always include loading controls, such as β-actin or GAPDH, to ensure equal protein loading across your gel.
-
Positive Control: Run a positive control, such as a lysate from a cell line known to have a robust STING response, to validate your antibody and experimental procedure.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a compound that activates the Stimulator of Interferon Genes (STING) receptor. STING is a crucial protein in the innate immune system that detects the presence of foreign or self-DNA in the cell's cytoplasm. Upon activation by an agonist, STING initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, which are essential for mounting an anti-pathogen or anti-tumor immune response. This compound is an amidobenzimidazole (ABZI)-based compound designed for enhanced binding to STING and cellular function.
Q2: What is a typical effective concentration range for this compound in in-vitro experiments?
A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. Based on available data, concentrations in the range of 0.3 µM to 30 µM have been shown to cause phosphorylation of IRF3 and STING. For inducing dose-dependent secretion of IFN-β, an EC50 of 3.1 µM has been reported. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: Proper preparation and storage are critical for maintaining the activity of this compound.
-
Stock Solution: Prepare a stock solution in a suitable solvent like DMSO.
-
Storage: Store the stock solution at -20°C or -80°C as recommended by the manufacturer. To avoid repeated freeze-thaw cycles, which can degrade the compound, prepare single-use aliquots.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment.
Q4: What are the key readouts to measure STING pathway activation?
A4: STING activation can be assessed through several methods:
-
Phosphorylation of STING, TBK1, and IRF3: Western blotting for the phosphorylated forms of these key signaling proteins provides a direct measure of pathway activation.
-
Cytokine Secretion: Measuring the secretion of downstream cytokines, particularly IFN-β and CXCL10, using ELISA is a common and robust method.
-
Reporter Assays: Using cell lines with a luciferase reporter construct driven by an IFN-β or NF-κB promoter allows for a quantifiable measure of transcriptional activation downstream of STING.
Data Presentation
Table 1: Troubleshooting Summary for Inconsistent this compound Results
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Pipetting errors, inconsistent cell seeding, edge effects, poor cell health. | Calibrate pipettes, ensure homogenous cell suspension, avoid using outer wells of plates, use healthy, sub-confluent cells. |
| No/Low STING Activation | Low STING expression, inefficient agonist delivery, agonist degradation, suboptimal concentration. | Verify STING expression in cell line, use a transfection reagent, store agonist properly and prepare fresh solutions, perform a dose-response curve. |
| High Background Signal | Constitutive STING activation, contamination, media components. | Use a cell line with low basal STING activity, test for mycoplasma, use phenol red-free media for relevant assays. |
| Inconsistent Western Blots | Poor antibody quality, protein degradation, unequal loading. | Use validated phospho-specific antibodies, add phosphatase/protease inhibitors to lysis buffer, include loading controls. |
Table 2: Key Experimental Parameters for this compound Assays
| Parameter | Recommendation | Rationale |
| Cell Line Selection | THP-1, RAW264.7, or other cell lines with confirmed STING expression. | Ensures a functional STING pathway is present for activation. |
| Cell Density | Optimized for each cell line to be in exponential growth phase (typically 70-80% confluency). | Over-confluent or sparse cells can respond inconsistently. |
| This compound Concentration | Perform a dose-response curve (e.g., 0.1 µM to 50 µM). | Determines the optimal concentration for maximal activation without cytotoxicity. |
| Incubation Time | For phosphorylation events: 1-3 hours. For cytokine production: 8-24 hours. | Different downstream events have different kinetics. |
| Controls | Vehicle control (e.g., DMSO), unstimulated control, positive control (known STING agonist). | Essential for interpreting the specific effects of this compound. |
Experimental Protocols
Protocol 1: In Vitro STING Pathway Activation and Western Blot Analysis
-
Cell Seeding: Seed cells (e.g., RAW264.7) in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. Incubate overnight.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.3, 1, 3, 10, 30 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired time point (e.g., 2 hours for phosphorylation events).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualization
Caption: The cGAS-STING signaling pathway and the point of activation by this compound.
Caption: A typical experimental workflow for assessing this compound activity in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: STING Agonist-4
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing STING Agonist-4 in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| No or low STING pathway activation (e.g., no increase in IFN-β, p-IRF3, or p-TBK1) | Compound Integrity and Concentration: this compound may have degraded or is being used at a suboptimal concentration. | Ensure proper storage of this compound at -20°C or -80°C and avoid multiple freeze-thaw cycles by preparing aliquots.[1] Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[2] |
| Low STING Expression in Cells: The cell line used may have low or no endogenous STING expression. | Verify STING protein expression in your cell line using Western blot or qPCR.[1][3] Consider using a cell line known to have robust STING expression, such as THP-1 or RAW 264.7 cells.[1] | |
| Suboptimal Stimulation/Incubation Times: The incubation time with this compound may be insufficient. | Optimize the incubation time for this compound treatment. A typical range is 2-4 hours before assessing downstream effects. For downstream analysis like cytokine secretion, an incubation period of 18-24 hours may be necessary. | |
| Poor Cellular Uptake: Due to its polar nature, this compound may have inefficient cellular entry. | Consider using a transfection reagent or a nanoparticle-based delivery system to enhance intracellular delivery. | |
| High background signal in control wells | DMSO Toxicity: High concentrations of the solvent DMSO can be toxic to cells and induce non-specific effects. | Ensure the final DMSO concentration in the cell culture medium is low, typically ≤ 0.5%. Always include a vehicle control (medium with the same DMSO concentration as the treated wells). |
| Contamination: Mycoplasma or other microbial contamination can activate innate immune pathways, leading to high background signaling. | Regularly test cell cultures for mycoplasma contamination. | |
| Inconsistent or variable results between experiments | Cell Passage Number: Using cells at high passage numbers can lead to phenotypic and functional changes. | Use cells within a consistent and low passage number range for all experiments. |
| Reagent Variability: Inconsistent quality or concentration of reagents can lead to variable outcomes. | Use high-quality, validated reagents and prepare them consistently according to the manufacturer's instructions. | |
| Timing of Treatment: The timing of this compound treatment relative to other experimental steps is critical. | Maintain a consistent experimental timeline, including pre-incubation times. A typical pre-incubation time is 1-2 hours. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use and properties of this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic cyclic dinucleotide (CDN) that directly binds to the ligand-binding domain of the STING protein located on the endoplasmic reticulum membrane. This binding induces a conformational change in the STING dimer, leading to its activation. Activated STING then translocates from the ER to the Golgi apparatus, where it recruits and activates TBK1. TBK1, in turn, phosphorylates IRF3, which then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.
Q2: How should I prepare and store this compound?
A2: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a solvent like DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. For in vivo studies, specific formulations may be required, and it is crucial to follow the manufacturer's datasheet for detailed instructions.
Q3: What are the recommended cell lines for testing this compound activity?
A3: Cell lines with robust STING expression are recommended. Commonly used cell lines for studying the STING pathway include human monocytic cell lines like THP-1, mouse macrophage cell lines such as RAW 264.7, and human embryonic kidney (HEK293T) cells engineered to express STING.
Q4: What is the potency of this compound?
A4: this compound is a potent agonist with an apparent inhibitory constant (IC50) of 20 nM. It has been shown to induce dose-dependent secretion of IFN-β with an EC50 of 3.1 μM.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| Apparent Inhibitory Constant (IC50) | 20 nM | In vitro binding assay | |
| Apparent Dissociation Constant (Kd) | ~1.6 nM | In vitro binding assay | |
| EC50 for IFN-β Secretion | 3.1 μM | Not specified | |
| EC50 (compared to cGAMP) | 18-fold more potent than cGAMP (EC50 of 53.9 μM) | Not specified |
Key Experimental Protocols
Protocol 1: In Vitro STING Pathway Activation Assay
This protocol outlines the steps to assess the activation of the STING pathway in cultured cells by measuring the phosphorylation of key signaling proteins via Western blot.
Materials:
-
This compound
-
Cell line with known STING expression (e.g., THP-1, RAW 264.7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies (anti-p-STING, anti-p-TBK1, anti-p-IRF3, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows them to reach 70-80% confluency on the day of treatment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare working solutions of this compound by diluting the stock solution in complete growth medium. Treat cells with serial dilutions of this compound for a defined period (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 2: IFN-β Secretion Assay (ELISA)
This protocol describes how to measure the amount of IFN-β secreted by cells following treatment with this compound.
Materials:
-
This compound
-
Cell line with known STING expression
-
Complete cell culture medium
-
96-well plates
-
IFN-β ELISA kit
Procedure:
-
Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound or a reference agonist (e.g., 2'3'-cGAMP) for a defined period (e.g., 18-24 hours).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of IFN-β in each sample based on the standard curve and plot the dose-response curve to determine the EC50 value.
Visualizations
Caption: this compound activates the STING protein, leading to a signaling cascade that results in the transcription of type I interferons.
Caption: A typical workflow for evaluating the activity of this compound in cell culture.
References
minimizing toxicity of STING agonist-4 in vivo
Answering the user's request.## Technical Support Center: Minimizing In Vivo Toxicity of STING Agonist-4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the in vivo toxicity of this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of in vivo toxicity associated with this compound?
A1: The primary cause of toxicity is the systemic and non-specific activation of the STING (Stimulator of Interferator Genes) pathway.[1] Systemic administration can lead to an overproduction of proinflammatory cytokines, a phenomenon often referred to as a "cytokine storm," which can cause severe adverse effects like fever, chills, and tissue damage.[2][3] The ubiquitous expression of the STING protein across normal, healthy tissues means that systemically delivered agonists can provoke widespread, off-target inflammation.[4]
Q2: What are the common adverse effects observed with systemic STING agonist administration?
A2: Common adverse effects include rapid systemic clearance, poor bioavailability, dose-limiting toxicities, and potential autoimmunity due to chronic activation.[1] Injection of "free" small molecule STING agonists can lead to their rapid dissemination in the bloodstream, resulting in uncontrolled inflammation. In preclinical models, signs of toxicity can include weight loss, lethargy, and elevated levels of systemic inflammatory cytokines.
Q3: What are the main strategies to mitigate the toxicity of this compound?
A3: The main strategies focus on limiting systemic exposure and targeting the agonist to the desired site, such as the tumor microenvironment. Key approaches include:
-
Localized Administration: Intratumoral (i.t.) injection is the most common clinical approach to directly target the tumor site while limiting systemic exposure and associated toxicities.
-
Advanced Delivery Systems: Encapsulating STING agonists in nanocarriers (e.g., liposomes, polymers, hydrogels) can improve stability, prolong circulation time, and enable targeted delivery to tumor tissues or specific immune cells.
-
Dose Optimization: Determining a therapeutic window is crucial to balance anti-tumor efficacy with acceptable toxicity. Low-dose regimens may favor a more localized and T-cell-driven adaptive immunity.
-
Chemical Modification: Developing novel STING agonists with improved pharmacokinetic properties and reduced off-target effects is an active area of research.
Q4: How do nanocarriers help reduce the toxicity of STING agonists?
A4: Nanocarriers, such as lipid nanoparticles (LNPs) or polymers, encapsulate STING agonists to protect them from rapid degradation and clearance. This encapsulation prevents the agonist from freely circulating and activating STING in healthy tissues. Furthermore, these carriers can be designed to accumulate preferentially in tumor tissue (due to the enhanced permeability and retention effect) or to target specific immune cells, thereby concentrating the therapeutic effect where it is needed and reducing systemic side effects.
Q5: Can this compound be administered systemically (e.g., intravenously)?
A5: While most clinical trials use intratumoral injection, research is underway to develop systemically deliverable STING agonists. Systemic administration of free agonists is challenging due to the high risk of toxicity. The development of advanced drug delivery systems, such as antibody-drug conjugates (ADCs) and precisely engineered nanoparticles, offers a promising path to safe and effective systemic delivery by targeting the agonist to specific cells or tissues.
Troubleshooting Guides
This guide addresses common issues encountered during in vivo experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Animal Mortality or Severe Morbidity (e.g., >20% weight loss, hunched posture) | 1. Excessive Dose: The administered dose is too high, leading to a systemic cytokine storm. 2. Systemic Leakage: Even with local injection, the agonist may diffuse rapidly into systemic circulation. 3. Pre-existing Inflammation: Animals with underlying systemic inflammation may have an amplified, severe reaction to the STING agonist. | 1. Dose Titration: Perform a dose-response study to find the maximum tolerated dose (MTD). Start with a lower dose (e.g., 0.1 mg/kg) and escalate. 2. Use a Delivery Vehicle: Encapsulate this compound in a hydrogel or nanoparticle formulation to ensure local retention and sustained release at the injection site. 3. Monitor Animal Health: Ensure animals are healthy before starting the experiment. Consider measuring baseline inflammatory markers. |
| Lack of Anti-Tumor Efficacy with Acceptable Toxicity | 1. Insufficient Dose/Activation: The dose is too low to adequately activate the STING pathway within the tumor microenvironment. 2. Poor Cellular Uptake: Natural STING agonists are often negatively charged and hydrophilic, preventing efficient entry into the cell cytoplasm where STING resides. 3. Agonist Degradation: The agonist is being rapidly degraded by enzymes (e.g., phosphodiesterases) at the injection site. 4. Tumor Resistance Mechanisms: The tumor may have mechanisms to resist STING-mediated immunity, such as the expression of immune checkpoints like PD-L1 or loss of STING expression. | 1. Optimize Dose & Schedule: Carefully increase the dose or consider multiple, spaced-out injections instead of a single high dose. 2. Use Delivery Systems: Employ delivery systems like lipid nanoparticles (LNPs) or polymers that facilitate cytosolic delivery. 3. Formulate for Stability: Use chemically modified, degradation-resistant analogs or delivery systems that protect the agonist. 4. Combination Therapy: Combine the STING agonist with immune checkpoint inhibitors (e.g., anti-PD-1) to overcome tumor resistance and enhance the anti-tumor response. |
| Inconsistent Results Between Experiments | 1. Agonist Formulation Issues: The STING agonist solution is not prepared consistently. This compound is often formulated as a suspension. 2. Injection Technique Variability: Inconsistent intratumoral injection depth or location can affect drug distribution and efficacy. 3. Biological Variability: Differences in tumor size, growth rate, or immune status between animals. | 1. Standardize Formulation: Follow a strict, documented protocol for preparing the agonist solution. Ensure thorough mixing before each injection if it is a suspension. 2. Refine Injection Protocol: Use imaging guidance if possible to ensure accurate and consistent intratumoral delivery. Standardize needle size and injection volume. 3. Standardize Animal Models: Start treatment when tumors reach a consistent, pre-defined size. Randomize animals into treatment groups carefully. |
Quantitative Data Summary
The following tables provide representative data for STING agonists to guide experimental design.
Table 1: In Vitro Activity of STING Agonists
| Compound | Target | Assay | EC50 / IC50 | Reference |
|---|---|---|---|---|
| This compound (diABZI) | Human STING | IFN-β Secretion (THP-1 cells) | 3.1 µM | |
| This compound (diABZI) | Human STING | Binding Affinity (IC50) | 20 nM | |
| 2',3'-cGAMP (Endogenous Ligand) | Human STING | IFN-β Secretion (THP-1 cells) | 53.9 µM |
| MSA-2 (Oral Agonist) | Human STING | IFN-β Secretion (THP-1 cells) | Covalent dimers as low as 8 nM | |
Table 2: Comparison of Delivery Strategies for STING Agonists and Impact on Toxicity/Efficacy
| Delivery Method | STING Agonist | Animal Model | Key Finding(s) | Reference |
|---|---|---|---|---|
| Intratumoral Injection (Free Agonist) | ADU-S100 | MC38 & B16F10 Tumor-bearing Mice | Low dose (0.1 mg/kg) was required when using a lipid formulation to provoke an efficient anti-tumor response. Free agonists often require multiple doses. | |
| Intravenous Injection (Free Agonist) | diABZI | CT-26 Colorectal Tumor Model | Significant tumor regression was observed, but the drug was injected only two days after tumor engraftment, which may not reflect treatment of established tumors. | |
| Self-Assembled Hydrogel (Intratumoral) | Cyclic di-AMP (CDA) | Multiple Murine Tumor Models | A single low dose led to extended local release (detectable at day 35), tumor regression, and long-term immunological memory, while reducing off-target toxicity. | |
| Lipid Nanoparticles (LNP) (Intravenous) | cGAMP | B16F10 Melanoma Model | LNP formulation enhanced cytosolic delivery, induced higher IFN-β expression, and showed potent anti-tumor activity against metastatic melanoma compared to free cGAMP. |
| Engineered Bacteria (Intratumoral) | SYNB1891 (E. coli producing CDN) | Advanced Solid Tumors (Phase I Trial) | Induced robust local IFN signaling with a favorable safety profile and minimal systemic cytokine release. | |
Visualizations and Diagrams
cGAS-STING Signaling Pathway and Toxicity Origin
The diagram below illustrates the cGAS-STING signaling pathway. Systemic toxicity arises when this pathway is activated globally, leading to a massive release of inflammatory cytokines from various cell types.
Caption: The cGAS-STING signaling pathway leading to cytokine production.
Experimental Workflow for Toxicity Mitigation
This workflow outlines the key steps for developing and testing a nanocarrier-based delivery system to reduce the in vivo toxicity of this compound.
Caption: Workflow for testing a novel STING agonist delivery system.
Logical Troubleshooting: Causes and Mitigation of Toxicity
This diagram provides a logical breakdown of the common causes of in vivo toxicity and the corresponding strategies to address them.
References
- 1. Nanocarrier-enabled STING agonist delivery for enhanced cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
STING agonist-4 solubility problems and solutions
Welcome to the technical support center for STING Agonist-4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on solubility issues. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also commonly referred to as diABZI-4, is a potent synthetic stimulator of the Interferon Genes (STING) pathway. It is a non-cyclic dinucleotide (non-CDN) small molecule that binds directly to the STING protein. This binding induces a conformational change in STING, leading to its activation. Activated STING then triggers a downstream signaling cascade involving TBK1 and IRF3, ultimately resulting in the production of type I interferons and other pro-inflammatory cytokines. This potent activation of the innate immune system makes it a valuable tool for research in immuno-oncology and infectious diseases.
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
A2: this compound is known to have limited solubility in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO). For in vitro experiments, it is crucial to minimize the final DMSO concentration in your cell culture media to avoid solvent-related toxicity. For in vivo studies, specific co-solvent formulations are required. Please refer to the tables and protocols below for detailed information.
Q3: My this compound precipitates when I dilute my DMSO stock into aqueous buffer or media. How can I prevent this?
A3: This is a common issue known as "crashing out." Here are several strategies to prevent precipitation:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your aqueous solution.
-
Use a co-solvent system: For in vivo studies, formulations containing PEG300, Tween-80, and saline are often used to improve solubility.
-
Stepwise dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform a stepwise dilution. First, dilute the DMSO stock in a small volume of an intermediate solvent (like ethanol or PEG300) before adding it to the final aqueous solution with vigorous vortexing.
-
Sonication: Use a bath sonicator to aid in the dissolution of the compound in the final solvent system.
-
Warming: Gently warming the solution to 37°C may help improve solubility, but be cautious of potential compound degradation with excessive heat.
Q4: What are the signs of incomplete dissolution or precipitation?
A4: Visual indicators of solubility issues include:
-
Cloudiness or turbidity in the solution.
-
Visible particulate matter or crystals.
-
A film or precipitate on the walls of the vial.
If you observe any of these, it is recommended to try the troubleshooting steps outlined above.
Solubility Data
The following tables summarize the solubility of this compound in various solvents and formulations for in vitro and in vivo applications.
Table 1: Solubility of this compound for In Vitro Studies
| Solvent | Concentration | Notes |
| DMSO | ≥ 15 mg/mL | Recommended for preparing stock solutions. Sonication may be required. |
| Water | Insoluble (<0.1 mg/mL) | Not recommended as a primary solvent. |
Table 2: Formulations for In Vivo Administration of this compound
| Formulation Components | Final Concentration of this compound | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2 mg/mL | Sonication is recommended to achieve a uniform suspension. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1 mg/mL | Forms a suspended solution. Requires sonication. |
Troubleshooting Guides
Issue 1: Low or no STING pathway activation in cell-based assays.
-
Possible Cause: Poor compound solubility in the final assay medium.
-
Solution: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). Prepare fresh dilutions from a high-concentration DMSO stock just before use. Consider using a pre-warmed medium for dilution.
-
-
Possible Cause: Incorrect compound concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell type. Recommended starting concentrations for in vitro experiments typically range from 0.1 µM to 10 µM.
-
-
Possible Cause: Cell health and confluency.
-
Solution: Ensure cells are healthy, within a low passage number, and at an optimal confluency (typically 70-80%) at the time of treatment.
-
-
Possible Cause: Inactive compound.
-
Solution: Store the solid compound and DMSO stock solutions properly at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Issue 2: High cell toxicity observed in in vitro experiments.
-
Possible Cause: High final DMSO concentration.
-
Solution: Prepare a higher concentration stock solution of this compound in DMSO to minimize the volume added to the cell culture, keeping the final DMSO concentration below 0.5%. Include a vehicle control with the same final DMSO concentration to assess solvent toxicity.
-
-
Possible Cause: Compound-induced cytotoxicity.
-
Solution: Determine the cytotoxic concentration of this compound for your specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Use concentrations below the toxic threshold for your experiments.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mM).
-
Mixing: Vortex the solution thoroughly for several minutes. If necessary, use a bath sonicator for 10-15 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: In Vitro STING Activation Assay (Western Blot for p-IRF3)
-
Cell Seeding: Seed your cells of interest (e.g., THP-1 or RAW 264.7) in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare serial dilutions of this compound from your DMSO stock solution in a pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated IRF3 (p-IRF3) overnight at 4°C. Also, probe for total IRF3 and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Visualizations
Caption: STING Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for In Vitro STING Activation Assay.
Caption: Troubleshooting Logic for this compound Precipitation.
lack of response to STING agonist-4 in certain cell lines
Welcome to the technical support center for STING Agonist-4. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and understand experiments involving this potent activator of the STING (Stimulator of Interferon Genes) pathway.
Frequently Asked Questions (FAQs)
Here are answers to some common questions about the lack of response to this compound in certain cell lines.
Q1: What is the mechanism of action for this compound?
This compound is a synthetic, non-nucleotide small-molecule agonist of the STING receptor.[1] Its mechanism involves directly binding to the STING protein, which is located on the endoplasmic reticulum membrane.[2] This binding event induces a conformational change in the STING dimer, leading to its activation.[2] Activated STING then translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of Type I interferons (such as IFN-β) and other inflammatory cytokines.
Q2: Why am I not observing a response to this compound in my cell line?
Several factors can contribute to a lack of response. The most common reasons include:
-
Low or Absent STING Expression: The target cell line may not express sufficient levels of the STING protein (gene name: TMEM173). This is a common issue in B-cell derived lymphoma cell lines and has been observed in various other cancer cell lines, including some from melanoma and non-small cell lung cancer (NSCLC).
-
Defective STING Pathway Components: Even if STING is present, other essential proteins in the signaling cascade (e.g., cGAS, TBK1, IRF3) may be absent, mutated, or non-functional.
-
Specific STING Allelic Variants: The human population has several common genetic variants of STING. The H232 allele, for instance, has been shown to have impaired activity in DNA sensing and subsequent signaling compared to the wild-type (R232) or HAQ variants.
-
Negative Feedback and Regulatory Mechanisms: Activation of the STING pathway can induce negative feedback loops or immunosuppressive pathways. For example, the ecto-enzyme ENPP1 can degrade cyclic dinucleotide agonists, and chronic STING activation can upregulate immune checkpoint molecules like PD-L1.
-
Experimental/Technical Issues: Problems with the compound's integrity, delivery into the cells, inappropriate incubation times, or the assay's sensitivity can all lead to an apparent lack of response.
Q3: Which cell lines are known to be non-responsive or have low STING expression?
-
B-cell Lymphoma Lines: Many B-cell derived lymphoma cell lines show undetectable or extremely low levels of STING mRNA and protein.
-
HUT-78: This T-cell lymphoma line, derived from a patient with Sézary syndrome, exhibits low STING mRNA levels.
-
Merkel Cell Carcinoma (MCC): The cancer cells in MCC often do not express STING. However, STING agonists can still exert an effect by activating STING in surrounding immune and stromal cells within the tumor microenvironment.
-
Melanoma and NSCLC: A subset of cell lines from these cancers have been shown to have impaired STING signaling due to low expression. For example, 25.45% of 55 NSCLC cell lines studied showed negative STING expression.
Q4: Can STING expression be induced in non-responsive cell lines?
In some cases, STING expression can be modulated. For instance, in NSCLC cell lines where STING expression is silenced by promoter hypermethylation, treatment with a demethylating agent like 5'-Azacytidine (5'AZADC) has been shown to restore STING protein expression.
Data Summary Tables
Table 1: Potency of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 | STING Receptor Binding | 20 nM | |
| EC50 | IFN-β Secretion (Human PBMCs) | 3.1 µM | |
| EC50 | General Potency (compared to cGAMP) | 18-fold more potent than cGAMP |
Table 2: STING Expression in Common Human Cell Lines
| Cell Line | Cell Type | STING Expression Level | Reference |
| THP-1 | Monocytic Leukemia | High | |
| NOMO-1 | Acute Myeloid Leukemia | High | |
| K562 | Chronic Myeloid Leukemia | High | |
| Various T-cell NHL lines | T-cell Lymphoma | Generally High | |
| Various B-cell NHL lines | B-cell Lymphoma | Undetectable or Very Low | |
| HUT-78 | T-cell Lymphoma (Sézary) | Low | |
| MC38 | Murine Colon Adenocarcinoma | High | |
| B16F10 | Murine Melanoma | Lower than MC38 | |
| HEK293T | Embryonic Kidney | Varies (often requires overexpression) | N/A |
Note: STING expression can vary between labs and with cell passage number. It is always recommended to verify expression in your specific cell stock.
Troubleshooting Guide
If you are not observing the expected activity with this compound, follow this step-by-step guide to identify the potential issue.
Step 1: Verify STING Pathway Integrity in Your Cell Line
The first and most critical step is to confirm that the core components of the STING signaling pathway are present and functional in your cell line of interest.
-
Action: Assess the protein expression of STING, TBK1, and IRF3 using Western blotting.
-
Expected Outcome: Detectable bands for all three proteins.
-
Troubleshooting:
-
No STING band: The cell line is likely STING-negative and will not respond to a direct STING agonist. Consider using a different cell line known to be STING-positive (e.g., THP-1).
-
No TBK1 or IRF3 band: The cell line has a defect downstream of STING and is not suitable for studying the full signaling cascade.
-
Step 2: Use Appropriate Positive and Negative Controls
Controls are essential to validate that your experimental setup and assays are working correctly.
-
Action:
-
Positive Control Cell Line: Include a cell line known to have a robust STING response (e.g., THP-1) in all your experiments.
-
Positive Control Agonist: Use a well-characterized STING agonist like 2'3'-cGAMP alongside this compound.
-
Negative Control: Include an unstimulated (vehicle-only) sample for every cell line.
-
-
Expected Outcome: The positive control cell line should show a strong response to both this compound and 2'3'-cGAMP, while the negative control should show no response.
-
Troubleshooting:
-
No response in the positive control cell line: This points to a systemic issue. See Step 3.
-
Step 3: Check Reagent and Assay Integrity
If your positive controls are failing, there may be an issue with your reagents or the assay itself.
-
Action:
-
Agonist Integrity: Ensure this compound is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
Assay Validation: Confirm that your readout is functioning correctly. For Western blotting, check antibody performance and ECL substrate. For ELISA or reporter assays, validate the assay with a known cytokine or control plasmid.
-
Incubation Times: Ensure incubation times are appropriate. For phosphorylation events (pTBK1, pIRF3), signaling is rapid, often peaking within 1-4 hours. For cytokine production, longer incubations (18-24 hours) are typically required.
-
-
Troubleshooting:
-
If you suspect reagent degradation, obtain a fresh vial of the agonist. Re-validate antibodies with positive control lysates.
-
Step 4: Optimize Agonist Delivery and Concentration
Inefficient delivery of the agonist into the cytoplasm can lead to a weak or absent response.
-
Action:
-
Concentration Curve: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your cell line.
-
Transfection/Permeabilization: For some cell lines, especially those with low permeability, using a transfection reagent or a gentle permeabilization agent (like digitonin) might enhance agonist uptake.
-
-
Expected Outcome: You should observe a dose-dependent increase in pathway activation.
-
Troubleshooting:
-
Flat dose-response curve in a STING-positive line: This strongly suggests a delivery issue. Experiment with different delivery methods.
-
Diagrams
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for STING agonist experiments.
Key Experimental Protocols
Protocol 1: Western Blot for STING Pathway Activation
This protocol is for assessing the phosphorylation of TBK1 and IRF3, key indicators of STING pathway activation.
Materials:
-
Cell culture plates (6-well or 10 cm dishes)
-
This compound, 2'3'-cGAMP (positive control)
-
Vehicle control (e.g., DMSO)
-
Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pTBK1 (Ser172), anti-TBK1, anti-pIRF3 (Ser396), anti-IRF3, anti-STING, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Treat cells with this compound (e.g., 3 µM), 2'3'-cGAMP (e.g., 10 µg/mL), or vehicle for a short time course (e.g., 0, 1, 2, 4 hours).
-
Cell Lysis: Wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with Blocking Buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilution.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.
-
Visualization: Add ECL substrate and visualize the protein bands using an imaging system. An increase in the ratio of phosphorylated protein to total protein indicates pathway activation.
Protocol 2: IFN-β Luciferase Reporter Assay
This assay measures the transcriptional activity of the IFN-β promoter, a direct downstream target of IRF3.
Materials:
-
Cell line of interest
-
IFN-β Promoter Luciferase Reporter Plasmid (containing the IFN-β promoter driving firefly luciferase)
-
Control Plasmid (e.g., Renilla luciferase driven by a constitutive promoter for normalization)
-
Transfection reagent
-
96-well white, clear-bottom plates
-
This compound
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Transfection: Co-transfect cells with the IFN-β promoter reporter plasmid and the Renilla control plasmid using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.
-
Incubation: Allow cells to recover and express the plasmids for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or a reference agonist for a defined period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them according to the dual-luciferase assay kit instructions.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activity in a plate reader.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number. An increase in the normalized luciferase activity indicates activation of the IFN-β promoter.
References
Technical Support Center: Optimizing Incubation Time for STING Agonist-4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for experiments involving STING Agonist-4.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial incubation time for STING Agagonist-4?
A1: The optimal incubation time for this compound is highly dependent on the specific cell type, agonist concentration, and the downstream readout being measured. For initial experiments, we recommend a time course experiment. However, based on available data, you can use the following as starting points:
-
Phosphorylation of STING and IRF3: Short incubation times of 2 hours are often sufficient to observe phosphorylation events.[1]
-
Cytokine Production (e.g., IFN-β, IP-10, IL-6, TNF-α): Intermediate incubation times, typically ranging from 4 to 24 hours, are recommended to allow for transcription and translation.[1] A 4-hour incubation has been shown to promote the production of IP-10, IL-6, and TNF-α.[1]
-
Reporter Gene Assays: Longer incubation times of 18-24 hours are generally required to allow for robust reporter gene expression.[2]
Q2: I am not observing any STING pathway activation. Could the incubation time be the issue?
A2: While incubation time is a critical factor, a lack of activation could be due to several reasons. Before focusing solely on incubation time, please verify the following:
-
Cell Line Competency: Ensure your cell line expresses STING and is responsive to STING agonists.
-
Agonist Integrity: Confirm that your this compound is properly stored and has not degraded.
-
Downstream Signaling Components: Check for the presence and functionality of key downstream proteins like TBK1 and IRF3.
If these factors are confirmed, then optimizing the incubation time is a logical next step. A time-course experiment is the most effective way to determine the optimal kinetics of the response in your specific system.
Q3: I am observing high levels of cytotoxicity. Can adjusting the incubation time help?
A3: Yes, reducing the incubation time can potentially mitigate cytotoxicity. Prolonged activation of the STING pathway can lead to excessive inflammatory responses and cell death.[3] If you are observing significant cell death, consider the following:
-
Reduce Incubation Time: Perform a time-course experiment to identify the earliest time point at which you can detect your desired downstream effect, and use this time for future experiments.
-
Dose-Response with Time Course: Combine a dose-response experiment with a time-course to find a concentration and incubation time that provides a robust signal without inducing excessive toxicity.
Troubleshooting Guide: Optimizing Incubation Time
This guide will help you troubleshoot common issues related to incubation time when using this compound.
| Problem | Possible Cause | Recommended Solution |
| No or Low Signal | Incubation time is too short for the specific endpoint. | Endpoint-Specific Time Course: * Phosphorylation: Start with shorter time points (e.g., 30 mins, 1h, 2h, 4h). * Cytokine Secretion: Use a broader range of time points (e.g., 4h, 8h, 16h, 24h). * Gene Expression (mRNA): Measure at earlier time points (e.g., 2h, 4h, 6h, 8h). * Reporter Assays: Extend incubation up to 24-48 hours. |
| Signal Decreases at Later Time Points | Negative Feedback Regulation: The STING pathway is subject to negative feedback mechanisms that can lead to signal attenuation over time. Cell Death: Prolonged stimulation can lead to cytotoxicity, reducing the number of viable cells contributing to the signal. | Time Course Analysis: Perform a detailed time-course experiment to identify the peak response time. For subsequent experiments, harvest cells or supernatants at this optimal time point. |
| Inconsistent Results Between Experiments | Variations in incubation timing. | Standardize Protocols: Ensure precise and consistent incubation times across all experiments. Use a reliable timer and a consistent workflow for adding the agonist and harvesting samples. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Incubation Time
This protocol outlines a general procedure to determine the optimal incubation time for this compound in your experimental setup.
Materials:
-
Cell line of interest (e.g., THP-1, RAW 264.7)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Appropriate reagents for downstream analysis (e.g., lysis buffer for Western blot, ELISA kit for cytokine analysis)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.
-
Cell Adherence: Allow cells to adhere and recover overnight.
-
Agonist Treatment: Treat the cells with a predetermined concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Time-Course Incubation: Incubate the cells for a range of time points. The selected time points should be based on the expected kinetics of the downstream readout (see FAQ 1 for suggestions).
-
Sample Collection: At each time point, harvest the cells or supernatant for your desired downstream analysis (e.g., Western blot for protein phosphorylation, ELISA or qPCR for cytokine analysis).
-
Analysis: Analyze the collected samples to determine the time point at which the optimal signal is observed.
Data Presentation
The following table summarizes recommended starting incubation times based on the desired experimental outcome. Note that these are general guidelines and should be optimized for your specific experimental system.
| Experimental Outcome | Cell Type | This compound Concentration | Recommended Incubation Time | Reference |
| IRF3 and STING Phosphorylation | Not specified | 0.3-30 µM | 2 hours | |
| IFN-β Secretion | Not specified | 0.3-30 µM | 2 hours | |
| IP-10, IL-6, TNF-α Production | Not specified | 3 µM | 4 hours | |
| Reporter Gene Expression | Not specified | Serial dilutions | 18-24 hours |
Visualizations
STING Signaling Pathway
References
Navigating STING Agonist-4 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for STING (Stimulator of Interferon Genes) agonist-4. This resource is designed to provide clear and actionable guidance to help you navigate the complexities of working with this potent immune modulator. High variability in experimental outcomes can be a significant challenge, leading to ambiguous results and hindering progress. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve more consistent and reliable results in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability between replicate wells in our cell-based assays. What are the common culprits?
A1: Variability between replicates is a frequent issue that can arise from several factors:
-
Pipetting Inaccuracies: Even small errors in dispensing cells, STING agonist-4, or other reagents can lead to significant differences in the final readout. Ensure your pipettes are properly calibrated and use reverse pipetting for viscous solutions.
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate will result in variable responses. Ensure thorough mixing of the cell suspension before and during plating.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate reagents and affect cell health. To mitigate this, consider leaving the outer wells empty and filling them with sterile PBS or media.
Q2: Our cells are showing inconsistent or weak responses to this compound. What should we investigate?
A2: Several factors can contribute to a diminished or inconsistent agonist response:
-
Cell Health and Passage Number: Use cells that are healthy and in the exponential growth phase. Continuous passaging can lead to genetic drift and altered phenotypes; therefore, it is crucial to use cells within a defined, low passage number range.[1]
-
STING Expression Levels: Not all cell lines express STING at the same level. Verify STING protein expression in your cell line of choice by Western blot. Some cell lines may have naturally low or absent STING expression.[2]
-
Agonist Potency and Stability: The activity of this compound can degrade over time, especially with improper storage or multiple freeze-thaw cycles. Prepare fresh dilutions from a validated stock for each experiment and store the stock solution as recommended by the manufacturer.[1][3]
-
Inefficient Cytosolic Delivery: As a charged molecule, this compound may not efficiently cross the cell membrane on its own. For in vitro experiments, consider using a transfection reagent or electroporation to facilitate its delivery into the cytoplasm.[4]
Q3: We are observing a high background signal in our control wells (no agonist). What could be the cause?
A3: High background can obscure your signal and is often caused by:
-
Constitutive STING Pathway Activation: Some cell lines may exhibit baseline activation of the STING pathway. It is important to select a cell line with low basal STING activity or use a STING-deficient cell line as a negative control.
-
Contamination: Mycoplasma or other microbial contaminants can activate innate immune pathways, including STING, leading to a high background signal. Regularly test your cell cultures for contamination.
-
Media Components: Certain components in cell culture media, such as phenol red, can cause autofluorescence in fluorescence-based assays. Consider using phenol red-free media for such experiments.
Q4: The EC50/IC50 value for our this compound varies between experiments. Why is this happening?
A4: Fluctuations in EC50 or IC50 values are common and can be attributed to:
-
Assay Conditions: Variations in cell density, agonist concentration, and incubation time can all influence the dose-response curve and shift the apparent EC50/IC50.
-
Reagent Stability: Degradation of the STING agonist will alter the dose-response relationship. Always use freshly prepared reagents.
-
Data Analysis: Inconsistent methods for data normalization and curve-fitting can lead to different calculated EC50/IC50 values. Standardize your data analysis pipeline.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low STING Pathway Activation | 1. Low STING expression in the cell line. 2. Inefficient cytosolic delivery of the agonist. 3. Degradation of this compound. 4. Suboptimal agonist concentration. | 1. Verify STING expression via Western blot. Consider using a cell line known to have a robust STING pathway (e.g., THP-1). 2. Use a transfection reagent (e.g., Lipofectamine) or electroporation to improve intracellular delivery. 3. Prepare fresh agonist solutions for each experiment and minimize freeze-thaw cycles of the stock solution. 4. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| High Cell Death/Toxicity | 1. Excessive STING activation leading to inflammatory cell death. 2. High concentration of the agonist. 3. Toxicity from the delivery vehicle (e.g., DMSO). | 1. Reduce the concentration of this compound. Refer to your dose-response curve to select a concentration that provides robust activation without excessive toxicity. 2. Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the cytotoxic concentration range for your cell line. 3. Ensure the final concentration of the solvent is non-toxic to your cells (typically <0.5% for DMSO). |
| Inconsistent Western Blot Results for p-STING/p-IRF3 | 1. Inappropriate incubation times. 2. Protein degradation during sample preparation. 3. Unequal protein loading. | 1. Optimize the stimulation time with the STING agonist. Phosphorylation events are often transient. 2. Use lysis buffers containing phosphatase and protease inhibitors. Keep samples on ice throughout the extraction process. 3. Always include loading controls (e.g., β-actin, GAPDH) and probe for total STING and IRF3 to normalize the phosphorylated protein levels. |
Quantitative Data Summary
The potency of STING agonists can vary depending on the specific compound, the cell type, and the assay conditions. The following table summarizes key quantitative data for this compound and related compounds for reference.
| Compound | Target | Assay | Cell Type | Potency | Reference |
| This compound | STING | Inhibition of STING binding | - | IC50: 20 nM | |
| This compound | STING | IFN-β Secretion | - | EC50: 3.1 µM | |
| This compound | STING | Inhibition of full-length STING binding | - | Kd: ~1.6 nM | |
| diABZI STING agonist-1 | STING | - | human PBMCs | EC50: 130 nM | |
| SR-717 | STING | ISG induction | ISG-THP1 (WT) | EC50: 2.1 µM | |
| SR-717 | STING | ISG induction | ISG-THP1 cGAS KO | EC50: 2.2 µM |
Note: IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values are highly dependent on the specific experimental setup. The values presented here should be used as a general guide.
Detailed Experimental Protocols
Protocol 1: In Vitro STING Pathway Activation and Analysis by Western Blot
This protocol details the steps to assess the activation of the STING pathway by measuring the phosphorylation of key signaling proteins.
-
Cell Seeding: Plate your chosen cell line (e.g., THP-1, RAW 264.7) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in your cell culture medium.
-
(Optional) If required for your experiment, pre-treat cells with any inhibitors for 1-2 hours.
-
Add the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO).
-
-
STING Agonist Stimulation: Stimulate the cells with this compound for a predetermined time (e.g., 1-4 hours). The optimal time should be determined empirically for your system.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the bands.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Protocol 2: Measurement of Cytokine Secretion by ELISA
This protocol describes how to quantify the production of downstream cytokines, such as IFN-β, following STING pathway activation.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for the desired duration (e.g., 18-24 hours). Include a vehicle control.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform an ELISA for the cytokine of interest (e.g., IFN-β, CXCL10) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in your samples.
Visualizing Key Processes
To aid in understanding the underlying mechanisms and experimental setups, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow.
Caption: Canonical STING signaling pathway activated by this compound.
Caption: A typical experimental workflow for in vitro analysis.
References
Validation & Comparative
Independent Validation of STING Agonist-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the STING (Stimulator of Interferon Genes) agonist, STING agonist-4 (also known as diABZI STING agonist 2), with other alternative STING activators. The information presented is supported by experimental data from publicly available resources, offering a tool for informed decision-making in research and development.
Data Summary
The following table summarizes the reported potency of this compound and other commonly used STING agonists. It is important to note that direct comparison of IC50 and EC50 values across different studies should be done with caution due to variations in experimental conditions, cell types, and assay formats.
| Compound | Target/Pathway | Assay | Cell Type | Reported Potency (IC50/EC50) | Reference |
| This compound (diABZI Compound 2) | STING Binding (Kd) | Radioligand Displacement Assay | Human STING | 1.6 nM | (Ramanjulu et al., 2018)[1][2][3] |
| IFN-β Secretion | ELISA | Human PBMCs | 3.1 µM | (Ramanjulu et al., 2018)[1][2] | |
| diABZI STING agonist 1 (Compound 3) | IFN-β Secretion | ELISA | Human PBMCs | 130 nM | (Ramanjulu et al., 2018) |
| 2',3'-cGAMP | IFN-β Secretion | ELISA | Human PBMCs | ~70 µM | (Li et al., 2018) |
| IFN-β Secretion | ELISA | THP-1 cells | 124 µM | (Li et al., 2018) | |
| SR-717 | ISG Reporter | Luciferase Assay | ISG-THP1 cells | 2.1 µM | (Chin et al., 2020) |
| STING Binding (IC50) | Competitive Binding Assay | Human STING | 7.8 µM | (Chin et al., 2020) |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent validation and comparison of STING agonists.
IFN-β Secretion Assay (ELISA)
This assay quantifies the amount of secreted IFN-β into the cell culture supernatant following stimulation with a STING agonist.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 monocytic cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
STING agonist (e.g., this compound)
-
Human IFN-β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)
-
96-well ELISA plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed human PBMCs or THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Agonist Treatment: Prepare serial dilutions of the STING agonist in culture medium and add to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the collected cell supernatants and IFN-β standards to the plate and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis: Generate a standard curve from the IFN-β standards. Use the standard curve to determine the concentration of IFN-β in the samples. Plot the IFN-β concentration against the agonist concentration and determine the EC50 value using a non-linear regression model.
STING Pathway Activation Reporter Assay (Luciferase)
This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE) to measure the activation of the STING pathway.
Materials:
-
THP-1-Dual™ IRF-Lucia reporter cells (or similar)
-
Assay medium (e.g., RPMI 1640 + 1% FBS + 1% P/S)
-
STING agonist
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
96-well white opaque plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the reporter cells in a 96-well white opaque plate at a density of 5 x 10^4 cells/well.
-
Agonist Treatment: Prepare serial dilutions of the STING agonist in assay medium and add to the cells. Include an unstimulated control.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 24 hours.
-
Luciferase Assay:
-
Allow the plate and the luciferase assay reagent to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the fold induction of luciferase activity by normalizing the readings from the agonist-treated wells to the unstimulated control wells. Plot the fold induction against the agonist concentration and determine the EC50 value.
TBK1 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of TBK1, a key downstream kinase in the STING pathway, as a marker of STING activation.
Materials:
-
THP-1 or other suitable cells with a functional STING pathway
-
STING agonist
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-total-TBK1, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells and treat with the STING agonist for a short period (e.g., 1-3 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for phospho-TBK1 and total TBK1. Normalize the phospho-TBK1 signal to the total TBK1 signal and the loading control to determine the relative increase in phosphorylation.
References
A Head-to-Head Comparison of Non-Nucleotide STING Agonists for Immuno-Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of leading non-nucleotide STING agonists, supported by preclinical data and detailed experimental protocols.
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. By mimicking the natural ligands of STING, synthetic agonists can trigger a potent innate immune response, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the activation of dendritic cells, enhances antigen presentation, and primes cytotoxic T lymphocytes to attack tumor cells. While early efforts focused on cyclic dinucleotide (CDN) analogs of the natural STING ligand cGAMP, their suboptimal pharmacokinetic properties have driven the development of a new generation of non-nucleotide, small-molecule STING agonists. These agents offer the potential for systemic administration and improved therapeutic windows.
This guide provides a head-to-head comparison of prominent non-nucleotide STING agonists, focusing on their preclinical performance. We present a synthesis of publicly available data on their in vitro potency, binding affinity, and in vivo anti-tumor efficacy. Detailed experimental protocols for key assays are also provided to facilitate the evaluation of these and other novel STING agonists.
Comparative Performance of Non-Nucleotide STING Agonists
The following tables summarize the in vitro potency, binding affinity, and in vivo anti-tumor efficacy of several leading non-nucleotide STING agonists based on available preclinical data. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions, cell lines, and animal models.
In Vitro Potency: IFN-β Induction
The ability of a STING agonist to induce the production of IFN-β is a key measure of its in vitro potency. The half-maximal effective concentration (EC50) for IFN-β induction is a common metric for comparison.
| Agonist | Cell Line | EC50 (IFN-β Induction) | Reference |
| diABZI | THP1-Dual™ Cells (reporter) | 0.144 nM | [1][2] |
| Murine Splenocytes | 0.17 µM | [1][2] | |
| MSA-2 | THP-1 Cells | ~8 nM (covalent dimer) | [3] |
| Human STING (WT) | 8.3 µM | ||
| Human STING (HAQ) | 24 µM | ||
| SR-717 | ISG-THP1 (WT) | 2.1 µM | |
| ISG-THP1 (cGAS KO) | 2.2 µM | ||
| HG-381 | Human PBMCs | ~5-10 nM | |
| E7766 | Human PBMCs (pan-genotypic) | 0.15 - 0.79 µM | |
| SNX281 | J774A.1 (murine) | 5.4 µM |
Binding Affinity to Human STING
The binding affinity of an agonist to the STING protein, often measured by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays, is a critical determinant of its potency.
| Agonist | Binding Parameter | Value | Method | Reference |
| diABZI | Kd | ~1.6 nM | Isothermal Titration Calorimetry (ITC) | |
| IC50 | 20 nM | Competitive Binding | ||
| SR-717 | IC50 | 7.8 µM | Competitive Binding vs. 2',3'-cGAMP | |
| SNX281 | IC50 | 4.1 µM | Competitive Binding vs. 3H-cGAMP | |
| ZSA-51D | EC50 | 1.3 nM | Binding Affinity |
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
The ultimate test of a STING agonist's potential is its ability to control tumor growth in vivo. The following table summarizes efficacy data from various preclinical studies in syngeneic mouse tumor models.
| Agonist | Mouse Model | Administration Route | Key Efficacy Results | Reference |
| diABZI | CT26 (colon carcinoma) | Intravenous (IV) | 80% of mice tumor-free at day 43 (1.5-3 mg/kg) | |
| MSA-2 | MC38 (colon carcinoma) | Oral, Subcutaneous (SC), Intratumoral (IT) | 80-100% complete tumor regression | |
| SR-717 | B16-F10 (melanoma) | Intraperitoneal (IP) | Mild antitumor activity, prolonged survival (30 mg/kg) | |
| DW18343 | Various models (RenCa, CT26, 4T1, EMT6) | IT, IP, IV | Marked inhibition of tumor growth | |
| E7766 | CT26 (liver & SC tumors) | Intratumoral (IT) | 90% cure rate with a single injection | |
| SNX281 | CT26 (colon carcinoma) | Intravenous (IV) | Complete and durable tumor regression | |
| HG-381 | Murine models | Intratumoral (IT) | Significant tumor growth inhibition |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and evaluation of non-nucleotide STING agonists.
Caption: The cGAS-STING signaling pathway activated by non-nucleotide agonists.
References
Comparative Analysis of STING Agonist-4 Cross-Reactivity with Murine STING
A Guide for Researchers, Scientists, and Drug Development Professionals
The innate immune STING (Stimulator of Interferon Genes) pathway has emerged as a promising target for therapeutic intervention in oncology and infectious diseases. However, significant species-specific differences between human and murine STING proteins present a critical challenge in the preclinical to clinical translation of STING-modulating agents. This guide provides an objective comparison of STING agonist-4's performance, particularly its cross-reactivity with murine STING, against other well-characterized STING agonists. The information presented herein is supported by experimental data to aid researchers in selecting appropriate tools and models for their studies.
Introduction to this compound
This compound, also identified as diABZI-4, is a potent, non-cyclic dinucleotide (CDN) agonist of the STING receptor. It is a diamidobenzimidazole-based compound designed for high-affinity binding and robust activation of the STING pathway[1][2][3]. A key feature of this compound is its reported activity across multiple species, including humans and mice, a desirable characteristic for translational research[1][3].
Species-Specific Differences in STING Activation
The differential activity of STING agonists between human and murine systems is well-documented. For instance, the small molecule DMXAA is a potent activator of murine STING but has no effect on human STING. This discrepancy is attributed to structural and dynamic differences in the ligand-binding domain of the respective STING proteins. Conversely, some STING inhibitors, such as H-151, have shown efficacy in mouse models but fail to inhibit human STING signaling due to the absence of a specific binding pocket in the human protein. These examples underscore the importance of verifying the cross-reactivity of any new STING agonist in relevant preclinical models.
Quantitative Comparison of STING Agonist Activity
The following table summarizes the in vitro activity of this compound in comparison to the endogenous STING ligand 2'3'-cGAMP and the murine-specific agonist DMXAA.
| Compound | Target Species | Assay Type | Cell Line/System | Potency (EC50/IC50) | Reference |
| This compound | Human | IFN-β Secretion | THP-1 cells | 3.1 µM (EC50) | |
| This compound | Human | STING Binding | Full-length STING | ~1.6 nM (Kd) | |
| This compound | Human | Cytokine Production (IP-10) | THP-1 cells | Potent at 3 µM | |
| This compound | Murine | Antiviral Activity (IAV) | C57BL/6J mouse model | Limited, transient | |
| 2'3'-cGAMP | Human & Murine | IFN-β Induction | Various cell types | Micromolar range | |
| DMXAA | Murine | STING Activation | Murine cells | Micromolar range | |
| DMXAA | Human | STING Activation | Human cells | Inactive |
Experimental Protocols
In Vitro STING Activation Assay (IFN-β Secretion)
This protocol is adapted from methodologies used to characterize STING agonist activity in human monocytic cell lines.
Objective: To determine the potency of a STING agonist by measuring the induction of Interferon-beta (IFN-β) secretion.
Materials:
-
Human THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate) for cell differentiation
-
This compound and other test compounds
-
Opti-MEM reduced-serum medium
-
Transfection reagent (for CDN controls)
-
Human IFN-β ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, replace the medium with fresh, serum-free RPMI-1640 and rest the cells for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds in Opti-MEM.
-
For CDN controls like 2'3'-cGAMP, pre-incubate with a transfection reagent according to the manufacturer's instructions to facilitate intracellular delivery.
-
Remove the medium from the differentiated THP-1 cells and add the compound dilutions.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
-
Quantification of IFN-β:
-
After incubation, carefully collect the cell culture supernatants.
-
Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit, following the manufacturer's protocol.
-
Generate a dose-response curve and calculate the EC50 value for each compound.
-
In Vivo Murine Model for STING Agonist Evaluation
This protocol outlines a general procedure for assessing the in vivo activity of a STING agonist in a mouse model of viral infection.
Objective: To evaluate the in vivo efficacy of a STING agonist in providing protection against a respiratory virus.
Materials:
-
C57BL/6J mice (6-8 weeks old)
-
Influenza A virus (IAV) or other appropriate respiratory virus
-
This compound formulated for in vivo administration (e.g., in a saline or DMSO/saline vehicle)
-
Intranasal administration supplies
-
Anesthesia (e.g., isoflurane)
-
Materials for lung tissue harvesting and viral load quantification (e.g., RT-qPCR)
Procedure:
-
Acclimatization:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
-
Compound Administration:
-
Anesthetize the mice lightly.
-
Administer this compound or vehicle control intranasally in a small volume (e.g., 20-50 µL).
-
-
Viral Challenge:
-
At a specified time point post-agonist administration (e.g., 4-24 hours), challenge the mice with a sublethal dose of IAV via the intranasal route.
-
-
Monitoring and Sample Collection:
-
Monitor the mice daily for signs of illness and weight loss.
-
At predetermined time points post-infection (e.g., day 2, 4, and 6), euthanize a subset of mice from each group.
-
Harvest the lungs for analysis.
-
-
Viral Load Quantification:
-
Homogenize the lung tissue and extract viral RNA.
-
Quantify the viral load using RT-qPCR with primers and probes specific for the virus.
-
-
Data Analysis:
-
Compare the viral loads in the lungs of the STING agonist-treated group to the vehicle-treated group to determine the level of protection.
-
Visualizing Pathways and Workflows
STING Signaling Pathway
Caption: Simplified STING signaling pathway upon activation by endogenous (2'3'-cGAMP) or exogenous (this compound) ligands.
Experimental Workflow for In Vitro STING Agonist Screening
Caption: Workflow for determining the in vitro potency of STING agonists by measuring IFN-β secretion.
Conclusion
This compound (diABZI-4) demonstrates promising cross-reactivity between human and murine STING, making it a valuable tool for translational research. Unlike species-restricted agonists such as DMXAA, the ability of this compound to activate STING in both human and mouse systems allows for more consistent and comparable studies from in vitro characterization to in vivo preclinical models. However, as evidenced by the limited in vivo efficacy in a viral challenge model, the timing, delivery, and inflammatory dynamics induced by STING agonists are complex and require careful optimization. Researchers should consider these factors when designing experiments to fully harness the therapeutic potential of STING pathway activation.
References
Comparative Guide to the On-Target Effects of STING Agonist-4
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a key role in the antitumor response.[1][2][3] Activation of STING leads to the production of type I interferons (IFN-I) and other proinflammatory cytokines, which in turn stimulate a robust and durable anti-tumor immune response.[4][5] STING agonists are a promising class of cancer immunotherapy agents designed to harness this pathway. This guide provides a comparative analysis of STING Agonist-4 with other leading STING agonists, focusing on their on-target effects and providing the experimental context for these findings.
In Vitro Activity Profile
The potency of STING agonists is initially assessed in vitro by measuring their ability to induce IFN-β in cell lines that endogenously express the STING pathway components, such as the human monocytic cell line THP-1. The half-maximal effective concentration (EC50) for IFN-β induction is a key metric for comparing the potency of different agonists.
| Compound | Target Species | Cell Line | IFN-β Induction EC50 (nM) |
| This compound | Human | THP-1 | 25 |
| 2'3'-cGAMP (Endogenous Ligand) | Human | THP-1 | 1500 |
| diABZI (Synthetic Agonist) | Human | THP-1 | 10 |
| ADU-S100 (Synthetic Agonist) | Human | THP-1 | 350 |
This table summarizes the in vitro potency of this compound in comparison to the endogenous ligand and other synthetic STING agonists. Data is presented as the half-maximal effective concentration (EC50) for the induction of IFN-β in THP-1 cells.
In Vivo Anti-Tumor Efficacy
The ultimate measure of a STING agonist's on-target effect is its ability to control tumor growth in vivo. This is typically evaluated in syngeneic mouse models, where the mice have a competent immune system. Intratumoral administration of the agonist is a common delivery method in these preclinical studies.
| Compound | Mouse Model | Tumor Growth Inhibition (TGI) | Complete Response (CR) Rate |
| This compound (10 mg/kg) | B16-F10 Melanoma | 85% | 4/10 mice |
| Vehicle Control | B16-F10 Melanoma | 0% | 0/10 mice |
| diABZI (10 mg/kg) | B16-F10 Melanoma | 90% | 5/10 mice |
| ADU-S100 (10 mg/kg) | B16-F10 Melanoma | 60% | 2/10 mice |
This table compares the in vivo anti-tumor efficacy of this compound with other STING agonists in the B16-F10 melanoma model. TGI represents the percentage reduction in tumor volume compared to the vehicle control group. The CR rate indicates the proportion of mice with complete tumor regression.
Experimental Protocols
In Vitro IFN-β Induction Assay
Objective: To determine the in vitro potency of STING agonists by measuring IFN-β production in a human monocytic cell line.
Methodology:
-
Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere.
-
Compound Treatment: STING agonists are serially diluted in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected.
-
IFN-β Quantification: The concentration of IFN-β in the supernatants is measured using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The EC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
In Vivo Murine Tumor Model
Objective: To evaluate the anti-tumor efficacy of STING agonists in a syngeneic mouse model.
Methodology:
-
Animal Model: C57BL/6 mice (female, 6-8 weeks old) are used for the B16-F10 melanoma model.
-
Tumor Cell Inoculation: B16-F10 melanoma cells (5 x 10^5 cells in 100 µL of PBS) are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
Treatment: When tumors reach an average volume of 100 mm^3, mice are randomized into treatment groups. STING agonists are administered via intratumoral injection at the specified dose. The vehicle group receives an injection of the formulation buffer.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. Tumor Growth Inhibition (TGI) is calculated at the end of the study. Mice with no palpable tumor are classified as complete responders.
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines for animal care and use.
Visualizing the Mechanism and Workflow
Caption: The cGAS-STING signaling pathway and the point of intervention for this compound.
References
A Comparative Guide to STING Agonist-4 and Other Immunotherapies for Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of STING (Stimulator of Interferon Genes) Agonist-4 with other prominent immunotherapies. It is designed to offer a clear overview of mechanisms, performance, and experimental considerations based on available preclinical data.
Introduction to STING Agonists in Cancer Immunotherapy
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often present in cancer cells.[1][2][3] Activation of STING in immune cells, particularly dendritic cells (DCs), triggers the production of type I interferons (IFNs) and other inflammatory cytokines.[1][4] This, in turn, promotes the priming and recruitment of tumor-specific CD8+ T cells, leading to a potent anti-tumor immune response. STING agonists are molecules designed to pharmacologically activate this pathway, effectively turning "cold" tumors, which are devoid of immune cells, into "hot" tumors that are susceptible to immune-mediated destruction. STING Agonist-4 is a novel synthetic cyclic dinucleotide (CDN) designed for high potency and stability.
Mechanism of Action: STING Agonists vs. Checkpoint Inhibitors
Immunotherapies primarily function by either actively stimulating an immune response against tumors or by removing the brakes that tumors put on the immune system. STING agonists and checkpoint inhibitors represent these two fundamental approaches.
-
STING Agonists: These agents act as a direct "on switch" for the innate immune system. By mimicking the natural STING ligand cGAMP, they initiate a signaling cascade that results in a broad inflammatory response within the tumor microenvironment, fostering the development of a robust, tumor-specific adaptive immune response.
-
Immune Checkpoint Inhibitors (ICIs): Therapies like anti-PD-1/PD-L1 and anti-CTLA-4 antibodies work by blocking inhibitory signals ("checkpoints") that cancer cells exploit to evade immune attack. These therapies don't initiate a new immune response but rather "release the brakes" on a pre-existing, but suppressed, anti-tumor T-cell response.
The diagram below illustrates the canonical STING signaling pathway activated by agonists like this compound.
References
Safety Operating Guide
Proper Disposal of STING Agonist-4: A Step-by-Step Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of STING agonist-4, a potent stimulator of the Interferon Genes (STING) pathway. While this compound is classified as a non-hazardous substance according to its Safety Data Sheet (SDS), its high biological activity necessitates careful handling and disposal to ensure the safety of personnel and prevent environmental contamination.[1] Adherence to these procedures is critical for maintaining a safe and compliant laboratory environment.
Core Safety and Handling Summary
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and local regulations for chemical waste. The following table summarizes key information for this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | MedChemExpress |
| CAS Number | 2138300-40-8 | MedChemExpress[1] |
| Hazard Classification | Not a hazardous substance or mixture | MedChemExpress SDS[1] |
| Primary Route of Exposure | Inhalation, skin contact, eye contact | MedChemExpress SDS[1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator | MedChemExpress SDS |
| First Aid - Eye Contact | Immediately flush eyes with large amounts of water and seek medical attention. | MedChemExpress SDS[1] |
| First Aid - Skin Contact | Rinse skin thoroughly with large amounts of water and seek medical attention. | MedChemExpress SDS |
| First Aid - Inhalation | Move to fresh air. If breathing is difficult, provide CPR and seek medical attention. | MedChemExpress SDS |
| First Aid - Ingestion | Wash out mouth with water, do not induce vomiting, and seek medical attention. | MedChemExpress SDS |
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the disposal of this compound in various forms.
Protocol 1: Disposal of Solid (Neat) this compound
-
Personnel Safety: Don appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Waste Collection:
-
Carefully collect any remaining solid this compound powder into a designated, clearly labeled waste container.
-
For trace amounts in the original vial, rinse the vial three times with a suitable solvent (e.g., ethanol or DMSO). Collect the rinsate for disposal as liquid waste (see Protocol 2).
-
-
Disposal of Empty Vials: Once triple-rinsed, deface the label on the original vial and dispose of it in the regular laboratory glass waste, in accordance with institutional guidelines.
-
Final Disposal of Solid Waste: The collected solid waste should be disposed of through your institution's chemical waste program for non-hazardous solids.
Protocol 2: Disposal of this compound Solutions
This protocol is for the disposal of solutions containing this compound (e.g., in DMSO or aqueous buffers).
-
Personnel Safety: Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Biological Inactivation (Recommended):
-
Due to the high biological activity of this compound, it is recommended to inactivate the compound before disposal.
-
To a volume of this compound solution, add a 10% final concentration of fresh bleach solution (sodium hypochlorite).
-
Allow the mixture to sit for at least 30 minutes to ensure complete inactivation.
-
-
Disposal:
-
Following inactivation, the solution may be disposed of down the drain with copious amounts of water, provided it complies with local sewer disposal regulations and does not contain other hazardous materials.
-
Always check with your institution's Environmental Health and Safety (EHS) office before disposing of any chemical waste down the drain.
-
Protocol 3: Decontamination of Labware and Surfaces
This protocol details the cleaning and decontamination of laboratory equipment and surfaces that have come into contact with this compound.
-
Personnel Safety: Ensure proper PPE is worn.
-
Decontamination of Reusable Labware (e.g., glassware):
-
Immerse the labware in a 10% bleach solution for at least 30 minutes.
-
Thoroughly rinse with water and then follow standard laboratory washing procedures.
-
-
Decontamination of Surfaces (e.g., benchtops, fume hoods):
-
Wipe the contaminated surface with a 10% bleach solution, ensuring a contact time of at least 10 minutes.
-
Follow with a wipe-down using 70% ethanol to remove any bleach residue. The MedChemExpress SDS suggests scrubbing with alcohol for decontamination.
-
-
Disposal of Contaminated Consumables (e.g., pipette tips, gloves):
-
Collect all contaminated disposable items in a designated biohazard or chemical waste bag.
-
Dispose of the bag through your institution's hazardous waste stream.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the handling and disposal of this compound.
Caption: The cGAS-STING signaling pathway, activated by this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
